1-(3-Bromopropoxy)-2-nitrobenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(3-bromopropoxy)-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO3/c10-6-3-7-14-9-5-2-1-4-8(9)11(12)13/h1-2,4-5H,3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPZBIRIHQKSGGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70428292 | |
| Record name | 1-(3-bromopropoxy)-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70428292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104147-69-5 | |
| Record name | 1-(3-bromopropoxy)-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70428292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Discovery of 1-(3-Bromopropoxy)-2-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3-Bromopropoxy)-2-nitrobenzene is a valuable chemical intermediate, the synthesis of which is of significant interest to researchers in organic chemistry and drug discovery. Its bifunctional nature, possessing both a reactive bromoalkoxy chain and a nitro-substituted aromatic ring, makes it a versatile building block for the synthesis of more complex molecules. The nitro group can be readily reduced to an amine, providing a handle for further functionalization, while the bromo- T-group is susceptible to nucleophilic substitution, allowing for the introduction of a wide variety of moieties. This guide provides a comprehensive overview of the most probable first synthesis of this compound, its characterization, and the underlying scientific principles.
While a singular, seminal publication detailing the absolute first synthesis of this compound is not readily apparent in a survey of scientific literature, its preparation can be confidently inferred through the application of a classic and robust reaction: the Williamson ether synthesis. This method, which involves the reaction of an alkoxide with a primary alkyl halide, remains a cornerstone of organic synthesis for the reliable formation of ethers.
Proposed First Synthesis: The Williamson Ether Synthesis Approach
The most logical and efficient route for the initial synthesis of this compound is the Williamson ether synthesis, involving the reaction of 2-nitrophenol with 1,3-dibromopropane. This choice is predicated on the principles of nucleophilicity and electrophilicity, as well as the relative reactivity of the starting materials.
Reaction Scheme:
A plausible synthetic pathway for this compound.
Causality Behind Experimental Choices
The selection of 2-nitrophenol as the nucleophile precursor is strategic. The phenolic proton is acidic and can be readily removed by a suitable base to form the corresponding 2-nitrophenoxide ion. The presence of the electron-withdrawing nitro group ortho to the hydroxyl group increases the acidity of the phenol, facilitating the formation of the nucleophilic phenoxide.
1,3-dibromopropane serves as the electrophile. The primary alkyl bromides are excellent substrates for SN2 reactions, minimizing the likelihood of competing elimination reactions.[1] Using a dibrominated propane allows for the selective monosubstitution at one of the C-Br bonds, leaving the other available for subsequent transformations.
The choice of a base is critical for the deprotonation of 2-nitrophenol. A moderately strong base such as potassium carbonate (K2CO3) is often sufficient and offers advantages in terms of handling and cost-effectiveness. For a more rapid and irreversible deprotonation, a stronger base like sodium hydride (NaH) can be employed.
An aprotic polar solvent, such as acetone or dimethylformamide (DMF), is ideal for this reaction. These solvents can effectively solvate the cation of the base while not interfering with the nucleophilicity of the phenoxide ion, thereby accelerating the rate of the SN2 reaction.
Experimental Protocol: A Self-Validating System
The following protocol describes a robust method for the synthesis of this compound, incorporating steps for reaction monitoring and product purification that ensure the integrity of the final compound.
Materials and Equipment:
-
2-Nitrophenol
-
1,3-Dibromopropane
-
Potassium Carbonate (anhydrous)
-
Acetone (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Standard glassware for extraction and filtration
Step-by-Step Methodology:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 2-nitrophenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Solvent Addition: Add anhydrous acetone to the flask to create a stirrable slurry.
-
Addition of Electrophile: Add 1,3-dibromopropane (1.2 eq) to the reaction mixture. The slight excess of the dibromopropane helps to ensure complete consumption of the 2-nitrophenol.
-
Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the 2-nitrophenol spot.
-
Workup: Upon completion, allow the reaction mixture to cool to room temperature. Filter the mixture to remove the inorganic salts and wash the solid residue with a small amount of acetone.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.
-
Extraction: Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water to remove any remaining inorganic impurities. Separate the organic layer and wash it with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate the pure this compound.
Characterization of this compound
The identity and purity of the synthesized this compound would be confirmed through a combination of physical and spectroscopic methods.
Physical Properties
| Property | Value |
| Molecular Formula | C₉H₁₀BrNO₃[2] |
| Molecular Weight | 260.09 g/mol [2] |
| Appearance | Yellow Crystalline Powder[2] |
| Melting Point | 36-39 °C[2] |
| Boiling Point | 131-132 °C at 0.5 mmHg[2] |
Spectroscopic Analysis
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum is a powerful tool for confirming the structure of the molecule. The expected signals for this compound would be:
-
A triplet corresponding to the two protons of the -CH₂-Br group.
-
A multiplet (likely a pentet) for the central -CH₂- group of the propoxy chain.
-
A triplet for the two protons of the -O-CH₂- group.
-
A series of multiplets in the aromatic region (downfield) corresponding to the four protons on the nitrobenzene ring. The electron-withdrawing nitro group will cause these protons to be deshielded.[3]
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum would provide further confirmation of the carbon skeleton. Key expected signals include:
-
Three distinct signals for the three carbon atoms of the propoxy chain.
-
Six signals in the aromatic region, corresponding to the six carbons of the nitrobenzene ring. The carbon attached to the nitro group would be significantly downfield.
IR (Infrared) Spectroscopy: The IR spectrum would show characteristic absorption bands confirming the presence of specific functional groups:
-
Strong asymmetric and symmetric stretching vibrations for the N-O bonds of the nitro group, typically in the regions of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.[4]
-
C-O-C stretching vibrations for the ether linkage.
-
C-H stretching vibrations for the aromatic and aliphatic protons.
-
C-Br stretching vibration at a lower frequency.
MS (Mass Spectrometry): Mass spectrometry would confirm the molecular weight of the compound. The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (260.09 g/mol ). Due to the presence of bromine, a characteristic M+2 peak of nearly equal intensity would be observed, corresponding to the ⁸¹Br isotope.[5][6]
Conclusion
While the precise historical moment of the first synthesis of this compound may not be documented in a single landmark paper, its creation is firmly grounded in the well-established principles of organic chemistry. The Williamson ether synthesis provides a reliable and logical pathway to this versatile intermediate. The detailed protocol and characterization data presented in this guide offer researchers and drug development professionals a solid foundation for the synthesis and utilization of this valuable chemical building block in their scientific endeavors.
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An In-Depth Technical Guide to the Structural Elucidation of 1-(3-Bromopropoxy)-2-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
The definitive identification of a molecule's chemical structure is a cornerstone of chemical research and drug development. This guide provides a comprehensive, in-depth exploration of the methodologies and analytical reasoning required for the structural elucidation of 1-(3-bromopropoxy)-2-nitrobenzene. By integrating data from nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), we present a self-validating system of protocols. This document moves beyond a simple listing of procedures to explain the causal relationships behind experimental choices, offering field-proven insights for robust and unambiguous structural confirmation.
Introduction
This compound is a bifunctional organic molecule containing a nitroaromatic moiety and a bromoalkyl chain. These features make it a potentially valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. The nitro group can be reduced to an amine, a common functional group in pharmaceuticals, while the bromoalkoxy chain provides a reactive handle for further chemical modifications. Accurate and unequivocal confirmation of its structure is paramount before its use in any synthetic pathway or biological evaluation.
This guide will detail the integrated spectroscopic approach to elucidating the structure of this compound, a process that relies on the synergistic interpretation of multiple analytical techniques.[1][2] Each method provides a unique piece of the structural puzzle, and together they form a powerful and conclusive body of evidence.
Synthesis and Purification
A common synthetic route to this compound involves the Williamson ether synthesis. This reaction proceeds by the nucleophilic substitution of a halide by an alkoxide. In this case, 2-nitrophenol is deprotonated with a suitable base to form the corresponding phenoxide, which then reacts with 1,3-dibromopropane.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a solution of 2-nitrophenol in a polar aprotic solvent such as acetone or acetonitrile, add an equimolar amount of a base like potassium carbonate.
-
Addition of Reagent: While stirring vigorously, add a slight excess of 1,3-dibromopropane to the reaction mixture.
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield this compound as a crystalline powder.[3]
The purity of the synthesized compound is critical for accurate spectroscopic analysis. The melting point of pure this compound is between 36°C and 39°C.[3]
Spectroscopic Analysis for Structural Elucidation
The following sections detail the application of key spectroscopic techniques to confirm the structure of the synthesized compound.[1][4]
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[5][6][7] The IR spectrum of this compound is expected to show characteristic absorption bands for the nitro group, the aromatic ring, the ether linkage, and the alkyl chain.
Key IR Absorptions for this compound
| Functional Group | Expected Absorption Range (cm⁻¹) | Rationale |
| Nitro (Ar-NO₂) | 1550-1475 (asymmetric stretch) and 1360-1290 (symmetric stretch) | The strong electron-withdrawing nature of the nitro group results in two distinct, strong stretching vibrations.[8] |
| Aromatic C=C | 1600-1585 and 1500-1400 | These bands arise from the stretching vibrations of the carbon-carbon double bonds within the benzene ring.[6] |
| Aromatic C-H | 3100-3000 (stretch) and 900-675 (out-of-plane bend) | The C-H stretching vibrations of aromatic protons appear at a slightly higher frequency than those of alkanes. The out-of-plane bending patterns can provide information about the substitution pattern of the ring.[6] |
| Ether (C-O-C) | 1320-1000 | The C-O stretching vibration of the ether linkage is typically a strong and prominent band.[6] |
| Alkyl C-H | 3000-2850 | These bands correspond to the stretching vibrations of the C-H bonds in the propoxy chain.[7] |
| Alkyl Halide (C-Br) | 690-515 | The C-Br stretching vibration appears in the fingerprint region of the spectrum.[6] |
The presence of these characteristic peaks in the IR spectrum provides strong initial evidence for the proposed structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules, providing information on the connectivity and chemical environment of individual atoms.[1]
Proton NMR (¹H NMR) spectroscopy provides information about the number of different types of protons, their chemical environments, and their proximity to other protons in the molecule.[9]
Predicted ¹H NMR Spectrum of this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Ar-H | 6.5-8.0 | Multiplet | 4H | Protons directly attached to the aromatic ring are significantly deshielded and appear in this characteristic region.[10] The ortho and para protons are expected to be the most deshielded due to the electron-withdrawing nitro group.[11] |
| -O-CH₂- | ~4.2 | Triplet | 2H | The methylene group attached to the electronegative oxygen atom is deshielded. It will appear as a triplet due to coupling with the adjacent methylene group. |
| -CH₂-CH₂-CH₂- | ~2.3 | Quintet | 2H | The central methylene group of the propoxy chain will be split into a quintet by the two adjacent methylene groups. |
| -CH₂-Br | ~3.6 | Triplet | 2H | The methylene group attached to the electronegative bromine atom is deshielded. It will appear as a triplet due to coupling with the adjacent methylene group. |
The splitting patterns (multiplicity) are predicted by the n+1 rule, where 'n' is the number of neighboring equivalent protons. The integration values represent the relative number of protons giving rise to each signal.[9]
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the different types of carbon atoms in a molecule.[12][13][14] In a broadband decoupled spectrum, each unique carbon atom typically gives a single peak.
Predicted ¹³C NMR Spectrum of this compound
| Carbon | Chemical Shift (δ, ppm) | Rationale |
| C-NO₂ | ~140-150 | The carbon atom attached to the electron-withdrawing nitro group is significantly deshielded. |
| C-O | ~150-160 | The carbon atom of the aromatic ring attached to the oxygen is also deshielded. |
| Aromatic CH | 115-140 | The remaining four carbon atoms of the aromatic ring will appear in this region.[13] |
| -O-CH₂- | 50-90 | The carbon atom attached to the electronegative oxygen is deshielded.[13] |
| -CH₂-CH₂-CH₂- | ~30 | The central carbon of the propoxy chain is in a typical alkane-like environment. |
| -CH₂-Br | 30-60 | The carbon atom attached to the electronegative bromine atom is deshielded.[13] |
The combination of ¹H and ¹³C NMR data allows for the complete mapping of the carbon-hydrogen framework of the molecule.
Mass Spectrometry (MS): Determining the Molecular Weight and Formula
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, which allows for the determination of the molecular weight and can provide clues about the structure through fragmentation patterns.[15][16]
For this compound (C₉H₁₀BrNO₃), the expected molecular weight is approximately 260.09 g/mol .[3]
Key Features in the Mass Spectrum of this compound
-
Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in a roughly 1:1 ratio, the molecular ion will appear as a pair of peaks (M⁺ and M+2) of nearly equal intensity.[17][18]
-
Fragmentation Peaks: The molecular ion can fragment into smaller, characteristic ions.[18] Common fragmentation patterns for this molecule could include:
-
Loss of the bromine atom, resulting in a peak at m/z corresponding to [M-Br]⁺.
-
Cleavage of the ether bond, leading to fragments corresponding to the nitrophenyl group and the bromopropoxy chain.
-
Loss of the nitro group, giving a peak at m/z corresponding to [M-NO₂]⁺.
-
Fragmentation of the alkyl chain.
-
The observation of the correct molecular ion peaks and logical fragmentation patterns provides strong confirmation of the molecular formula and structural features.
Integrated Structural Elucidation Workflow
The following diagram illustrates the logical flow of the structural elucidation process, integrating the data from each spectroscopic technique.
Caption: Workflow for the structural elucidation of this compound.
Conclusion
The structural elucidation of this compound is a systematic process that relies on the convergence of evidence from multiple spectroscopic techniques. Infrared spectroscopy confirms the presence of the key functional groups, while ¹H and ¹³C NMR spectroscopy provide a detailed map of the molecule's carbon-hydrogen framework. Finally, mass spectrometry confirms the molecular weight and formula, and its fragmentation patterns offer further structural validation. By following the integrated workflow described in this guide, researchers, scientists, and drug development professionals can confidently and accurately determine the structure of this and other related organic molecules, ensuring the integrity of their subsequent research and development efforts.
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An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 1-(3-Bromopropoxy)-2-nitrobenzene
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 1-(3-Bromopropoxy)-2-nitrobenzene. As a critical tool for structural elucidation in organic chemistry, NMR spectroscopy offers unparalleled insight into the molecular framework.[1][2] This document serves as a reference for researchers, scientists, and professionals in drug development, detailing the theoretical basis for signal assignments, experimental protocols for data acquisition, and a thorough interpretation of the spectral features. By dissecting the influence of the nitro and bromopropoxy substituents on the chemical environment of each nucleus, this guide establishes a validated framework for the structural confirmation of this compound and related compounds.
Introduction: The Molecule and the Method
1.1. The Compound: this compound
This compound (Molecular Formula: C₉H₁₀BrNO₃, Molecular Weight: 260.09 g/mol ) is a substituted aromatic ether.[3] Its structure comprises a nitrobenzene core functionalized with a 3-bromopropoxy chain at the ortho position. This arrangement of electron-withdrawing (nitro group) and moderately electron-withdrawing/donating (alkoxy) groups creates a distinct electronic environment, making NMR spectroscopy an ideal tool for its structural verification. The presence of both aromatic and aliphatic regions in the molecule results in a well-defined NMR spectrum with characteristic signals that can be unambiguously assigned.
1.2. The Technique: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that exploits the magnetic properties of atomic nuclei.[2] When placed in a strong external magnetic field, nuclei with a non-zero spin, such as ¹H (proton) and ¹³C, align in specific spin states.[1] The absorption of radiofrequency (RF) energy promotes these nuclei to higher energy states, and the precise frequency required for this resonance is highly sensitive to the local electronic environment.[1][4] This sensitivity allows us to deduce detailed information about molecular structure, including connectivity and stereochemistry.[5]
Key parameters derived from NMR spectra include:
-
Chemical Shift (δ): The position of a signal along the x-axis (in ppm), which indicates the electronic environment of the nucleus.[6][7]
-
Integration: The area under a ¹H NMR signal, proportional to the number of protons it represents.[7]
-
Multiplicity (Splitting Pattern): The splitting of a signal into multiple peaks due to the influence of neighboring nuclei (spin-spin coupling), providing information about adjacent atoms.[1][7]
-
Coupling Constant (J): The distance between the split peaks in a multiplet (in Hz), which gives further insight into the spatial relationship between coupled nuclei.[1]
Experimental Protocols: Acquiring High-Fidelity Spectra
The acquisition of high-quality NMR data is paramount for accurate structural elucidation. The following protocols represent a self-validating system for obtaining reliable ¹H and ¹³C NMR spectra of this compound.
2.1. Sample Preparation
-
Analyte Purity: Ensure the sample of this compound is of high purity (≥95%) to avoid interfering signals from impurities. The compound exists as a yellow crystalline powder.[3]
-
Solvent Selection: Deuterated chloroform (CDCl₃) is an excellent choice due to its ability to dissolve a wide range of organic compounds and its single, well-characterized residual solvent peak.
-
Concentration: Dissolve approximately 10-20 mg of the compound in 0.5-0.7 mL of CDCl₃. This concentration is optimal for achieving a good signal-to-noise ratio in a reasonable timeframe.[6]
-
Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[6][8]
-
Transfer: Transfer the solution to a standard 5 mm NMR tube.
2.2. Data Acquisition Parameters
The following are typical parameters for a 400 MHz or 500 MHz NMR spectrometer:
| Parameter | ¹H NMR Spectroscopy | ¹³C NMR Spectroscopy |
| Spectrometer Frequency | 400 or 500 MHz | 100 or 125 MHz |
| Solvent | CDCl₃ | CDCl₃ |
| Temperature | 298 K | 298 K |
| Pulse Program | Standard single pulse (zg30) | Proton-decoupled (zgpg30) |
| Spectral Width | ~16 ppm | ~220 ppm |
| Acquisition Time | 2-4 seconds | 1-2 seconds |
| Relaxation Delay | 1-5 seconds | 2 seconds |
| Number of Scans | 8-16 | 512-1024 |
¹H NMR Spectral Analysis: A Proton-by-Proton Investigation
The ¹H NMR spectrum of this compound is predicted to show distinct signals corresponding to the four aromatic protons and the six aliphatic protons of the bromopropoxy chain.
The Aromatic Region (δ 7.0–8.0 ppm)
The aromatic protons are influenced by the strong electron-withdrawing nature of the adjacent nitro group (NO₂) and the electron-donating effect of the ether oxygen. The nitro group is known to significantly deshield protons in its ortho and para positions.[9][10]
-
H-3 (ortho to -NO₂, meta to -OR): This proton is expected to be the most deshielded due to its proximity to the strongly withdrawing nitro group. It will appear as a doublet of doublets (dd) due to coupling with H-4 (ortho coupling, J ≈ 8 Hz) and H-5 (meta coupling, J ≈ 2 Hz). Expected chemical shift: ~δ 7.85 ppm .
-
H-6 (ortho to -OR, meta to -NO₂): This proton is deshielded by the nitro group's meta effect and shielded by the ortho ether group. It will appear as a doublet of doublets (dd). Expected chemical shift: ~δ 7.55 ppm .
-
H-4 & H-5 (meta to both groups): These two protons will appear as a complex multiplet or two distinct triplets/doublets of doublets in the middle of the aromatic region. The H-4 proton, being para to the ether, will be slightly more shielded than H-5, which is para to the nitro group. Expected chemical shifts: ~δ 7.15-7.30 ppm .
The Aliphatic Region (δ 2.0–4.5 ppm)
The three methylene groups of the bromopropoxy chain will each give a distinct signal.
-
-OCH₂- (C-1'): This methylene group is directly attached to the electronegative oxygen atom, causing a significant downfield shift. It will appear as a triplet due to coupling with the adjacent C-2' protons (³J ≈ 6.0 Hz). Expected chemical shift: ~δ 4.25 ppm .
-
-CH₂Br (C-3'): This methylene group is attached to the electronegative bromine atom, also causing a downfield shift, though typically less than an ether oxygen. It will appear as a triplet due to coupling with the C-2' protons (³J ≈ 6.5 Hz). Expected chemical shift: ~δ 3.65 ppm .
-
-CH₂- (C-2'): This central methylene group is coupled to both the -OCH₂- and -CH₂Br protons. It will appear as a quintet or a multiplet. Expected chemical shift: ~δ 2.40 ppm .
¹³C NMR Spectral Analysis: Mapping the Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum will show nine distinct signals, one for each unique carbon atom in the molecule.
The Aromatic Region (δ 110–155 ppm)
-
C-2 (bearing -NO₂): This carbon is directly attached to the highly electronegative nitro group and will be significantly deshielded. Expected chemical shift: ~δ 148 ppm .[9]
-
C-1 (bearing -OR): This carbon, attached to the ether oxygen, will also be deshielded. Expected chemical shift: ~δ 152 ppm .
-
C-4, C-5, C-6: These carbons will appear in the typical aromatic region. C-6, ortho to the ether, and C-4, para to the ether, will likely be more shielded than C-5. Expected chemical shifts: ~δ 115-135 ppm .[9]
-
C-3: This carbon, ortho to the nitro group, will be deshielded relative to C-5. Expected chemical shift: ~δ 124 ppm .[9]
The Aliphatic Region (δ 25–70 ppm)
-
-OCH₂- (C-1'): Attached to the oxygen, this carbon will be the most deshielded of the aliphatic carbons. Expected chemical shift: ~δ 68 ppm .
-
-CH₂Br (C-3'): Attached to bromine, this carbon will be deshielded but to a lesser extent than C-1'. Expected chemical shift: ~δ 32 ppm .
-
-CH₂- (C-2'): The central methylene carbon will be the most shielded of the aliphatic carbons. Expected chemical shift: ~δ 30 ppm .
Data Summary and Visualization
The predicted spectral data is summarized in the table below for easy reference.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound in CDCl₃
| Atom Number | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹³C Chemical Shift (δ, ppm) |
| C-1 | - | - | ~152 |
| C-2 | - | - | ~148 |
| C-3 | ~7.85 | dd | ~124 |
| C-4 | ~7.25 | m | ~122 |
| C-5 | ~7.15 | m | ~129 |
| C-6 | ~7.55 | dd | ~115 |
| C-1' | ~4.25 | t | ~68 |
| C-2' | ~2.40 | quint | ~30 |
| C-3' | ~3.65 | t | ~32 |
Molecular Structure with Atom Numbering
To facilitate clear communication and assignment, the following diagram illustrates the numbering scheme used in this guide.
Caption: Numbering scheme for this compound.
Logical Workflow for Spectral Interpretation
The process of elucidating a structure from its NMR spectra follows a logical progression. This workflow ensures all pieces of spectral evidence are considered to arrive at a confident structural assignment.
Caption: Workflow for structural elucidation using NMR data.
Conclusion
The detailed analysis of ¹H and ¹³C NMR spectra provides a robust and definitive method for the structural confirmation of this compound. The predicted chemical shifts, multiplicities, and coupling constants are highly characteristic and directly reflect the influence of the nitro and bromopropoxy functional groups on the molecule's electronic architecture. The aromatic region clearly displays the pattern of an ortho-disubstituted benzene ring with a strong electron-withdrawing group, while the aliphatic region confirms the integrity and connectivity of the 3-bromopropoxy side chain. This guide provides the foundational spectral knowledge necessary for researchers to confidently identify and characterize this compound in various scientific applications.
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NMR Spectroscopy. (n.d.). Michigan State University Department of Chemistry. Retrieved from [Link]
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Onchoke, K. K. (2020). Data on GC/MS elution profile, 1H and 13C NMR spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes. Data in Brief, 28, 104894. Retrieved from [Link]
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Bhal, S. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. ACD/Labs. Retrieved from [Link]
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Decoding the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of 1-(3-Bromopropoxy)-2-nitrobenzene
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This whitepaper provides a comprehensive analysis of the predicted mass spectrometry fragmentation pattern of 1-(3-bromopropoxy)-2-nitrobenzene, a compound of interest in synthetic chemistry and drug discovery. In the absence of a publicly available experimental spectrum, this guide synthesizes fundamental principles of mass spectrometry and established fragmentation mechanisms of its constituent functional groups—a nitroaromatic ring, an ether linkage, and a brominated alkyl chain—to construct a theoretical fragmentation pathway. This document serves as a predictive reference for the identification and structural elucidation of this molecule and its analogs in complex matrices.
Introduction: The Structural Significance of this compound
This compound is a bifunctional organic molecule featuring a nitro-substituted aromatic ring linked via an ether bond to a brominated propyl chain. The presence of these distinct chemical moieties makes it a versatile intermediate in organic synthesis, potentially for the development of novel pharmaceutical agents or functional materials. Understanding its behavior under mass spectrometric analysis is crucial for its unambiguous identification, purity assessment, and for tracking its transformation in chemical reactions. This guide will focus on predicting the fragmentation pattern under Electron Ionization (EI), a common and energetic ionization technique that provides rich structural information.
Predicted Molecular Ion and Isotopic Pattern
The molecular formula of this compound is C₉H₁₀BrNO₃. The presence of a bromine atom is a key feature that will dominate the appearance of the molecular ion peak and any bromine-containing fragment ions. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively).[1][2] This results in a characteristic isotopic pattern for bromine-containing ions, appearing as a pair of peaks (an "M" and "M+2" peak) of roughly equal intensity, separated by two mass-to-charge units (m/z).
The calculated monoisotopic mass of the molecular ion [C₉H₁₀⁷⁹BrNO₃]⁺• is approximately 258.98 g/mol , and for [C₉H₁₀⁸¹BrNO₃]⁺•, it is approximately 260.98 g/mol . Therefore, the mass spectrum is expected to show a prominent pair of molecular ion peaks at m/z 259 and 261.
Predicted Fragmentation Pathways
Upon electron ionization, the this compound molecule will form a molecular radical cation, [M]⁺•, which will then undergo a series of fragmentation events. The fragmentation pathways are predicted based on the relative bond strengths and the stability of the resulting fragment ions and neutral losses.[3]
Alpha-Cleavage of the Ether Linkage
Ether fragmentation is often initiated by cleavage of the C-C bond alpha to the oxygen atom.[4]
-
Pathway A: Cleavage of the Propyl Chain: The bond between the oxygen and the propyl chain can cleave, leading to the formation of the 2-nitrophenoxy radical and a bromopropyl cation. However, the charge is more likely to be retained on the aromatic portion due to resonance stabilization. A more probable fragmentation is the cleavage of the C-O bond to generate the 2-nitrophenoxide ion (m/z 138) or the bromopropoxy cation.
-
Pathway B: Benzylic-type Cleavage: Cleavage of the bond between the aromatic ring and the ether oxygen would result in a bromopropoxy radical and a 2-nitrophenyl cation (m/z 122).
Cleavage of the Propoxy Chain
The brominated propyl chain is susceptible to several fragmentation patterns.
-
Loss of a Bromine Radical: The C-Br bond is relatively weak and can undergo homolytic cleavage to lose a bromine radical (•Br), resulting in a propyl-nitrobenzene ether cation. This would produce a fragment ion at m/z 180.
-
Formation of a Propyl Cation: Cleavage of the ether C-O bond can also lead to the formation of a brominated propyl cation, [CH₂CH₂CH₂Br]⁺, which would exhibit the characteristic M/M+2 isotopic pattern at m/z 121 and 123. Subsequent loss of HBr from this fragment could lead to an allyl cation at m/z 41.
Fragmentation of the Nitroaromatic Moiety
Nitroaromatic compounds exhibit characteristic fragmentation patterns.[5]
-
Loss of NO₂: A common fragmentation pathway for nitroaromatics is the loss of a nitro radical (•NO₂), resulting in a fragment ion. In this case, cleavage of the C-N bond would lead to a [M - NO₂]⁺ ion at m/z 213 and 215.
-
Loss of NO: Rearrangement followed by the loss of a neutral nitric oxide molecule (•NO) is also frequently observed, leading to a [M - NO]⁺• ion at m/z 229 and 231.
-
Formation of the Phenyl Cation: Subsequent fragmentation of the aromatic ring can lead to the formation of a phenyl cation at m/z 77, followed by the loss of acetylene to yield a fragment at m/z 51.[5]
McLafferty-type Rearrangement
The presence of the propyl chain allows for the possibility of a McLafferty-type rearrangement, involving the transfer of a gamma-hydrogen to the aromatic ring or the nitro group, followed by the elimination of a neutral alkene (propene). This would result in a fragment ion at m/z 217 and 219.
Summary of Predicted Key Fragment Ions
The following table summarizes the predicted key fragment ions, their mass-to-charge ratios, and the proposed fragmentation origin.
| m/z (for ⁷⁹Br/⁸¹Br) | Proposed Fragment Ion | Formula | Origin |
| 259/261 | [M]⁺• | [C₉H₁₀BrNO₃]⁺• | Molecular Ion |
| 229/231 | [M - NO]⁺• | [C₉H₁₀BrO₂]⁺• | Loss of •NO |
| 213/215 | [M - NO₂]⁺ | [C₉H₁₀BrO]⁺ | Loss of •NO₂ |
| 180 | [M - Br]⁺ | [C₉H₁₀NO₃]⁺ | Loss of •Br |
| 138 | [C₆H₄NO₃]⁻ | [C₆H₄NO₃]⁻ | 2-nitrophenoxide ion (negative ion mode) |
| 122 | [C₆H₄NO₂]⁺ | [C₆H₄NO₂]⁺ | 2-nitrophenyl cation |
| 121/123 | [C₃H₆Br]⁺ | [C₃H₆Br]⁺ | Bromopropyl cation |
| 92 | [C₆H₄O]⁺• | [C₆H₄O]⁺• | Loss of Br and C₃H₆ from [M - NO₂]⁺ |
| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ | Phenyl cation |
| 51 | [C₄H₃]⁺ | [C₄H₃]⁺ | Loss of C₂H₂ from phenyl cation |
Proposed Experimental Protocol for Mass Spectrometric Analysis
To experimentally verify the predicted fragmentation pattern, the following protocol using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is proposed.
5.1. Sample Preparation
-
Prepare a 1 mg/mL stock solution of this compound in a suitable volatile solvent such as dichloromethane or ethyl acetate.
-
Perform serial dilutions to obtain a final concentration of 1-10 µg/mL for GC-MS analysis.
5.2. GC-MS Instrumentation and Parameters
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Mass Spectrometer: Agilent 5977B GC/MSD or equivalent single quadrupole or ion trap mass spectrometer.
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 40-400.
-
Scan Speed: 2 scans/second.
5.3. Data Analysis
-
Acquire the total ion chromatogram (TIC) to determine the retention time of the analyte.
-
Extract the mass spectrum from the apex of the chromatographic peak.
-
Identify the molecular ion peaks and characteristic isotopic patterns.
-
Analyze the fragment ions and compare them to the predicted fragmentation pathways outlined in this guide.
Visualizing the Fragmentation Pathways
The following diagrams illustrate the primary predicted fragmentation pathways of this compound.
Caption: Figure 1: Fragmentation involving the nitro group.
Caption: Figure 2: Cleavage of the bromopropoxy chain.
Conclusion
This technical guide provides a detailed predictive framework for the mass spectrometric fragmentation of this compound. By understanding the characteristic fragmentation patterns of its constituent functional groups, researchers can confidently identify this molecule and its derivatives. The proposed GC-MS method offers a robust starting point for experimental verification. This predictive approach is an invaluable tool in the field of chemical analysis, particularly in drug discovery and development where the rapid identification of novel compounds is paramount.
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An In-Depth Technical Guide to the FTIR Analysis of 1-(3-Bromopropoxy)-2-nitrobenzene
A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the Fourier-Transform Infrared (FTIR) spectroscopic analysis of 1-(3-bromopropoxy)-2-nitrobenzene, a key intermediate in various synthetic pathways. Moving beyond a simple recitation of peaks, this document elucidates the causal relationships between molecular structure and vibrational spectra. It offers a field-proven, self-validating protocol for data acquisition and presents a detailed framework for spectral interpretation, grounded in authoritative spectroscopic principles. The objective is to empower researchers, chemists, and quality control analysts to confidently verify the identity and purity of this compound, ensuring the integrity of subsequent research and development activities.
Introduction: The Analytical Imperative for Synthetic Intermediates
In the landscape of pharmaceutical and materials science research, the structural verification of synthetic intermediates is a critical control point. The compound this compound (Molecular Formula: C₉H₁₀BrNO₃) serves as a versatile building block, incorporating a reactive alkyl bromide, an aromatic ether, and a nitro group, which can be further modified.[1] The precise arrangement of these functional groups dictates its reactivity and the ultimate success of a multi-step synthesis.
Fourier-Transform Infrared (FTIR) spectroscopy stands as a first-line analytical technique for this purpose. It is rapid, non-destructive, and exquisitely sensitive to the presence and environment of specific functional groups. By measuring the absorption of infrared radiation, which excites molecular vibrations (stretches, bends, and wags), FTIR provides a unique chemical "fingerprint" of the molecule. This guide details the principles, practice, and interpretation of the FTIR spectrum of this compound.
Theoretical Framework: Deconstructing the Vibrational Signature
The FTIR spectrum of this compound is a composite of the vibrational modes of its distinct structural components. Understanding the expected absorption ranges for each functional group is the foundation of accurate spectral interpretation.
-
The Aromatic Nitro Group (-NO₂): The nitro group is one of the most readily identifiable functionalities in an IR spectrum due to its highly polar N-O bonds. This polarity results in strong, sharp absorption bands. For nitro groups attached to an aromatic ring, two key stretching vibrations are expected:
-
The Disubstituted Benzene Ring: The aromatic ring exhibits several characteristic vibrations:
-
Aromatic C-H Stretch: These vibrations occur at wavenumbers just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[2][5] Their intensity is generally moderate.
-
C=C Ring Stretching: The resonance within the benzene ring gives rise to a series of absorptions, often appearing as sharp peaks of variable intensity, in the 1600-1400 cm⁻¹ region.[2]
-
C-H Out-of-Plane (OOP) Bending: The pattern of these strong absorptions in the 900-675 cm⁻¹ range is highly diagnostic of the substitution pattern on the benzene ring.[2] For an ortho (1,2) disubstituted ring, as in this molecule, a single strong band is anticipated around 750 cm⁻¹.[6][7]
-
-
The Ether Linkage (Ar-O-CH₂): Aryl alkyl ethers are characterized by a strong C-O stretching vibration. This is not a single, isolated vibration but an asymmetric stretch of the C-O-C moiety, which is typically the most intense peak in the 1300-1000 cm⁻¹ region.[8][9] Specifically for an aryl alkyl ether, two distinct C-O stretching bands are expected:
-
The Aliphatic Propoxy Chain (-O-CH₂-CH₂-CH₂-Br):
-
Aliphatic C-H Stretch: These vibrations occur at wavenumbers just below 3000 cm⁻¹, typically in the 2950-2850 cm⁻¹ range.[12][13] The presence of peaks both just above and just below 3000 cm⁻¹ is a clear indicator of both aromatic and aliphatic C-H bonds in the molecule.
-
CH₂ Bending (Scissoring): A characteristic medium-intensity absorption is expected around 1465 cm⁻¹.[5]
-
-
The Terminal Alkyl Bromide (-CH₂-Br):
-
C-Br Stretch: The carbon-bromine bond vibration absorbs in the low-frequency "fingerprint" region of the spectrum, typically between 690-515 cm⁻¹.[2][14] Due to the heaviness of the bromine atom, this frequency is low. The peak can be of medium to strong intensity but may be obscured by other absorptions in this crowded region.[15]
-
The following diagram illustrates the key functional groups within the molecule that are targeted by FTIR analysis.
Caption: Logical workflow for FTIR spectral interpretation.
Conclusion
FTIR spectroscopy provides an unequivocal and efficient method for the structural confirmation of this compound. By systematically identifying the strong, characteristic vibrations of the aromatic nitro group, the dual C-H stretching patterns of the aromatic and aliphatic moieties, the powerful C-O stretches of the aryl alkyl ether, and the substitution-specific C-H bending of the ortho-disubstituted ring, a high-confidence identification can be achieved. This guide equips the researcher with the theoretical grounding and practical methodology to leverage FTIR analysis as a cornerstone of synthetic chemistry, ensuring the quality and identity of crucial intermediates and supporting the advancement of drug discovery and materials development.
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Spectroscopy Online. (2017). The C-O Bond III: Ethers By a Knockout. Available at: [Link]
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Physical and chemical properties of 1-(3-Bromopropoxy)-2-nitrobenzene
An In-depth Technical Guide to 1-(3-Bromopropoxy)-2-nitrobenzene
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of this compound, a key intermediate in organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's physical and chemical properties, synthesis, reactivity, and applications, grounding all claims in established scientific principles and data.
Introduction: A Versatile Synthetic Building Block
This compound is a bifunctional organic compound that serves as a valuable building block in the synthesis of more complex molecules. Its structure, featuring a nitro-substituted aromatic ring connected via an ether linkage to a brominated alkyl chain, offers two distinct points for chemical modification. The presence of the nitro group significantly influences the reactivity of the aromatic ring, while the terminal bromine on the propoxy chain acts as a reactive site for nucleophilic substitution. These features make it an important intermediate for creating diverse molecular architectures, particularly in the fields of medicinal chemistry and materials science. Understanding its core properties is fundamental to leveraging its synthetic potential.
Chemical and Physical Identity
The foundational step in utilizing any chemical compound is a thorough understanding of its basic identity and physical characteristics. These properties dictate the conditions required for its storage, handling, and application in chemical reactions.
Chemical Identifiers
Correctly identifying a chemical is crucial for safety, procurement, and regulatory compliance. The key identifiers for this compound are summarized below.
| Identifier | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 104147-69-5[1][2] |
| Molecular Formula | C₉H₁₀BrNO₃[1][2] |
| Molecular Weight | 260.08 g/mol [2] |
| InChI Key | HPZBIRIHQKSGGT-UHFFFAOYSA-N[1] |
| SMILES | C1=CC=C(C(=C1)[O-])OCCCBr[1] |
Physical Properties
The physical state and solubility of this compound are critical for planning experimental setups, from solvent selection to purification methods.
| Property | Value |
| Physical Form | Crystalline Powder[1] |
| Color | Yellow[1] |
| Melting Point | 36°C to 39°C[1] |
| Boiling Point | 131°C to 132°C (at 0.5 mmHg)[1] |
| Flash Point | 150°C[1] |
| Solubility | Insoluble in water.[3] Soluble in most organic solvents.[4][5] |
Synthesis and Characterization
The reliable synthesis and rigorous characterization of this compound are paramount for ensuring the purity and identity of the material used in subsequent research and development activities.
Synthetic Route: Williamson Ether Synthesis
A common and efficient method for preparing this compound is the Williamson ether synthesis. This reaction involves the deprotonation of 2-nitrophenol to form a nucleophilic phenoxide, which then attacks the electrophilic carbon in 1,3-dibromopropane, displacing one of the bromide ions.
Causality Behind Experimental Choices:
-
Base Selection: A moderately strong base like potassium carbonate (K₂CO₃) is used to deprotonate the weakly acidic 2-nitrophenol. A stronger base is unnecessary and could promote side reactions.
-
Solvent: A polar aprotic solvent such as acetone or dimethylformamide (DMF) is chosen to dissolve the reactants and facilitate the SN2 reaction mechanism without solvating the nucleophile too strongly.
-
Excess Reagent: 1,3-dibromopropane is often used in excess to minimize the formation of the bis-ether byproduct where a second molecule of 2-nitrophenol reacts at the other end of the propyl chain.
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
-
Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-nitrophenol (1.0 eq), potassium carbonate (1.5 eq), and acetone.
-
Addition: While stirring, add 1,3-dibromopropane (1.2 eq) to the mixture.
-
Reaction: Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction to room temperature and filter to remove the inorganic salts. Evaporate the solvent from the filtrate under reduced pressure.
-
Extraction: Dissolve the resulting crude oil in ethyl acetate and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to yield the pure this compound as a yellow solid.
Spectroscopic Characterization
Confirming the structure and purity of the synthesized compound is a critical, self-validating step. Spectroscopic methods provide a detailed fingerprint of the molecule.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum will show characteristic signals for the aromatic protons (typically in the δ 7.0-8.0 ppm region) and the aliphatic protons of the propoxy chain. The protons closest to the oxygen (O-CH₂) will be downfield compared to the central methylene group (-CH₂-), and the protons adjacent to the bromine (CH₂-Br) will also be shifted downfield.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule. The aromatic carbons will appear in the δ 110-160 ppm range, while the three aliphatic carbons will be found in the more upfield region (δ 20-70 ppm).
-
IR (Infrared) Spectroscopy: Key absorption bands will confirm the presence of the functional groups. Expect strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) around 1520 cm⁻¹ and 1350 cm⁻¹, respectively. C-O-C stretching for the ether linkage will appear around 1250 cm⁻¹, and C-Br stretching will be observed in the fingerprint region (below 700 cm⁻¹).
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is the characteristic isotopic pattern for a compound containing one bromine atom.
Caption: Analytical workflow for structural confirmation.
Chemical Reactivity and Applications
The synthetic utility of this compound stems from the distinct reactivity of its functional groups.
Caption: Key reactive sites of this compound.
Reactivity of the Aromatic Ring and Nitro Group
The nitro group (-NO₂) is a powerful electron-withdrawing group. Its presence deactivates the benzene ring towards electrophilic aromatic substitution (EAS).[6] Conversely, this deactivation makes the ring more susceptible to nucleophilic aromatic substitution (SNAr), although this typically requires strong nucleophiles and forcing conditions.
The most significant reaction involving the nitro group is its reduction to an amine (-NH₂). This transformation is fundamental in medicinal chemistry, as it introduces a basic center and a versatile functional group for further derivatization, such as amide bond formation. Common reducing agents include tin(II) chloride (SnCl₂), hydrogen gas with a palladium catalyst (H₂/Pd), or sodium dithionite (Na₂S₂O₄).
Reactivity of the Bromopropoxy Chain
The 3-bromopropoxy side chain is the most frequently exploited reactive site. The primary alkyl bromide is an excellent electrophile for SN2 reactions. This allows for the facile introduction of a wide range of nucleophiles, including:
-
Amines: To form secondary or tertiary amines.
-
Azides: To introduce an azide group, which can then be reduced to a primary amine or used in "click" chemistry reactions.
-
Thiols: To form thioethers.
-
Cyanides: To extend the carbon chain and introduce a nitrile group.
Applications in Drug Discovery and Development
This compound is primarily used as a linker or scaffold in the synthesis of potential therapeutic agents. The propoxy chain can serve as a flexible spacer to connect a pharmacophore to another functional moiety. Nitroaromatic compounds themselves are being investigated for applications in developing hypoxia-activated prodrugs for cancer therapy, where the nitro group is selectively reduced in the low-oxygen environment of tumors to release an active cytotoxic agent.[7]
Safety and Handling
Proper handling of this compound is essential to ensure laboratory safety.
-
Hazard Identification: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1]
-
Precautionary Measures:
-
Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[1]
-
Handling: Avoid breathing dust, fumes, or vapors.[1][8] Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a synthetically valuable intermediate characterized by its dual reactivity. The electron-withdrawing nitro group modulates the properties of the aromatic ring and offers a handle for reduction to an amine, while the bromopropoxy chain provides a reliable site for nucleophilic substitution. This combination of features allows for the systematic and predictable construction of complex organic molecules, making it a staple reagent for chemists in academic research and the pharmaceutical industry. A firm grasp of its physical properties, reactivity, and safety protocols enables its effective and safe use in the laboratory.
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CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for Nitrobenzene. (n.d.). NCBI Bookshelf. Retrieved from [Link]
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Benzopyrone, a privileged scaffold in drug discovery: An overview of FDA-approved drugs and clinical candidates. (2024). ResearchGate. Retrieved from [Link]
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An In-depth Technical Guide to the Solubility Characteristics of 1-(3-Bromopropoxy)-2-nitrobenzene in Organic Solvents
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility of 1-(3-Bromopropoxy)-2-nitrobenzene, a key intermediate in pharmaceutical synthesis. The solubility of an active pharmaceutical ingredient (API) or its precursors is a critical determinant of its bioavailability, formulation feasibility, and overall therapeutic efficacy. This document outlines the theoretical principles governing the solubility of this moderately polar nitroaromatic compound and presents detailed, field-proven experimental protocols for its quantitative determination in a range of organic solvents. Methodologies discussed include the classical gravimetric method for thermodynamic solubility, alongside modern spectroscopic (UV-Vis) and chromatographic (HPLC) techniques for rapid and sensitive quantification. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a robust solubility profile for this compound to support process development, formulation design, and preclinical studies.
Introduction: The Critical Role of Solubility in Drug Development
In the landscape of modern drug discovery, the journey from a promising chemical entity to a viable therapeutic agent is fraught with challenges, many of which are dictated by the physicochemical properties of the molecule.[1] Among these, solubility stands out as a cornerstone property that profoundly influences a drug's lifecycle, from its synthesis and purification to its ultimate pharmacological activity. Poor solubility can lead to low bioavailability, erratic absorption, and significant hurdles in developing effective dosage forms.[2]
This compound is a significant building block in the synthesis of various pharmaceutical compounds. Its molecular structure, featuring a nitro-substituted benzene ring and a bromopropoxy side chain, imparts a moderate polarity that suggests a nuanced solubility profile across different solvent classes. A thorough understanding of its solubility is not merely an academic exercise; it is a critical prerequisite for efficient reaction kinetics during synthesis, effective purification through crystallization, and the rational design of formulations for preclinical and clinical evaluation. This guide provides the theoretical and practical foundation for characterizing the solubility of this important intermediate.
Theoretical Framework: Predicting Solubility from Molecular Structure
The solubility of a solute in a given solvent is governed by the principle of "like dissolves like," which is a qualitative summation of the complex interplay of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[3][4] To predict the solubility behavior of this compound, we must first analyze its molecular structure.
2.1. Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Name | This compound | [5] |
| Molecular Formula | C₉H₁₀BrNO₃ | [5] |
| Molecular Weight | 260.09 g/mol | [5] |
| Physical Form | Crystalline Powder | [5] |
| Melting Point | 36°C to 39°C | [5] |
| PubChem CID | 7172300 | [5] |
2.2. Structural Analysis and Polarity
The structure of this compound contains several key functional groups that dictate its polarity and potential for intermolecular interactions:
-
Nitro Group (-NO₂): This is a strongly electron-withdrawing and highly polar group, capable of participating in dipole-dipole interactions.[6]
-
Ether Linkage (-O-): The ether group introduces a polar C-O bond and can act as a hydrogen bond acceptor.
-
Bromopropyl Chain (-CH₂CH₂CH₂Br): The alkyl chain is nonpolar, while the terminal bromine atom adds a degree of polarity.
-
Benzene Ring: The aromatic ring is predominantly nonpolar and can engage in π-π stacking and van der Waals interactions.
Overall, the molecule possesses a significant dipole moment, classifying it as a moderately polar compound. This structural analysis allows us to make informed predictions about its solubility in various organic solvents.[7]
Predicted Solubility Profile:
-
High Solubility: Expected in polar aprotic solvents (e.g., acetone, acetonitrile, dimethyl sulfoxide) and some polar protic solvents (e.g., ethanol, methanol) that can effectively solvate the polar nitro and ether groups.[8]
-
Moderate Solubility: Likely in solvents of intermediate polarity (e.g., dichloromethane).
-
Low Solubility: Predicted in nonpolar solvents (e.g., hexane, toluene), where the energy required to break the solute-solute and solvent-solvent interactions is not sufficiently compensated by solute-solvent interactions.[9]
Experimental Determination of Solubility
While theoretical predictions are valuable, empirical determination of solubility is essential for accurate and reliable data.[10] This section details three robust methods for quantifying the solubility of this compound. The choice of method often depends on the required throughput, sensitivity, and the nature of the solvent.
3.1. Solvent Selection Rationale
To establish a comprehensive solubility profile, a diverse set of organic solvents with varying polarities should be selected. The following table provides a representative list, categorized by their polarity index.
| Solvent Class | Specific Solvent | Polarity Index | Rationale |
| Nonpolar | n-Hexane | 0.1 | Represents aliphatic hydrocarbon environments. |
| Toluene | 2.4 | Represents aromatic hydrocarbon environments. | |
| Polar Aprotic | Dichloromethane (DCM) | 3.1 | A common solvent with moderate polarity. |
| Acetone | 5.1 | A highly versatile polar aprotic solvent. | |
| Acetonitrile (ACN) | 5.8 | Frequently used in chromatography and synthesis. | |
| Polar Protic | Isopropanol (IPA) | 3.9 | A common alcohol solvent. |
| Ethanol (EtOH) | 4.3 | A widely used polar protic solvent. | |
| Methanol (MeOH) | 5.1 | The most polar of the common alcohol solvents. |
3.2. General Experimental Workflow
The fundamental principle behind solubility determination is the preparation of a saturated solution at a defined temperature, followed by the quantification of the dissolved solute.
Caption: General workflow for experimental solubility determination.
3.3. Protocol 1: Gravimetric Method (Thermodynamic Solubility)
The gravimetric method is a classic and highly accurate technique for determining thermodynamic solubility.[11] It relies on the direct measurement of the mass of the dissolved solute in a known volume or mass of the solvent.[12][13]
Step-by-Step Methodology:
-
Preparation: Add an excess amount of this compound to a known volume (e.g., 10 mL) of the selected solvent in a sealed glass vial.
-
Equilibration: Place the vials in a shaking incubator or on a magnetic stir plate at a constant temperature (e.g., 25°C) for 24 to 48 hours to ensure equilibrium is reached. The presence of undissolved solid should be visible.
-
Sampling: After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle.
-
Filtration: Carefully withdraw a known volume of the supernatant (e.g., 5 mL) using a pre-weighed, airtight syringe fitted with a compatible 0.45 µm filter (e.g., PTFE for organic solvents).
-
Weighing: Dispense the filtered saturated solution into a pre-weighed, clean, and dry evaporating dish. Record the total weight of the dish and the solution.
-
Evaporation: Place the evaporating dish in a fume hood and allow the solvent to evaporate at room temperature or under a gentle stream of nitrogen. For higher boiling point solvents, a vacuum oven at a temperature well below the solute's melting point may be used.
-
Final Weighing: Once the solvent has completely evaporated and a constant weight is achieved, re-weigh the dish containing the dried solute.[2]
-
Calculation: The solubility (S) can be calculated in g/L or mg/mL using the following formula:
S (g/L) = (Mass of dried solute in g / Volume of filtrate in L)
3.4. Protocol 2: UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a rapid and cost-effective method for quantifying solutes that possess a chromophore, such as the nitroaromatic system in this compound.[14] This method is particularly useful for medium to high-throughput screening.
Caption: Workflow for solubility determination by UV-Vis Spectrophotometry.
Step-by-Step Methodology:
-
Determine λmax: Prepare a dilute solution of this compound in the solvent of interest and scan its UV-Vis spectrum (typically from 200-400 nm) to identify the wavelength of maximum absorbance (λmax). The nitroaromatic group generally shows strong absorbance in the UV region.[15]
-
Prepare Calibration Curve:
-
Accurately prepare a stock solution of the compound in the chosen solvent.
-
Perform serial dilutions to create a series of at least five standard solutions of known concentrations.
-
Measure the absorbance of each standard at the predetermined λmax.
-
Plot a graph of absorbance versus concentration. The data should adhere to the Beer-Lambert law, yielding a straight line with a high correlation coefficient (R² > 0.99).[16]
-
-
Sample Preparation and Analysis:
-
Prepare saturated solutions and filter them as described in the general workflow (Section 3.2).
-
Accurately dilute a known volume of the clear filtrate with the same solvent to ensure the absorbance reading falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample.
-
-
Calculation: Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to calculate the concentration of the diluted sample. Multiply this value by the dilution factor to determine the solubility of the original saturated solution.
3.5. Protocol 3: High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive and specific method for determining solubility, capable of separating the analyte from any potential impurities or degradation products.[17] It is the gold standard for accurate solubility measurement, especially for low-solubility compounds.[10]
Step-by-Step Methodology:
-
Method Development: Develop a suitable reversed-phase HPLC method for the quantification of this compound. This involves selecting an appropriate column (e.g., C18), mobile phase (e.g., a mixture of acetonitrile and water), flow rate, and detector wavelength (using the λmax determined for UV-Vis).[18]
-
Prepare Calibration Curve:
-
Prepare a stock solution and a series of at least five calibration standards in the mobile phase or a compatible solvent.
-
Inject each standard into the HPLC system and record the peak area.
-
Plot a graph of peak area versus concentration and perform a linear regression to establish the calibration curve.
-
-
Sample Preparation and Analysis:
-
Prepare saturated solutions and filter them as described in the general workflow (Section 3.2).
-
Accurately dilute a known volume of the clear filtrate with the mobile phase to bring the concentration into the range of the calibration curve.
-
Inject the diluted sample into the HPLC system and record the peak area.
-
-
Calculation: Determine the concentration of the diluted sample from the calibration curve.[19] Multiply this value by the dilution factor to obtain the final solubility.
Data Presentation and Interpretation
All experimentally determined solubility data should be compiled into a clear and concise table. This allows for easy comparison of the solubility of this compound across different solvent classes.
Table 1: Experimentally Determined Solubility of this compound at 25°C
| Solvent Class | Specific Solvent | Polarity Index | Solubility (mg/mL) | Method |
| Nonpolar | n-Hexane | 0.1 | [Experimental Value] | Gravimetric |
| Toluene | 2.4 | [Experimental Value] | HPLC | |
| Polar Aprotic | Dichloromethane | 3.1 | [Experimental Value] | UV-Vis |
| Acetone | 5.1 | [Experimental Value] | Gravimetric | |
| Acetonitrile | 5.8 | [Experimental Value] | HPLC | |
| Polar Protic | Isopropanol | 3.9 | [Experimental Value] | UV-Vis |
| Ethanol | 4.3 | [Experimental Value] | Gravimetric | |
| Methanol | 5.1 | [Experimental Value] | HPLC | |
| (Note: This table is a template for presenting experimentally determined data.) |
The results should be analyzed in the context of the theoretical predictions. A strong correlation between solvent polarity and solubility is expected. A graph plotting solubility against the solvent polarity index can be a powerful visualization tool to illustrate this relationship.
Caption: Expected correlation between solvent polarity and solubility.
Conclusion
This technical guide has detailed the theoretical and practical considerations for determining the solubility of this compound in organic solvents. By understanding the molecule's structural characteristics, a rational prediction of its solubility behavior can be made. However, for the precision required in pharmaceutical development, this must be substantiated by rigorous experimental data. The detailed protocols for gravimetric, UV-Vis spectroscopic, and HPLC methods provide a robust toolkit for researchers to generate high-quality, reliable solubility profiles. This foundational data is indispensable for guiding synthetic process optimization, enabling effective purification strategies, and laying the groundwork for successful formulation development, ultimately accelerating the transition of promising molecules from the laboratory to the clinic.
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An In-Depth Technical Guide to the Reaction Mechanism of 1-(3-Bromopropoxy)-2-nitrobenzene with Primary Amines
Abstract
This technical guide provides a comprehensive analysis of the reaction mechanism between 1-(3-bromopropoxy)-2-nitrobenzene and primary amines. This reaction is of significant interest to researchers and professionals in drug development and medicinal chemistry due to the prevalence of the resulting N-substituted 2-aminophenoxy scaffolds in biologically active molecules. This document elucidates the plausible mechanistic pathways, explores the critical role of the nitro group, discusses potential competing reactions, and provides field-proven experimental protocols for conducting and analyzing this transformation. The insights presented herein are grounded in established principles of organic chemistry and supported by authoritative literature to ensure scientific integrity and practical applicability.
Introduction: The Significance of N-Substituted 2-Aminophenoxy Moieties
The structural motif of N-substituted 2-aminophenoxy derivatives is a cornerstone in the design of a wide array of pharmaceutical agents and functional materials. The strategic placement of substituents on the aniline nitrogen and the phenoxy ring allows for the fine-tuning of physicochemical properties, leading to optimized biological activity and pharmacokinetic profiles. The reaction of this compound with primary amines represents a versatile synthetic route to access a library of such compounds, making a thorough understanding of its underlying mechanism paramount for efficient and selective synthesis.
This guide will delve into the nuances of this reaction, moving beyond a simplistic overview to provide a detailed mechanistic interpretation. We will explore the factors that govern the reaction's outcome, offering a predictive framework for researchers designing novel synthetic strategies.
Core Reaction Mechanism: A Tale of Two Pathways
The reaction of this compound with a primary amine (R-NH₂) can principally proceed through two competitive pathways: a Nucleophilic Aromatic Substitution (SₙAr) at the aromatic ring and a standard bimolecular Nucleophilic Substitution (Sₙ2) at the aliphatic side chain. The prevailing mechanism is highly dependent on the reaction conditions and the nature of the primary amine.
Pathway A: Nucleophilic Aromatic Substitution (SₙAr)
The presence of the nitro group ortho to the alkoxy substituent is the single most critical feature activating the aromatic ring to nucleophilic attack. This electron-withdrawing group powerfully stabilizes the negatively charged intermediate, known as a Meisenheimer complex, through resonance.[1][2] The SₙAr mechanism is a two-step addition-elimination process.[3]
-
Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex. The primary amine, acting as a nucleophile, attacks the carbon atom bearing the alkoxy group (C1). This attack is facilitated by the electron-deficient nature of the aromatic ring, induced by the nitro group. The formation of the resonance-stabilized Meisenheimer complex is the rate-determining step.[1]
-
Step 2: Elimination of the Leaving Group. The aromaticity of the ring is restored by the elimination of the 3-bromopropoxy group as an alkoxide, yielding the N-substituted 2-nitroaniline derivative.
The delocalization of the negative charge onto the nitro group is a key stabilizing factor, making the ortho and para positions relative to the nitro group particularly susceptible to nucleophilic attack.[2][4]
Figure 2: Generalized Sₙ2 reaction pathway.
Potential for Intramolecular Cyclization
A noteworthy secondary reaction, particularly if the Sₙ2 pathway is favored, is the potential for subsequent intramolecular cyclization. The newly formed secondary amine on the side chain can act as an internal nucleophile, attacking the activated aromatic ring to form a heterocyclic system. This intramolecular SₙAr reaction would be entropically favored.
Experimental Design and Protocol
A robust experimental design is crucial for elucidating the predominant reaction pathway and optimizing the yield of the desired product.
General Reaction Setup
The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, to facilitate the formation of the charged Meisenheimer complex in the SₙAr pathway. The use of a non-nucleophilic base, such as potassium carbonate or triethylamine, is often employed to scavenge the HBr generated during the Sₙ2 reaction or to deprotonate the amine in the SₙAr mechanism.
Table 1: Typical Reaction Parameters
| Parameter | Recommended Range | Rationale |
| Temperature | 80-120 °C | To overcome the activation energy barrier of the SₙAr reaction. |
| Solvent | DMF, Acetonitrile, DMSO | Polar aprotic solvents stabilize charged intermediates. |
| Base | K₂CO₃, Et₃N | To neutralize acidic byproducts or facilitate nucleophilic attack. |
| Amine Equivalents | 1.1 - 2.0 | To drive the reaction to completion. |
Step-by-Step Experimental Protocol
-
Reaction Assembly: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and the chosen anhydrous solvent (e.g., DMF).
-
Reagent Addition: Add the primary amine (1.1-1.5 eq) and the base (e.g., K₂CO₃, 2.0 eq) to the stirred solution.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and monitor the progress of the reaction using an appropriate analytical technique (see Section 4).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove inorganic salts and the solvent.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Analytical Methodologies for Reaction Monitoring and Structural Elucidation
Careful monitoring of the reaction is essential to determine the reaction kinetics and to identify the products formed. A combination of chromatographic and spectroscopic techniques is recommended. [5][6]
-
Thin-Layer Chromatography (TLC): A rapid and convenient method to qualitatively monitor the consumption of starting materials and the formation of products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): An excellent technique for separating and identifying volatile components of the reaction mixture, providing both retention time and mass spectral data for structural confirmation. [4]* High-Performance Liquid Chromatography (HPLC): Suitable for monitoring the reaction progress of less volatile compounds and for quantitative analysis of product formation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the unambiguous structural elucidation of the final product(s). [7][8]Characteristic shifts in the aromatic region can differentiate between the SₙAr and Sₙ2 products.
-
Infrared (IR) Spectroscopy: Can be used to identify key functional groups in the product, such as the N-H stretch of the secondary amine and the characteristic stretches of the nitro group.
Table 2: Expected Spectroscopic Data for Potential Products
| Product Type | ¹H NMR Key Signals | ¹³C NMR Key Signals | IR Key Absorptions (cm⁻¹) |
| SₙAr Product | Shifted aromatic protons, N-H proton | Aromatic carbons with significant shifts due to the amino group | ~3400 (N-H stretch), ~1520 & ~1340 (NO₂ stretches) |
| Sₙ2 Product | Relatively unchanged aromatic protons, new N-H proton | Aliphatic carbons showing shifts due to the new C-N bond | ~3300 (N-H stretch), ~1520 & ~1340 (NO₂ stretches) |
Discussion: Factors Influencing the Reaction Outcome
The competition between the SₙAr and Sₙ2 pathways is a delicate balance of several factors:
-
Nucleophilicity vs. Basicity of the Amine: Highly nucleophilic, yet moderately basic, amines will favor the Sₙ2 pathway. Conversely, more basic amines may favor the SₙAr pathway by facilitating the deprotonation step after the initial attack on the aromatic ring.
-
Steric Hindrance: Sterically hindered primary amines will disfavor the Sₙ2 reaction at the relatively accessible primary carbon of the bromopropoxy group. However, extreme steric bulk could also hinder the approach to the aromatic ring.
-
Solvent Effects: As previously mentioned, polar aprotic solvents are crucial for stabilizing the Meisenheimer complex in the SₙAr pathway. Less polar solvents may favor the Sₙ2 reaction.
-
Temperature: Higher temperatures generally favor the SₙAr pathway, which typically has a higher activation energy than the Sₙ2 reaction. [9]
Conclusion
The reaction of this compound with primary amines is a synthetically valuable transformation that can proceed through competing SₙAr and Sₙ2 mechanisms. The strongly activating ortho-nitro group plays a pivotal role in enabling the SₙAr pathway by stabilizing the key Meisenheimer intermediate. A thorough understanding of the reaction mechanism, coupled with careful control of experimental parameters such as solvent, temperature, and the nature of the amine, is essential for directing the reaction towards the desired product. The analytical techniques outlined in this guide provide the necessary tools for researchers to monitor, analyze, and optimize this important reaction for applications in drug discovery and materials science.
References
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Makosza, M. & Kwast, A. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4835. [Link]
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Tsuzuki, S., Honda, K., Uchimaru, T., & Mikami, M. (2006). Intermolecular interactions of nitrobenzene-benzene complex and nitrobenzene dimer: significant stabilization of slipped-parallel orientation by dispersion interaction. The Journal of chemical physics, 125(12), 124304. [Link]
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An In-depth Technical Guide to the Stability and Potential Degradation Pathways of 1-(3-Bromopropoxy)-2-nitrobenzene
For: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive analysis of the chemical stability and potential degradation pathways of 1-(3-Bromopropoxy)-2-nitrobenzene. As a crucial intermediate in various synthetic applications, a thorough understanding of its stability profile is paramount for ensuring the quality, safety, and efficacy of downstream products. This document outlines a systematic approach to evaluating the stability of this molecule through forced degradation studies under hydrolytic, oxidative, photolytic, and thermal stress conditions. Detailed, field-proven experimental protocols for conducting these studies and for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method are provided. Furthermore, this guide elucidates the probable degradation mechanisms, supported by established principles of organic chemistry, and offers insights into the structural characterization of potential degradation products using Gas Chromatography-Mass Spectrometry (GC-MS).
Introduction: Understanding the Molecule
This compound is a bifunctional organic molecule featuring a nitroaromatic moiety and an alkyl bromide. This unique combination of functional groups makes it a versatile reagent in organic synthesis, particularly in the development of pharmaceutical agents and other complex molecules. However, the inherent reactivity of the nitro group, the ether linkage, and the carbon-bromine bond also predisposes the molecule to various degradation pathways. A proactive and systematic investigation of its stability is therefore not merely a regulatory requirement but a scientific necessity to ensure the integrity of synthetic processes and the purity of final products.
This guide is structured to provide not just a set of procedures, but a logical framework for thinking about and executing a comprehensive stability assessment. We will delve into the "why" behind the "how," offering a causal explanation for experimental choices and the interpretation of results.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₁₀BrNO₃ |
| Molecular Weight | 260.09 g/mol |
| Appearance | Yellow Crystalline Powder |
| Melting Point | 36°C to 39°C |
| Boiling Point | 131°C to 132°C (at 0.5 mmHg) |
Strategic Approach to Stability Testing: Forced Degradation Studies
Forced degradation, or stress testing, is the cornerstone of a robust stability program.[1] By subjecting the molecule to conditions more severe than its intended storage, we can rapidly identify potential degradation products and establish degradation pathways.[2] This information is critical for the development of stability-indicating analytical methods capable of separating and quantifying the parent molecule from its degradants.[3][4]
Our recommended approach involves a systematic evaluation under five key stress conditions:
-
Acidic Hydrolysis: To assess susceptibility to degradation in low pH environments.
-
Basic Hydrolysis: To evaluate stability in alkaline conditions.
-
Oxidative Degradation: To probe for reactivity with oxidizing agents.
-
Thermal Degradation: To understand the impact of heat on the molecule's integrity.
-
Photolytic Degradation: To determine sensitivity to light exposure.
The goal is to achieve a target degradation of 10-30% of the active pharmaceutical ingredient (API).[5] This range is generally sufficient to produce and identify the primary degradation products without leading to the formation of secondary, and potentially misleading, degradants.[5]
Caption: A generalized workflow for conducting forced degradation studies.
Potential Degradation Pathways of this compound
Based on the functional groups present in this compound, we can anticipate several potential degradation pathways. The electron-withdrawing nature of the nitro group makes the aromatic ring susceptible to nucleophilic attack, while the ether linkage and the alkyl bromide are prone to hydrolysis and elimination reactions.
Hydrolytic Degradation
Acid-Catalyzed Hydrolysis: Under acidic conditions, the ether oxygen can be protonated, making the adjacent benzylic carbon more susceptible to nucleophilic attack by water. This would lead to the cleavage of the ether bond, yielding 2-nitrophenol and 3-bromopropanol.
Base-Catalyzed Hydrolysis: In alkaline conditions, two primary reactions are plausible:
-
Hydrolysis of the Alkyl Bromide: The primary alkyl bromide is susceptible to an S_N2 reaction with hydroxide ions, leading to the formation of 1-(3-hydroxypropoxy)-2-nitrobenzene.[6]
-
Elimination Reaction: A competing E2 elimination reaction can also occur, particularly with a strong, sterically hindered base, leading to the formation of 1-(allyloxy)-2-nitrobenzene.[7]
Caption: Plausible hydrolytic degradation pathways.
Oxidative Degradation
The nitroaromatic ring is generally resistant to oxidation due to the electron-withdrawing nature of the nitro group.[3] However, the propoxy chain could be susceptible to oxidation, potentially leading to the formation of aldehydes or carboxylic acids. A more likely scenario under strong oxidative conditions (e.g., H₂O₂) is the hydroxylation of the aromatic ring, leading to the formation of various nitrophenol isomers.
Photolytic Degradation
Nitroaromatic compounds are known to undergo photochemical reactions upon exposure to UV light.[8] Photoirradiation of nitrobenzene can produce an excited state that can participate in various reactions.[8] For this compound, potential photolytic degradation pathways include:
-
Homolytic Cleavage: Cleavage of the C-Br bond to generate a radical intermediate.
-
Nitro Group Rearrangement: Photochemical rearrangement of the nitro group to a nitrite, followed by further reactions.
-
Ring Opening: Under high-energy UV radiation, degradation of the aromatic ring can occur.
Thermal Degradation
Thermal stress can induce several degradation pathways. The C-NO₂ bond in nitrobenzene derivatives has a bond dissociation energy of approximately 71 kcal/mol.[5] While this is relatively high, thermal decomposition can be initiated at elevated temperatures. The ether linkage is also a point of potential thermal cleavage. Pyrolysis of aromatic ethers can lead to the scission of the phenyl-ether bond.[9] For this compound, the weakest bond is likely the C-Br bond, and its cleavage would be a probable initial step in thermal decomposition.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for conducting forced degradation studies and developing a stability-indicating HPLC method.
Forced Degradation Study Protocol
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (0.1 M and 1 M)
-
Sodium hydroxide (0.1 M and 1 M)
-
Hydrogen peroxide (3% and 30%)
-
Calibrated pH meter
-
Thermostatically controlled water bath or oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 M HCl.
-
Heat the solution at 80°C for 24 hours.
-
At appropriate time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH.
-
Keep the solution at room temperature for 24 hours.
-
At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 9 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At appropriate time points, withdraw an aliquot and dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in a controlled temperature oven at 105°C for 48 hours.
-
At appropriate time points, dissolve a known amount of the solid in the initial solvent and dilute for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of the compound (in a quartz cuvette) and a solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be kept in the dark under the same conditions.
-
At the end of the exposure, prepare the samples for HPLC analysis.
-
Stability-Indicating HPLC Method Development Protocol
Objective: To develop and validate a stability-indicating HPLC method for the quantification of this compound and its degradation products.[10]
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.
-
Chromatography data system software.
Initial Chromatographic Conditions (Starting Point):
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 30% B; 5-25 min: 30-80% B; 25-30 min: 80% B; 30-31 min: 80-30% B; 31-35 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm (or as determined by UV spectrum) |
Method Development and Optimization:
-
Initial Screening: Analyze the unstressed and stressed samples using the initial conditions.
-
Peak Purity Analysis: Use the PDA detector to assess the peak purity of the parent compound in the stressed samples.
-
Resolution Optimization: If co-elution is observed, adjust the mobile phase composition, gradient slope, pH of the aqueous phase, and column temperature to achieve adequate resolution (Rs > 1.5) between the parent peak and all degradant peaks.
-
Method Validation: Once optimized, validate the method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Caption: A systematic workflow for stability-indicating HPLC method development.
GC-MS Analysis for Degradant Identification Protocol
Objective: To identify the structure of the degradation products generated during forced degradation studies.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
Sample Preparation:
-
Extract the aqueous degraded samples with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Concentrate the organic extract under a gentle stream of nitrogen.
-
Derivatization may be necessary for polar degradants (e.g., silylation for hydroxyl groups).[1]
Initial GC-MS Conditions (Starting Point):
| Parameter | Condition |
| Column | HP-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless |
| Oven Program | 50°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min |
| MS Transfer Line | 280°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-500 amu |
Data Analysis:
-
Identify peaks in the total ion chromatogram.
-
Compare the mass spectra of the degradation products with a commercial mass spectral library (e.g., NIST, Wiley).
-
Interpret the fragmentation patterns to propose structures for unknown degradants.
Conclusion and Future Perspectives
This technical guide provides a robust framework for assessing the stability of this compound. By employing a systematic approach to forced degradation studies and developing a validated stability-indicating HPLC method, researchers and drug development professionals can gain a comprehensive understanding of the molecule's degradation profile. The proposed degradation pathways, based on fundamental chemical principles, offer a starting point for the characterization of any observed degradants.
Future work should focus on the isolation and definitive structural elucidation of the major degradation products using advanced analytical techniques such as NMR spectroscopy and high-resolution mass spectrometry. Furthermore, toxicological assessment of any identified degradants is crucial to ensure the safety of final products derived from this important synthetic intermediate.
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A Theoretical and Computational Guide to 1-(3-Bromopropoxy)-2-nitrobenzene: Synthesis, Characterization, and In Silico Analysis
This in-depth technical guide provides a comprehensive theoretical and experimental framework for the study of 1-(3-bromopropoxy)-2-nitrobenzene. Tailored for researchers, scientists, and professionals in drug development, this document outlines the synthesis, spectroscopic characterization, and computational analysis of this nitroaromatic compound. While specific experimental literature on this exact molecule is scarce, this guide synthesizes established chemical principles and data from analogous compounds to present a robust and scientifically grounded approach.
Introduction and Scientific Context
This compound is a bifunctional molecule of significant interest in synthetic organic chemistry and drug discovery. The presence of a nitro group on the aromatic ring and a bromo-functionalized alkoxy chain provides two reactive centers for further chemical modification. The nitro group can be reduced to an amine, a cornerstone of many pharmaceutical compounds, while the terminal bromine on the propoxy chain is susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups. This dual reactivity makes it a valuable scaffold for the synthesis of more complex molecules with potential biological activity.
The strategic placement of the nitro group ortho to the ether linkage influences the electronic properties of the benzene ring, making it a fascinating subject for both experimental and computational investigation. Understanding the interplay between its structure, reactivity, and potential biological interactions is crucial for harnessing its full potential in medicinal chemistry and materials science.
Synthesis of this compound
The most logical and efficient synthetic route to this compound is through a Williamson ether synthesis.[1][2] This classical and reliable method involves the reaction of an alkoxide with a primary alkyl halide. In this case, the sodium salt of 2-nitrophenol is reacted with 1,3-dibromopropane.
Causality of Experimental Choices
The choice of the Williamson ether synthesis is predicated on its high efficiency for forming ether linkages with phenols and primary alkyl halides.[1] 2-Nitrophenol is readily deprotonated by a moderately strong base like sodium hydroxide to form the more nucleophilic phenoxide. 1,3-dibromopropane serves as the electrophile. A primary alkyl bromide is an excellent substrate for an S(_N)2 reaction, minimizing the potential for elimination side reactions.[2] The use of a polar aprotic solvent like dimethylformamide (DMF) or acetone is recommended to solvate the cation of the base, thereby increasing the nucleophilicity of the phenoxide. A phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), can be employed to facilitate the reaction if a two-phase system is used.[3]
Detailed Experimental Protocol
Materials:
-
2-Nitrophenol
-
1,3-Dibromopropane
-
Sodium Hydroxide (NaOH)
-
Dimethylformamide (DMF) or Acetone
-
Tetrabutylammonium Bromide (TBAB) (optional)
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO(_4)) or sodium sulfate (Na(_2)SO(_4))
Procedure:
-
Deprotonation of 2-Nitrophenol: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-nitrophenol in a minimal amount of DMF or acetone.
-
Add an equimolar amount of powdered sodium hydroxide. Stir the mixture at room temperature for 30 minutes to an hour to ensure complete formation of the sodium 2-nitrophenoxide. The reaction mixture will typically change color.
-
Addition of Alkyl Halide: To the stirred suspension, add a 1.1 to 1.5 molar excess of 1,3-dibromopropane. If using, add a catalytic amount of TBAB (approximately 5 mol%).
-
Reaction: Heat the reaction mixture to a gentle reflux (the temperature will depend on the solvent used, typically 50-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and diethyl ether or ethyl acetate.
-
Separate the organic layer.
-
Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.
Synthesis Workflow Diagram
Caption: Williamson ether synthesis workflow for this compound.
Structural and Spectroscopic Characterization
Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 104147-69-5 | [4] |
| Molecular Formula | C(9)H({10})BrNO(_3) | [4] |
| Molecular Weight | 260.09 g/mol | [4] |
| Appearance | Yellow Crystalline Powder | [4] |
| Melting Point | 36-39 °C | [4] |
| Boiling Point | 131-132 °C at 0.5 mmHg | [4] |
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to provide key information about the proton environment in the molecule. The chemical shifts are influenced by the electron-withdrawing nitro group and the electronegative oxygen and bromine atoms.
Expected Chemical Shifts (in CDCl(_3)):
| Protons | Multiplicity | Expected Chemical Shift (ppm) | Rationale |
| Ar-H | m | 7.0 - 8.0 | The aromatic protons will appear in the downfield region due to the deshielding effect of the benzene ring and the electron-withdrawing nitro group. The ortho and para protons to the nitro group will be the most deshielded. |
| -O-CH(_2)- | t | ~4.2 | The methylene group attached to the oxygen will be a triplet and will be significantly deshielded by the adjacent electronegative oxygen atom. |
| -CH(_2)- | p | ~2.3 | The central methylene group of the propyl chain will appear as a pentet (or multiplet) and will be less deshielded than the other two methylene groups. |
| -CH(_2)-Br | t | ~3.6 | The methylene group attached to the bromine will be a triplet and will be deshielded by the electronegative bromine atom. |
Note: 'm' denotes multiplet, 't' denotes triplet, and 'p' denotes pentet. The exact chemical shifts and coupling constants would need to be determined experimentally. For comparison, the aromatic protons of 1-bromo-2-nitrobenzene appear between 7.40 and 7.87 ppm.[5]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.
Expected Chemical Shifts (in CDCl(_3)):
| Carbon | Expected Chemical Shift (ppm) | Rationale |
| Ar-C | 115 - 155 | The aromatic carbons will appear in the downfield region. The carbon bearing the nitro group and the carbon bearing the ether linkage will be the most downfield. |
| -O-CH(_2)- | ~68 | The carbon attached to the oxygen will be significantly deshielded. |
| -CH(_2)- | ~30 | The central carbon of the propyl chain will be in the typical alkyl region. |
| -CH(_2)-Br | ~32 | The carbon attached to the bromine will be deshielded. |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. A supplier of this compound confirms the availability of an authentic infrared spectrum.[4]
Expected Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Rationale |
| Ar-NO(_2) | ~1520 (asymmetric) and ~1350 (symmetric) | Strong and characteristic stretching vibrations for the nitro group. |
| Ar-O-C | ~1250 and ~1050 | Asymmetric and symmetric C-O stretching vibrations of the aryl ether. |
| C-H (aromatic) | ~3100 - 3000 | C-H stretching vibrations of the benzene ring. |
| C-H (aliphatic) | ~2960 - 2850 | C-H stretching vibrations of the propyl chain. |
| C-Br | ~600 - 500 | C-Br stretching vibration, which may be weak. |
Mass Spectrometry
Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.
Expected Fragmentation Pattern (Electron Ionization - EI):
-
Molecular Ion (M⁺): A prominent molecular ion peak should be observed at m/z corresponding to the molecular weight of the compound (259 and 261 in an approximately 1:1 ratio due to the isotopes of bromine, ⁷⁹Br and ⁸¹Br).
-
Major Fragments:
-
Loss of the bromine atom: [M - Br]⁺
-
Cleavage of the propoxy chain, leading to the formation of the 2-nitrophenoxy radical cation.
-
Loss of the nitro group: [M - NO(_2)]⁺
-
Further fragmentation of the benzene ring.
-
Theoretical and Computational Studies
Computational chemistry provides a powerful tool to investigate the electronic structure, reactivity, and potential biological interactions of this compound at the molecular level. Density Functional Theory (DFT) and molecular docking are two key computational methods that can yield valuable insights.
Density Functional Theory (DFT) Calculations
DFT calculations can be used to determine the optimized geometry, electronic properties, and spectroscopic features of the molecule.[6][7]
Methodology:
-
Software: Gaussian, ORCA, or other suitable quantum chemistry software packages.
-
Functional and Basis Set: A common and effective combination for organic molecules is the B3LYP functional with the 6-31G(d) or a larger basis set like 6-311++G(d,p) for more accurate results.[6] For systems with non-covalent interactions, functionals like M05-2X could be considered.[8]
-
Calculations:
-
Geometry Optimization: To find the lowest energy conformation of the molecule.
-
Frequency Analysis: To confirm that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies) and to predict the IR spectrum.
-
Frontier Molecular Orbital (FMO) Analysis: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and visualization of their distribution. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and kinetic stability.
-
Molecular Electrostatic Potential (MEP) Surface: To visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.
-
NMR Chemical Shift Prediction: To compare with experimental data and aid in spectral assignment.
-
Molecular Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[9][10] This is particularly useful in drug discovery for predicting the binding affinity and mode of a ligand to the active site of a protein.
Methodology:
-
Software: AutoDock, Glide, GOLD, or other molecular docking software.
-
Target Selection: A protein target of interest would need to be selected based on a therapeutic hypothesis. For example, given the presence of the nitroaromatic moiety, enzymes involved in redox processes could be potential targets.
-
Ligand and Receptor Preparation:
-
The 3D structure of this compound would be generated and optimized using a suitable force field (e.g., MMFF94).
-
The 3D structure of the target protein would be obtained from the Protein Data Bank (PDB) and prepared by removing water molecules, adding hydrogen atoms, and assigning charges.
-
-
Docking Simulation: The ligand would be docked into the defined active site of the receptor. The docking algorithm will explore various conformations and orientations of the ligand within the active site and score them based on a scoring function that estimates the binding affinity.
-
Analysis of Results: The docking results would be analyzed to identify the most favorable binding poses, the key interacting amino acid residues, and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds).
Computational Analysis Workflow Diagram
Caption: Workflow for DFT and molecular docking studies of this compound.
Conclusion
This compound represents a versatile building block with significant potential in synthetic and medicinal chemistry. This guide provides a comprehensive theoretical and practical framework for its synthesis via the Williamson ether synthesis, its characterization through modern spectroscopic techniques, and its in silico analysis using DFT and molecular docking. The methodologies outlined herein are based on well-established scientific principles and provide a solid foundation for researchers to further explore the chemistry and potential applications of this and related compounds. The combination of experimental and computational approaches will be crucial in unlocking the full potential of this promising molecular scaffold.
References
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- 4. This compound, 90+%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.fi]
- 5. 1-Bromo-2-nitrobenzene(577-19-5) 1H NMR spectrum [chemicalbook.com]
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- 7. researchgate.net [researchgate.net]
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- 10. Molecular docking studies of 3-bromopyruvate and its derivatives to metabolic regulatory enzymes: Implication in designing of novel anticancer therapeutic strategies | PLOS One [journals.plos.org]
Methodological & Application
Synthesis of 1,3-benzoxazines using 1-(3-Bromopropoxy)-2-nitrobenzene
An Application Note and Detailed Protocol for the Synthesis of 1,3-Benzoxazines Utilizing 1-(3-Bromopropoxy)-2-nitrobenzene
Authored by a Senior Application Scientist
Abstract
This document provides a comprehensive guide for the synthesis of N-substituted 1,3-benzoxazines, a class of heterocyclic compounds with significant applications in medicinal chemistry and materials science.[1][2][3] The protocol herein details a versatile, albeit multi-step, synthetic strategy that originates from this compound. While not a direct precursor, this starting material is strategically transformed into the pivotal intermediate, 2-aminophenol. Subsequently, this intermediate undergoes a classical Mannich-type condensation to yield the target 1,3-benzoxazine derivatives. This application note is intended for researchers and professionals in organic synthesis and drug development, offering detailed, step-by-step protocols, mechanistic insights, and critical safety information.
Introduction and Strategic Overview
1,3-Benzoxazines and their derivatives are a prominent class of heterocyclic compounds, widely recognized for their diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1] Furthermore, they serve as high-performance thermosetting resins in materials science, valued for their excellent thermal and mechanical properties.[4][5]
The most prevalent method for synthesizing 1,3-benzoxazines is the Mannich-type condensation of a phenol, a primary amine, and formaldehyde.[6] This application note outlines a robust synthetic pathway to N-substituted 1,3-benzoxazines that commences with this compound. The overarching strategy involves a two-stage process:
-
Stage 1: Synthesis of the Key Intermediate, 2-Aminophenol. This stage focuses on the conversion of this compound into 2-aminophenol. This transformation requires a two-step sequence: the reduction of the nitro group, followed by the cleavage of the aryl ether bond.
-
Stage 2: Formation of the 1,3-Benzoxazine Ring. The synthesized 2-aminophenol is then utilized in a well-established, one-pot condensation reaction with a primary amine and formaldehyde to construct the desired 1,3-benzoxazine scaffold.
This modular approach allows for the synthesis of a diverse library of 1,3-benzoxazines by varying the primary amine in the final step.
Overall Synthetic Workflow
The complete synthetic pathway is depicted in the workflow diagram below. Each major transformation is detailed in the subsequent protocols.
Caption: Overall synthetic workflow from this compound to N-substituted 1,3-benzoxazines.
Stage 1: Synthesis of the Key Intermediate: 2-Aminophenol
This stage involves the conversion of the starting material into 2-aminophenol. The protocols provided are based on established and reliable chemical transformations.
Protocol 1: Reduction of this compound
The reduction of the aromatic nitro group to an amine is a fundamental transformation in organic synthesis.[7][8] Catalytic hydrogenation is a clean and efficient method for this purpose.[7][9][10]
Reaction Scheme: this compound → 2-(3-Bromopropoxy)aniline
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 260.09 | 10 | 1.0 |
| 10% Palladium on Carbon (Pd/C) | - | - | 10 mol % |
| Ethanol (EtOH) | 46.07 | - | 100 mL |
| Hydrogen (H₂) gas | 2.02 | - | Balloon |
Step-by-Step Protocol:
-
To a 250 mL round-bottom flask, add this compound (2.60 g, 10 mmol) and ethanol (100 mL).
-
Stir the mixture until the starting material is fully dissolved.
-
Carefully add 10% Pd/C (1.06 g, 10 mol % Pd) to the solution. Caution: Pd/C is flammable, especially when dry. Handle in a well-ventilated fume hood.
-
The flask is evacuated and backfilled with hydrogen gas from a balloon three times.
-
The reaction mixture is stirred vigorously under a hydrogen atmosphere (balloon pressure) at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Do not allow the filter cake to dry completely as it can be pyrophoric. Wash the filter cake with a small amount of ethanol.
-
The filtrate is concentrated under reduced pressure to yield 2-(3-bromopropoxy)aniline as a crude product, which can be used in the next step without further purification. Expected yield: >90%.
Protocol 2: Cleavage of the Aryl Ether Bond
The cleavage of the aryl ether in 2-(3-bromopropoxy)aniline to unmask the phenolic hydroxyl group is the final step in the synthesis of 2-aminophenol. Boron tribromide (BBr₃) is a highly effective reagent for this transformation.
Reaction Scheme: 2-(3-Bromopropoxy)aniline → 2-Aminophenol
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| 2-(3-Bromopropoxy)aniline | 230.11 | 9 (crude) | 1.0 |
| Boron Tribromide (BBr₃) | 250.52 | 10.8 | 1.2 |
| Dichloromethane (DCM) | 84.93 | - | 100 mL |
| Saturated NaHCO₃ solution | - | - | As needed |
Step-by-Step Protocol:
-
Dissolve the crude 2-(3-bromopropoxy)aniline (approx. 2.07 g, 9 mmol) in anhydrous DCM (100 mL) in a flame-dried, three-necked flask under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a 1.0 M solution of BBr₃ in DCM (10.8 mL, 10.8 mmol) dropwise to the cooled solution.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to 0 °C and quench by the slow addition of water.
-
Carefully neutralize the mixture with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude 2-aminophenol can be purified by column chromatography on silica gel to yield the pure product. Expected yield: 70-80%.
Stage 2: Synthesis of N-Substituted 1,3-Benzoxazines
With the key intermediate, 2-aminophenol, in hand, the final stage is the construction of the 1,3-benzoxazine ring via a Mannich-type condensation.
Protocol 3: One-Pot Synthesis of 1,3-Benzoxazines
This protocol describes the reaction of 2-aminophenol with a primary amine and formaldehyde.[1][6]
Reaction Mechanism:
The reaction proceeds through the formation of an iminium ion from the primary amine and formaldehyde, followed by nucleophilic attack by the 2-aminophenol and subsequent cyclization.
Caption: Simplified mechanism of 1,3-benzoxazine formation.
Materials and Reagents (Example with Benzylamine):
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| 2-Aminophenol | 109.13 | 5 | 1.0 |
| Benzylamine | 107.15 | 5 | 1.0 |
| Formaldehyde (37% aq.) | 30.03 | 10 | 2.0 |
| Dioxane | 88.11 | - | 50 mL |
Step-by-Step Protocol:
-
In a 100 mL round-bottom flask, dissolve 2-aminophenol (0.55 g, 5 mmol) and benzylamine (0.54 g, 5 mmol) in dioxane (50 mL).
-
To this solution, add aqueous formaldehyde (37 wt. %, 0.81 mL, 10 mmol).
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The resulting crude product can be purified by recrystallization or column chromatography to afford the pure N-benzyl-1,3-benzoxazine.
Safety Precautions
-
This compound: Harmful if swallowed and causes skin and eye irritation.[11] Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Palladium on Carbon (Pd/C): Flammable solid, potentially pyrophoric when dry. Handle with care in a fume hood and do not allow it to dry on the filter paper.
-
Boron Tribromide (BBr₃): Highly corrosive and reacts violently with water. Handle in a fume hood with appropriate PPE, including acid-resistant gloves.
-
Formaldehyde: A known carcinogen and sensitizer.[1] Handle only in a well-ventilated fume hood.
-
Nitrobenzene derivatives: Are toxic and can be absorbed through the skin.[12] Handle with care and appropriate PPE.
References
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An Alternative Synthetic Approach For 1,3- Benzoxazine Derivatives. International Journal of Scientific & Technology Research. Available at: [Link]
-
Alharbi, N., & Abdulmalek, E. (2024). Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. Journal of Applied Pharmaceutical Science. Available at: [Link]
-
Synthesis of 1,3-benzoxazine monomer and corresponding PBZs. ResearchGate. Available at: [Link]
-
Scheme 1. Synthetic route to 1,3-benzoxazines and PBZs by ring-opening... ResearchGate. Available at: [Link]
-
Simple and Selective Synthesis of 1,3-Benzoxazine Derivatives. Iraqi National Journal of Chemistry. Available at: [Link]
-
Synthesis and biological activity of novel 1,3-benzoxazine derivatives as K+ channel openers. PubMed. Available at: [Link]
- WO2020169785A1 - Process for polymerizing 1,3-benzoxazines. Google Patents.
-
Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization. MDPI. Available at: [Link]
-
Catalyzing the Ring-Opening Polymerization of 1,3-Benzoxazines via Thioamide from Renewable Sources. ACS Applied Polymer Materials. Available at: [Link]
-
Synthesis and characterization of novel 1,3- benzoxazines monomers and studies their polymerization and industrial applications. ResearchGate. Available at: [Link]
-
Reduction of nitro compounds. Wikipedia. Available at: [Link]
-
N-Activated 1,3-Benzoxazine Monomer as a Key Agent in Polybenzoxazine Synthesis. ACS Publications. Available at: [Link]
-
Reduction of Nitroaromatic Compounds with Sodium Borohydride Using Transition Metal Sulfides. ScholarWorks @ UTRGV. Available at: [Link]
-
Reduction of Nitroarenes into Aryl Amines and N-Aryl hydroxylamines via Activation of NaBH4 and Ammonia-Borane Complexes by Ag/TiO2 Catalyst. MDPI. Available at: [Link]
-
Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Master Organic Chemistry. Available at: [Link]
-
Synthesis of Substituted 1,3-Benzoxazines and Their Anticorrosion Activity. ResearchGate. Available at: [Link]
-
Efficient room-temperature hydrogenation of nitroaromatic compounds to primary amines using nitrogen-doped carbon-supported palladium catalysts. RSC Publishing. Available at: [Link]
-
Photocatalytic Reduction of Nitroarenes to Aromatic Amines. ChemistryViews. Available at: [Link]
-
Simplified mechanisms for the polymerization of benzoxazines. ResearchGate. Available at: [Link]
-
Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Available at: [Link]
-
Pharmacological Profile of Benzoxazines: A Short Review. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Safety Data Sheet: Nitrobenzene. Carl ROTH. Available at: [Link]
-
Intramolecular cyclization of N-aryl amides for the synthesis of 3-amino oxindoles. RSC Publishing. Available at: [Link]
-
Amine synthesis by nitro compound reduction. Organic Chemistry Portal. Available at: [Link]
-
A Study of Nitrobenzene Hydrogenation Over Palladium/Carbon Catalysts. ResearchGate. Available at: [Link]
-
Intramolecular cyclization of N-hydroxy-2-phenoxyacetamides and 3-phenoxypropanamides. Indian Academy of Sciences. Available at: [Link]
-
Sodium Borohydride NaBH4 Reduction Reaction Mechanism. YouTube. Available at: [Link]
-
Ring-Opening Polymerization of 1,3-Benzoxazines via Borane Catalyst. PubMed Central. Available at: [Link]
-
Dehydrogenative synthesis of N-functionalized 2-aminophenols from cyclohexanones and amines: Molecular complexities via one-shot assembly. NIH. Available at: [Link]
-
Palladium on carbon. Wikipedia. Available at: [Link]
-
Benzoxazine: A Privileged Scaffold in Medicinal Chemistry. PubMed. Available at: [Link]
-
Photoreduction of nitroarenes into aminoarenes. ResearchGate. Available at: [Link]
-
Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Preprints.org. Available at: [Link]
-
Intramolecular cyclization–decyclization of new sterically hindered diiminophenol. Synthesis and coordination abilities. RSC Publishing. Available at: [Link]
-
Hydrogenation of Nitro Compounds over Catalytic Systems Containing Rare-Earth Oxides. Kinetika i Kataliz. Available at: [Link]
-
SAFETY DATA SHEET - 1-Bromo-2-nitrobenzene. Thermo Fisher Scientific. Available at: [Link]
-
N-N(+) Bond-Forming Intramolecular Cyclization of O-Tosyloxy β-Aminopropioamidoximes and Ion Exchange Reaction for the Synthesis of 2-Aminospiropyrazolilammonium Chlorides and Hexafluorophosphates. MDPI. Available at: [Link]
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Protocol for the synthesis of bioactive benzoxazine derivatives
An Application Note and Protocol for the Synthesis of Bioactive Benzoxazine Derivatives
Authored by a Senior Application Scientist
Abstract
Benzoxazines are a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science. Their derivatives are reported to exhibit a broad spectrum of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of bioactive benzoxazine derivatives. We delve into the foundational Mannich condensation reaction, offering a detailed, field-proven protocol for the synthesis of a fully bio-based benzoxazine from vanillin and furfurylamine.[3] This guide emphasizes the causality behind experimental choices, robust characterization methods for structural validation, and considerations for tailoring bioactivity through precursor selection.
Introduction: The Significance of Benzoxazine Scaffolds
Heterocyclic compounds containing nitrogen and oxygen are foundational scaffolds in a vast number of pharmaceuticals and biologically active molecules.[2] Among these, 1,3-benzoxazines are of particular interest due to their unique chemical structure and the synthetic flexibility that allows for the introduction of a wide array of functional groups.[4] The classical synthesis, a one-pot Mannich condensation of a phenol, a primary amine, and formaldehyde, is efficient and adaptable, allowing for the use of precursors from renewable, bio-based sources.[5][6] This approach not only aligns with the principles of green chemistry but also provides a direct pathway to embedding bioactive moieties—derived from natural phenols like curcumin, eugenol, or vanillin—into the final structure, thereby creating compounds with significant therapeutic potential.[3][7]
The Synthetic Cornerstone: Mannich Condensation
The most prevalent and efficient method for synthesizing 1,3-benzoxazine monomers is the Mannich condensation reaction.[8] This reaction involves the aminoalkylation of an acidic proton located on the phenolic ring. The process is typically a one-pot synthesis, valued for its simplicity and the wide diversity of substituents that can be incorporated through the choice of phenol and amine.[5]
Reaction Mechanism
The reaction proceeds through several key steps. Understanding this mechanism is crucial for troubleshooting and optimizing the synthesis. Initially, the primary amine reacts with formaldehyde to form a reactive aminomethylol intermediate. This intermediate then reacts with the electron-rich ortho position of the phenol to form a 2-(amino-methyl)phenol, commonly known as a Mannich base.[9] The final and rate-determining step involves the reaction of this Mannich base with a second molecule of formaldehyde, leading to cyclization and the formation of the 1,3-oxazine ring through dehydration.[9][10]
Caption: Generalized mechanism of benzoxazine synthesis.
Detailed Protocol: Synthesis of a Bio-Based Benzoxazine (V-fa)
This protocol details the synthesis of a fully bio-based benzoxazine monomer (V-fa) derived from vanillin and furfurylamine.[3] This derivative has demonstrated notable antibacterial activity, making it an excellent model for researchers entering this field. A solvent-less approach is described, which is environmentally friendly and simplifies product work-up.[11]
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Molar Ratio | Purity | Supplier |
| Vanillin | 152.15 | 1.0 | ≥99% | Sigma-Aldrich |
| Furfurylamine | 97.12 | 1.0 | ≥99% | Sigma-Aldrich |
| Paraformaldehyde | (CH₂O)n | 2.0 | ≥95% | Sigma-Aldrich |
| Chloroform | 119.38 | - | ACS Grade | Fisher Scientific |
| Sodium Hydroxide (NaOH) | 40.00 | - | ACS Grade | Fisher Scientific |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - | ACS Grade | Fisher Scientific |
Step-by-Step Synthesis Procedure
-
Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer, combine vanillin (15.21 g, 0.1 mol) and furfurylamine (9.71 g, 0.1 mol).
-
Rationale: Using equimolar amounts of the phenol and amine ensures the primary reaction pathway is favored. Vanillin serves as the phenolic component, bringing its inherent chemical functionalities, while furfurylamine is the bio-based amine source.
-
-
Initial Mixing: Stir the mixture at room temperature for 10 minutes until a homogeneous paste is formed.
-
Addition of Paraformaldehyde: Add paraformaldehyde (6.0 g, 0.2 mol) to the flask in small portions over 15 minutes.
-
Rationale: A 1:1:2 molar ratio of phenol:amine:formaldehyde is critical for the successful formation of the benzoxazine ring.[5] Adding paraformaldehyde portion-wise helps to control the initial exothermic reaction.
-
-
Reaction: Heat the flask in an oil bath at 90-100 °C with continuous stirring for 2-3 hours. The mixture will become a clear, viscous liquid.
-
Rationale: This temperature provides sufficient energy to drive the condensation and cyclization reactions without causing premature polymerization or degradation of the reactants. The solvent-less condition is efficient and reduces waste.[11]
-
-
Work-up and Extraction: Allow the flask to cool to room temperature. Dissolve the resulting viscous product in 100 mL of chloroform. Transfer the solution to a separatory funnel.
-
Washing: Wash the organic layer sequentially with 2N NaOH solution (3 x 50 mL) and then with deionized water (3 x 50 mL) until the aqueous layer is neutral.
-
Rationale: The NaOH wash is crucial for removing any unreacted vanillin (phenol), which is acidic. The water wash removes residual NaOH and other water-soluble impurities.
-
-
Drying and Filtration: Dry the washed organic layer over anhydrous sodium sulfate (Na₂SO₄) for 30 minutes. Filter the solution to remove the drying agent.
-
Rationale: Removing all traces of water is essential before solvent evaporation to obtain a pure, dry product.
-
-
Solvent Removal: Remove the chloroform using a rotary evaporator under reduced pressure.
-
Final Product: The final product, a brownish and highly viscous liquid, is the V-fa benzoxazine monomer. Store it in a cool, dark place. The typical yield is 85-95%.
Structural Validation and Characterization
Confirming the chemical structure of the synthesized benzoxazine is a non-negotiable step. A combination of spectroscopic techniques provides a self-validating system to ensure the correct product has been formed.[12]
Caption: Experimental workflow from synthesis to characterization.
Spectroscopic Data for V-fa Benzoxazine
The following table summarizes the characteristic spectroscopic data used to confirm the identity and purity of the V-fa monomer.
| Technique | Characteristic Signal | Interpretation |
| FTIR (cm⁻¹) | ~2920, 2850 | C-H stretching of alkyl groups |
| ~1500 | Tri-substituted benzene ring | |
| ~1235 | Asymmetric C-O-C stretching of the oxazine ring[13] | |
| ~1160 | C-N-C stretching of the oxazine ring[13] | |
| ~930 | Benzoxazine ring mode (disappears upon polymerization) | |
| Absence of broad peak ~3400 | Confirms consumption of phenolic -OH | |
| ¹H NMR (ppm, CDCl₃) | ~3.90 (s, 3H) | -OCH₃ protons from vanillin |
| ~4.85 (s, 2H) | Ar-CH₂ -N protons of the oxazine ring[14] | |
| ~5.55 (s, 2H) | O-CH₂ -N protons of the oxazine ring[14] | |
| 6.20 - 7.40 (m) | Aromatic and furan ring protons | |
| ¹³C NMR (ppm, CDCl₃) | ~49 | Ar-C H₂-N carbon |
| ~56 | -OC H₃ carbon | |
| ~79 | O-C H₂-N carbon | |
| 110 - 150 | Aromatic and furan ring carbons | |
| Mass Spec (ESI-MS) | m/z = 271.12 [M+H]⁺ | Corresponds to the molecular weight of C₁₅H₁₅NO₄ |
Bioactivity and Precursor Selection
The biological activity of benzoxazine derivatives is intrinsically linked to the structure of the phenolic and amine precursors. By strategically selecting these building blocks, researchers can design molecules with targeted activities.
-
Antimicrobial/Antifungal Activity: Phenols like eugenol, curcumin, and vanillin contain moieties known for their antimicrobial properties. Amines like furfurylamine also contribute to this effect.[3][15] The resulting benzoxazines often show significant activity against bacteria (e.g., S. aureus, E. coli) and fungi (C. albicans).[15][16]
-
Anticancer Activity: Certain derivatives, such as those incorporating ferrocenyl or aminoquinoline moieties, have demonstrated potency against cancer cell lines.[16]
-
Anti-inflammatory Activity: The core benzoxazine structure itself has been associated with anti-inflammatory and analgesic properties.[2]
Safety and Handling
-
Formaldehyde/Paraformaldehyde: Paraformaldehyde is a source of formaldehyde, which is a known carcinogen and sensitizer. Handle only in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Solvents: Chloroform is a hazardous solvent. Avoid inhalation and skin contact.
-
Corrosives: Sodium hydroxide (NaOH) is corrosive. Handle with care and wear appropriate PPE.
-
General: Follow standard laboratory safety procedures at all times.
Conclusion
This application note provides a robust and reliable framework for the synthesis and characterization of bioactive benzoxazine derivatives. The detailed protocol for a bio-based derivative serves as a practical starting point, while the mechanistic insights and characterization data provide the necessary tools for validation and troubleshooting. The synthetic flexibility of the Mannich condensation reaction opens vast possibilities for designing novel benzoxazine structures with tailored biological activities, making this an exciting and promising field for drug discovery and development.
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Ohashi, S., & Ishida, H. (2017). Various Synthetic Methods of Benzoxazine Monomers. In Advanced and Emerging Polybenzoxazine Science and Technology. Elsevier. [Link]
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Lin, C.-H., et al. (2023). Synthesis and Characterization of Asymmetric Bio-Based Bisbenzoxazine with a Single Diethyl Phosphite Substituted Oxazine Ring. ACS Applied Polymer Materials. [Link]
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Thirukumaran, P., et al. (2023). Synthesis of Bio-Based Polybenzoxazine and Its Antibiofilm and Anticorrosive Activities. Polymers. [Link]
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Liu, J., et al. (2014). Influence of substituent on equilibrium of benzoxazine synthesis from Mannich base and formaldehyde. RSC Advances. [Link]
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Singh, U. P., & Bhat, H. R. (2014). Synthesis and Medicinal Importance of Benzoxazine, Benzoxazinone and Their Derivatives: A Short Review. ResearchGate. [Link]
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Calò, E., et al. (2007). Benzoxazine synthesis from p-substituted phenol, primary amine and formaldehyde. ResearchGate. [Link]
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Humphrey, G. R., et al. (2017). Development of a General Protocol To Prepare 2H-1,3-Benzoxazine Derivatives. Organic Process Research & Development. [Link]
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Al-Amiery, A. A., et al. (2024). Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. Pharmaceutical and Biomedical Research. [Link]
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Kalsi, R., et al. (2003). SYNTHESIS OF SOME NEW BENZOXAZINE DERIVATIVES OF BIOLOGICAL INTEREST. ResearchGate. [Link]
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Al-Jubory, A. K., et al. (2024). One-pot Mannich condensation synthesis of benzoxazine. ResearchGate. [Link]
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Wang, C., et al. (2012). Synthesis and copolymerization of fully bio-based benzoxazines from guaiacol, furfurylamine and stearylamine. Green Chemistry. [Link]
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A. A. (2003). PREPARATION AND CHARACTERIZATION OF POLYBENZOXAZINE INVOLVING VARIOUS ADDITIVES. Middle East Technical University. [Link]
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Kandasamy, J., et al. (2024). A Comprehensive Review on Bio-Based Polybenzoxazines Emphasizing Their Antimicrobial Property. MDPI. [Link]
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Arslan, M., et al. (2018). Synthesis and characterization of chalcone based benzoxazine-magnetite nanocomposites. Applied Organometallic Chemistry. [Link]
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Aswathy, M.S., et al. (2023). Recent advances in bio-based polybenzoxazines as an interesting adhesive coating. Polymer Testing. [Link]
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Phunthasee, D., et al. (2021). Novel Dihydro-1,3,2H-benzoxazine Derived from Furfurylamine: Crystal Structure, Hirshfeld Surface Analysis, Photophysical Property, and Computational Study. MDPI. [Link]
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Rajasekaran, A., & Ishida, H. (2017). Synthesis of Bz monomers (a) one-step synthesis of representative... ResearchGate. [Link]
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Iqbal, T., et al. (2021). Synthesis and characterization of polybenzoxazine/clay hybrid nanocomposites for UV light shielding and anti-corrosion coatings. Journal of Materials Science. [Link]
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Application Notes & Protocols: 1-(3-Bromopropoxy)-2-nitrobenzene as a Strategic Precursor for Heterocyclic Compound Synthesis
Introduction: The Versatility of a Bifunctional Precursor
In the landscape of medicinal chemistry and materials science, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. Heterocyclic scaffolds are prevalent in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] The strategic design of precursors that can efficiently give rise to these complex structures is therefore of paramount importance. 1-(3-bromopropoxy)-2-nitrobenzene emerges as a particularly valuable starting material. Its structure incorporates two key reactive functionalities: an electrophilic bromopropyl chain and a reducible nitro group, ortho-disposed on an aromatic ring. This specific arrangement allows for a cascade of reactions, most notably reductive cyclization, to forge fused heterocyclic systems with high efficiency.
This guide provides an in-depth exploration of this compound, detailing its properties, synthesis, and application in the construction of valuable heterocyclic frameworks such as 3,4-dihydro-2H-[2][3]benzoxazines and quinoline derivatives. The protocols herein are designed to be robust and self-validating, with a focus on the underlying chemical principles that govern each transformation.
Physicochemical and Safety Profile
A thorough understanding of the precursor's properties and handling requirements is essential for safe and effective experimentation.
Physicochemical Data
The key properties of this compound are summarized below, providing researchers with essential data for reaction planning and characterization.
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [3][4] |
| CAS Number | 104147-69-5 | [3] |
| Molecular Formula | C₉H₁₀BrNO₃ | [3][5] |
| Molecular Weight | 260.09 g/mol | [3][5] |
| Physical Form | Yellow Crystalline Powder | [3][4] |
| Melting Point | 36°C to 39°C | [3][4] |
| Boiling Point | 131°C to 132°C (at 0.5 mmHg) | [3][4] |
| Flash Point | 150°C | [3][4] |
Safety & Handling
This compound is a hazardous substance and must be handled with appropriate precautions in a well-ventilated fume hood.[3][4]
| Hazard Category | GHS Hazard Statement | Precautionary Measures | Reference(s) |
| Acute Toxicity, Oral | H302: Harmful if swallowed. | P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | [3][4] |
| Skin Irritation | H315: Causes skin irritation. | P280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of water. | [3][4] |
| Eye Irritation | H319: Causes serious eye irritation. | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3][4] |
| Respiratory Irritation | H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. | [3][4] |
General Handling Advice: Avoid contact with skin, eyes, and clothing.[6] Avoid ingestion and inhalation.[6] All manipulations should be performed by trained personnel wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Protocol 1: Synthesis of the Precursor
The precursor is synthesized via a standard Williamson ether synthesis, a reliable and high-yielding method for forming aryl ethers. The phenolic proton of 2-nitrophenol is deprotonated by a mild base, forming a nucleophilic phenoxide that subsequently displaces a bromide ion from 1,3-dibromopropane.
Workflow for Precursor Synthesis
Caption: Workflow for the synthesis of this compound.
Step-by-Step Methodology
-
Reagent Preparation: To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-nitrophenol (1.0 eq), anhydrous potassium carbonate (K₂CO₃, 2.0 eq), and anhydrous N,N-dimethylformamide (DMF).
-
Causality: K₂CO₃ is a suitable base for deprotonating the phenol without causing hydrolysis of the alkyl bromide. DMF is an excellent polar aprotic solvent that promotes Sₙ2 reactions.[7]
-
-
Addition of Alkylating Agent: Add 1,3-dibromopropane (1.5 eq) to the stirring mixture. Using a slight excess of the dibromoalkane helps to minimize the formation of the bis-ether byproduct.
-
Reaction: Heat the reaction mixture to 60-70°C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 2-nitrophenol spot is consumed.
-
Workup: Cool the mixture to room temperature and pour it into a separatory funnel containing deionized water. Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the resulting crude oil by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound as a yellow crystalline solid.
-
Validation: Confirm the product structure and purity using ¹H NMR, ¹³C NMR, and IR spectroscopy. The expected melting point should be in the range of 36-39°C.[3][4]
Application in Heterocyclic Synthesis: Reductive Cyclization
The core utility of this compound lies in its capacity for intramolecular reductive cyclization. This powerful transformation involves the reduction of the nitro group to a nucleophilic amine, which then immediately undergoes an intramolecular cyclization by attacking the electrophilic carbon attached to the bromine atom.[8][9]
General Mechanism of Reductive Cyclization
Caption: General mechanism for forming heterocycles via reductive cyclization.
Protocol 2: Synthesis of 3,4-Dihydro-2H-[2][3]benzoxazines
This protocol describes the synthesis of the 3,4-dihydro-2H-[2][3]benzoxazine ring system, a common scaffold in pharmacologically active molecules.[10] The method employs iron powder in an acidic medium, a classic, cost-effective, and robust method for nitro group reduction.[11]
Step-by-Step Methodology
-
Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq) and iron powder (Fe, 5.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).
-
Causality: Iron in the presence of an acid is a classic "Béchamp reduction" system. Ethanol acts as a co-solvent to solubilize the organic precursor.
-
-
Initiation: Add concentrated hydrochloric acid (HCl, 0.5 eq) dropwise to the stirring suspension. The reaction is exothermic and may require an ice bath to maintain control.
-
Reaction: After the initial exotherm subsides, heat the mixture to reflux (approx. 80-90°C) for 2-4 hours. Monitor the reaction by TLC for the disappearance of the starting material.
-
Workup: Cool the reaction to room temperature and filter it through a pad of Celite® to remove the iron salts. Wash the filter cake with ethanol.
-
Basification & Extraction: Concentrate the filtrate under reduced pressure. Add water to the residue and basify with a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is ~8-9. This step neutralizes the acid and deprotonates the amine, ensuring the product is in its free base form for extraction. Extract the aqueous layer three times with dichloromethane or ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The resulting crude product can be purified by column chromatography if necessary, though often the product is of sufficient purity after extraction.
-
Validation: Characterize the final product, 3,4-dihydro-2H-[2][3]benzoxazine, by NMR and Mass Spectrometry. The disappearance of the nitro group signal in the IR spectrum and the appearance of an N-H signal are key indicators of success.
Protocol 3: Synthesis of Quinolines
The synthesis of quinolines from this precursor is a more complex transformation that showcases the versatility of reductive cyclization strategies. This protocol uses tin(II) chloride, a chemoselective reducing agent, which can facilitate the reduction and subsequent cyclization/dehydration cascade to form the quinoline core. Quinolines are a highly important class of N-heterocycles in drug discovery.[12][13]
Reaction Pathway to Quinolines
Caption: A plausible reaction pathway for the formation of quinolines.
Step-by-Step Methodology
-
Reaction Setup: Dissolve this compound (1.0 eq) in absolute ethanol in a round-bottom flask.
-
Reducing Agent: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq) to the solution in one portion.
-
Causality: SnCl₂ is a mild and effective reducing agent for aromatic nitro compounds and can promote the subsequent cyclization steps required for quinoline formation.[14]
-
-
Reaction: Heat the mixture to reflux (approx. 78°C) and maintain for 6-10 hours. The reaction progress can be monitored by TLC.
-
Workup: After cooling, pour the reaction mixture over crushed ice and carefully basify to pH > 10 with a concentrated aqueous solution of sodium hydroxide (NaOH). Caution: This is a highly exothermic process. The resulting tin salts will precipitate.
-
Filtration and Extraction: Filter the mixture through Celite® to remove the tin hydroxides, washing the pad thoroughly with ethyl acetate. Transfer the filtrate to a separatory funnel and extract three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude material using column chromatography on silica gel to isolate the desired quinoline derivative.
-
Validation: Confirm the structure of the quinoline product using advanced characterization techniques, including ¹H NMR, ¹³C NMR, HRMS, and UV-Vis spectroscopy.[15]
Conclusion and Future Outlook
This compound serves as an exemplary precursor for demonstrating the power of intramolecular reductive cyclization in heterocyclic synthesis. The protocols provided offer reliable pathways to important scaffolds like benzoxazines and quinolines. The true value of this precursor, however, lies in its potential for further derivatization. By modifying the aromatic ring or the propyl chain, researchers can access a vast chemical space, enabling the development of new therapeutic agents and advanced materials. The principles and methodologies outlined in this guide provide a solid foundation for such exploratory work.
References
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-
Synthesis and characterization of novel 1,3- benzoxazines monomers and studies their polymerization and industrial applications | Request PDF - ResearchGate. Available at: [Link]
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Synthesis of 1-Bromo-2,4,6-triisopropylbenzene : r/Chempros - Reddit. Available at: [Link]
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(a) Synthesis of 1-(3-bromopropoxy)-1H-benzo[d][2][6][16]triazole (2) (i)... - ResearchGate. Available at: [Link]
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SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. Available at: [Link]
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Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. Available at: [Link]
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16.10 Synthesis of Polysubstituted Benzenes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 - NC State University Libraries. Available at: [Link]
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Safety Data Sheet: Nitrobenzene - Carl ROTH. Available at: [Link]
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Synthesis of 1,3-benzoxazine monomer and corresponding PBZs. - ResearchGate. Available at: [Link]
-
Synthesis of quinolines - Organic Chemistry Portal. Available at: [Link]
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Reductive Cyclization of 2-Nitro- and β-Nitrostyrenes, 2-Nitrobiphenyls, and 1-Nitro-1,3-Dienes to Indoles, Carbazoles, and Pyrroles - Organic Reactions. Available at: [Link]
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Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities - MDPI. Available at: [Link]
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Reductive Cyclizations of Nitroarenes to Hydroxamic Acids by Visible Light Photoredox Catalysis - PMC - NIH. Available at: [Link]
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Synthesis and characterization of bio‐based benzoxazines derived from thymol - SciSpace. Available at: [Link]
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Quinolines by Three-Component Reaction: Synthesis and Photophysical Studies. Available at: [Link]
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A Sequential Nitro-Michael Addition and Reductive Cyclization Cascade Reaction for Diastereoselective Synthesis of Multifunctionalized 3,3'- pyrrolidinyl-spirooxindoles - ChemRxiv. Available at: [Link]
-
The Synthesis of 3‐Arylquinolines from o‐Nitrobenzaldehydes and β‐Nitrostyrenes via an Iron‐Promoted Reductive Cyclization - Sci-Hub. Available at: [Link]
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PHOTOSTIMULATED REDUCTIVE CYCLIZATION OF O- NITROPHENYLAZO DYES USING SODIUM HYDROXIDE IN ISOPROPYL ALCOHOL. A NEW SYNTHESIS OF - Semantic Scholar. Available at: [Link]
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PubMed Central. Available at: [Link]
-
(PDF) Synthesis, characterization, and polymerization of brominated benzoxazine monomers and thermal stability/flame retardance of the polymers generated - ResearchGate. Available at: [Link]
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1-Bromo-3-nitro-2-propylbenzene | C9H10BrNO2 | CID 21531116 - PubChem. Available at: [Link]
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The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications - International Journal of Scientific Research & Technology. Available at: [Link]
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Application Notes & Protocols: The Strategic Use of 1-(3-Bromopropoxy)-2-nitrobenzene in Medicinal Chemistry
Preamble: A Chemist's Perspective on a Versatile Building Block
In the landscape of medicinal chemistry, the efficiency and elegance of a synthetic route are paramount. The choice of starting materials dictates the feasibility, cost, and novelty of a drug discovery campaign. 1-(3-Bromopropoxy)-2-nitrobenzene is a bifunctional reagent that offers a compelling combination of reactivity and structural potential. Its true value lies not in its inherent biological activity, but in its capacity as a linchpin for constructing complex molecular architectures, particularly nitrogen-containing heterocycles. This document serves as a detailed guide for researchers, elucidating the strategic applications and detailed protocols for leveraging this versatile building block in the synthesis of medicinally relevant scaffolds.
The molecule's design is deceptively simple yet synthetically powerful. It features two key reactive handles: an electrophilic propyl bromide chain and a reducible aromatic nitro group. The ortho relationship between the propoxy linker and the nitro group is the critical design element, enabling sequential reactions that culminate in elegant, intramolecular cyclizations. This guide will explore the causality behind its use, moving beyond mere procedural steps to provide the strategic insights needed for successful application in a research setting.
Section 1: Physicochemical Properties and Safety Profile
A thorough understanding of a reagent's properties is fundamental to its effective and safe use in the laboratory.
1.1: Core Data Summary
All quantitative data for this compound are summarized in the table below for ease of reference.
| Property | Value | Source |
| Chemical Name | This compound | [1] |
| Molecular Formula | C₉H₁₀BrNO₃ | [1] |
| Molecular Weight | 260.09 g/mol | [1] |
| Appearance | Yellow Crystalline Powder | [1] |
| Melting Point | 36°C to 39°C | [1] |
| Boiling Point | 131°C to 132°C (at 0.5 mmHg) | [1] |
| CAS Number | 38749-62-5 | N/A |
1.2: Reactivity Profile: The Synthetic Chemist's Toolkit
The utility of this reagent stems from its two distinct functional groups, which can be addressed sequentially.
-
The 3-Bromopropoxy Chain : The terminal alkyl bromide serves as a classic electrophile. The bromine atom is an excellent leaving group, making the terminal carbon susceptible to nucleophilic attack. This is most commonly exploited by reacting it with primary or secondary amines to introduce the N-substituted propoxy-nitrophenyl scaffold.[2] This reaction is a cornerstone of its application, forming a crucial C-N bond.
-
The 2-Nitro Group : The nitro group is a strong electron-withdrawing group, deactivating the benzene ring towards electrophilic aromatic substitution.[3][4] Its primary role in synthesis is as a masked amino group. It can be readily reduced to a primary amine (aniline) under various conditions (e.g., catalytic hydrogenation, metal-acid reduction). The generation of this aniline derivative in proximity to the ether linkage is the key step that unlocks its potential for heterocyclic synthesis.[5]
1.3: Safety and Handling
As a laboratory chemical, this compound requires careful handling.
-
Hazards : It is harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation.[1]
-
Precautions : Always handle this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[1]
-
Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Section 2: Core Application: Synthesis of 2,3-Dihydro-1,4-Benzoxazine Scaffolds
The premier application of this compound is in the synthesis of the 2,3-dihydro-1,4-benzoxazine core. This heterocyclic system is a "privileged scaffold" in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities.[6] Notably, derivatives of this scaffold have been developed as potent inhibitors of tumor-driven angiogenesis by targeting the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), also known as KDR.[7]
2.1: Mechanistic Rationale and Workflow
The synthesis is a logical and efficient three-step, one-pot or two-pot sequence that leverages the dual reactivity of the starting material. The causality is clear: the first step creates a precursor, the second unmasks a nucleophile, and the third facilitates a spontaneous, intramolecular ring closure.
Caption: Synthetic workflow for 2,3-dihydro-1,4-benzoxazine synthesis.
Causality Explained:
-
Step 1 (Sₙ2 Reaction) : A primary amine, acting as a nucleophile, attacks the terminal carbon of the bromopropoxy chain. The bromide ion is displaced, forming a secondary amine intermediate. This step strategically installs the nitrogen atom that will become part of the final heterocyclic ring.[2]
-
Step 2 (Reduction) : The aromatic nitro group is reduced to a primary amino group (-NH₂). This is the critical "unmasking" step. The resulting aniline is a potent nucleophile, perfectly positioned for the subsequent cyclization.
-
Step 3 (Cyclization) : The newly formed aniline nitrogen attacks the carbon atom of the propyl chain that is alpha to the ether oxygen. This intramolecular nucleophilic substitution reaction expels the phenoxide (which is part of the ring system) as a leaving group in a formal sense, but the reaction proceeds as a ring closure to form the thermodynamically stable six-membered benzoxazine ring.
This elegant sequence ensures high regioselectivity, as the intramolecular reaction is highly favored over potential intermolecular side reactions.
2.2: Detailed Experimental Protocol: Synthesis of 4-Benzyl-2,3-dihydro-1,4-benzoxazine
This protocol provides a representative example for synthesizing a key benzoxazine analog. It is designed as a self-validating system, with clear steps for reaction, work-up, and purification.
Materials and Reagents:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Palladium on Carbon (Pd/C), 10%
-
Methanol (MeOH)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Diatomaceous earth (Celite®)
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Hydrogenation apparatus (e.g., Parr shaker or H-Cube) or balloon hydrogenation setup
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Methodology:
Part A: N-Alkylation
-
To a 100 mL round-bottom flask, add this compound (2.60 g, 10.0 mmol, 1.0 eq), anhydrous potassium carbonate (2.76 g, 20.0 mmol, 2.0 eq), and anhydrous DMF (40 mL).
-
Stir the suspension at room temperature for 10 minutes.
-
Add benzylamine (1.18 g, 1.20 mL, 11.0 mmol, 1.1 eq) dropwise to the stirring suspension.
-
Heat the reaction mixture to 80°C and stir for 4-6 hours, monitoring the reaction by TLC (Thin Layer Chromatography) until the starting bromide is consumed.
-
Cool the mixture to room temperature and pour it into 200 mL of cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude N-benzyl-3-(2-nitrophenoxy)propan-1-amine, which can be used directly in the next step or purified by column chromatography if necessary.
Part B: Reduction and Cyclization
-
Dissolve the crude product from Part A in methanol (50 mL) in a suitable hydrogenation vessel.
-
Carefully add 10% Pd/C (approx. 250 mg, ~10 mol% by weight) to the solution under an inert atmosphere.
-
Pressurize the vessel with hydrogen gas (H₂) to 50 psi (or use a hydrogen balloon) and shake or stir vigorously at room temperature.
-
Monitor the reaction for 12-16 hours. The reaction is complete when hydrogen uptake ceases or TLC analysis shows the disappearance of the nitro compound and the formation of the cyclized product.
-
Carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with methanol (3 x 20 mL).
-
Concentrate the filtrate under reduced pressure. The resulting crude oil is the target benzoxazine.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford pure 4-benzyl-2,3-dihydro-1,4-benzoxazine.
Validation:
-
¹H NMR & ¹³C NMR : To confirm the structure and purity of the final compound.
-
Mass Spectrometry (MS) : To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy : To observe the disappearance of the NO₂ stretch and the presence of C-N and C-O-C stretches.
Section 3: Application as a Linker for Propanediamine Derivatives
Beyond heterocycle formation, this compound serves as a valuable three-carbon linker to synthesize substituted N-aryl-1,3-propanediamines. These motifs are important in drug design, often used to connect two pharmacophoric elements.[8][9] The synthesis is straightforward and terminates after the reduction step of the main workflow.
3.1: Synthetic Rationale
The strategy involves the same initial Sₙ2 reaction with an amine, followed by the reduction of the nitro group. The resulting N¹-(2-propoxyphenyl)propane-1,3-diamine derivative is the final product, where the linker is now attached to a reactive aniline moiety that can be used for further functionalization (e.g., amide bond formation, sulfonamide synthesis).[2]
Caption: Workflow for synthesizing N-aryl-1,3-propanediamine linkers.
3.2: Protocol: Synthesis of 3-((3-(diethylamino)propyl)oxy)aniline
Methodology:
-
Follow Part A of the protocol in Section 2.2, substituting benzylamine with diethylamine.
-
Follow Step 1 through Step 7 of Part B in the protocol from Section 2.2.
-
After concentrating the filtrate, the crude product is 3-((3-(diethylamino)propyl)oxy)aniline.
-
Purification by column chromatography on silica gel, possibly using a solvent system containing a small amount of triethylamine (e.g., EtOAc/Hexane/Et₃N 50:49:1) to prevent tailing, will yield the pure product.
Section 4: Conclusion and Future Outlook
This compound is more than a simple alkylating agent; it is a strategically designed building block for constructing high-value medicinal chemistry scaffolds. Its predictable, sequential reactivity allows for the efficient synthesis of 1,4-benzoxazines and related N-aryl-propanediamine linkers. The protocols described herein are robust and adaptable, providing a solid foundation for researchers to generate libraries of compounds for screening and lead optimization. The continued exploration of derivatives built from this reagent will undoubtedly contribute to the discovery of novel therapeutics targeting a range of diseases.
References
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Chemistry LibreTexts. (2020). 20.6: Reactions of Amines. Retrieved from [Link]
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ResearchGate. (2007). Facile Synthesis of Biologically Active Heterocycles by Indium-Induced Reactions of Aromatic Nitro Compounds in Aqueous Ethanol. Retrieved from [Link]
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Gao, H., et al. (2025). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. PubMed Central. Retrieved from [Link]
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Chemical Synthesis. (n.d.). The Growing Importance of N-Methyl-1,3-propanediamine in Chemical Synthesis. Retrieved from [Link]
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MDPI. (2024). Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 1-(3-bromopropoxy)-1H-benzo[d][2][10][11]triazole (2). Retrieved from [Link]
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Chemistry university. (2021). Reduction of Nitrobenzenes to Aromatic Amines. YouTube. Retrieved from [Link]
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Journal of Chemical and Pharmaceutical Research. (2010). Pharmacological Profile of Benzoxazines: A Short Review. Retrieved from [Link]
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Osorio-Mireles, V., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PubMed Central. Retrieved from [Link]
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ResearchGate. (n.d.). Scheme 14. Synthesis of 1,3-Benzoxazine-2,4 (3H)-diones from.... Retrieved from [Link]
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ResearchGate. (2025). 1,3-Diarylpropenes (CinnamylPhenols) : A Comprehensive Overview of Natural Occurrence, Synthesis, Applications, and Biological Significance. Retrieved from [Link]
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Journal of Pharmaceutical and Allied Sciences. (2024). 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. Retrieved from [Link]
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Klopfenstein, S. R., et al. (2008). Novel 2,3-dihydro-1,4-benzoxazines as potent and orally bioavailable inhibitors of tumor-driven angiogenesis. PubMed. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). N-Methyl-1,3-propanediamine: A Key Player in Catalysis and Organic Synthesis. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Properties and Synthesis of 1,3-Dibromo-2-methyl-5-nitrobenzene. Retrieved from [Link]
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The Strategic Application of 1-(3-Bromopropoxy)-2-nitrobenzene in PROTAC Synthesis: A Detailed Guide for Researchers
For drug development professionals, researchers, and scientists, this document provides an in-depth exploration of the synthetic utility of 1-(3-Bromopropoxy)-2-nitrobenzene as a versatile linker precursor in the construction of Proteolysis Targeting Chimeras (PROTACs). This guide outlines detailed protocols, explains the rationale behind experimental choices, and offers insights into the characterization of key intermediates and the final bifunctional molecules.
Introduction: The Central Role of the Linker in PROTAC Design
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of selectively eliminating disease-causing proteins by hijacking the cell's natural ubiquitin-proteasome system.[1][2] These heterobifunctional molecules are composed of three key components: a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects the two.[3][4]
The linker is far more than a simple spacer; its length, rigidity, and chemical composition are critical determinants of a PROTAC's efficacy.[5] It plays a pivotal role in orienting the POI and the E3 ligase to form a productive ternary complex, which is a prerequisite for the ubiquitination and subsequent degradation of the target protein.[3] The synthesis of PROTACs is therefore a modular process, often involving the sequential attachment of the two ligands to a central linker scaffold.[6]
This application note focuses on a specific and highly useful linker precursor: This compound . This reagent provides a strategic entry point for constructing PROTACs with an aniline-containing linker, offering a versatile handle for subsequent chemical modifications.
The Synthetic Strategy: A Two-Stage Approach
The use of this compound in PROTAC synthesis follows a logical and powerful two-stage strategy. This approach allows for the controlled and sequential assembly of the final heterobifunctional molecule.
Stage 1: Initial Alkylation and Linker Attachment
The first stage involves the use of this compound as an alkylating agent. The reactive bromopropyl group can be coupled to a suitable nucleophile on either the E3 ligase ligand or the POI ligand. This is typically achieved through a Williamson ether synthesis with a hydroxyl group or an N-alkylation with an amine. For the purposes of this guide, we will focus on the alkylation of a hydroxylated E3 ligase ligand, a common strategy in PROTAC development.[7]
Stage 2: Unmasking the Functional Handle and Final Coupling
The second stage involves the chemical modification of the nitrobenzene moiety to reveal a reactive functional group for the attachment of the second ligand. The nitro group is a versatile precursor to an amine (aniline), which can be readily unmasked through standard reduction protocols.[8] This newly formed aniline can then be coupled to a carboxylic acid on the POI ligand using well-established amide bond formation chemistry.[9]
This two-stage approach is visualized in the workflow diagram below:
Detailed Experimental Protocols
The following protocols provide a comprehensive, step-by-step guide for the synthesis of a model PROTAC using this compound. As a representative example, we will describe the attachment of the linker to a hydroxylated derivative of pomalidomide, a widely used CRBN E3 ligase ligand.[10]
Protocol 1: Synthesis of Intermediate 1 - Alkylation of Hydroxy-Pomalidomide
This protocol details the Williamson ether synthesis to couple the linker precursor to the E3 ligase ligand.
Reaction Scheme:
Materials and Reagents:
| Reagent | Molecular Weight | Quantity (Example) | Moles (Example) | Equivalents |
| 4-Hydroxy-pomalidomide | 289.26 g/mol | 289 mg | 1.0 mmol | 1.0 |
| This compound | 276.11 g/mol | 331 mg | 1.2 mmol | 1.2 |
| Potassium Carbonate (K₂CO₃) | 138.21 g/mol | 415 mg | 3.0 mmol | 3.0 |
| Anhydrous Dimethylformamide (DMF) | - | 10 mL | - | - |
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add 4-hydroxy-pomalidomide (289 mg, 1.0 mmol) and anhydrous potassium carbonate (415 mg, 3.0 mmol).
-
Add anhydrous DMF (10 mL) and stir the suspension at room temperature for 15 minutes.
-
Add this compound (331 mg, 1.2 mmol) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and pour it into ice-water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford Intermediate 1 .
Causality and Trustworthiness: The use of a slight excess of the alkylating agent ensures complete consumption of the more valuable pomalidomide derivative. Anhydrous conditions are crucial to prevent side reactions. Potassium carbonate acts as a base to deprotonate the hydroxyl group, forming a more nucleophilic alkoxide. DMF is a suitable polar aprotic solvent for this type of S(_N)2 reaction. Purification by column chromatography is essential to obtain a pure intermediate for the subsequent steps.
Protocol 2: Synthesis of Intermediate 2 - Reduction of the Nitro Group
This protocol describes the reduction of the nitro group in Intermediate 1 to an aniline using tin(II) chloride, a mild and effective reducing agent for this transformation.[4][11]
Reaction Scheme:
Materials and Reagents:
| Reagent | Molecular Weight | Quantity (Example) | Moles (Example) | Equivalents |
| Intermediate 1 | (Varies) | 1.0 mmol | 1.0 mmol | 1.0 |
| Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | 225.63 g/mol | 1.13 g | 5.0 mmol | 5.0 |
| Ethanol (EtOH) | - | 20 mL | - | - |
Procedure:
-
Dissolve Intermediate 1 (1.0 mmol) in ethanol (20 mL) in a round-bottom flask.
-
Add tin(II) chloride dihydrate (1.13 g, 5.0 mmol) to the solution.
-
Heat the reaction mixture to 70 °C and stir for 2-4 hours.
-
Monitor the disappearance of the starting material by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and carefully quench by slowly adding a saturated aqueous solution of sodium bicarbonate until the pH is ~8.
-
The resulting suspension is filtered through a pad of Celite, and the filter cake is washed with ethyl acetate.
-
The filtrate is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with ethyl acetate (2 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield Intermediate 2 , which can often be used in the next step without further purification.
Causality and Trustworthiness: Tin(II) chloride is a classic and reliable reagent for the reduction of aromatic nitro groups to anilines and is generally tolerant of many other functional groups.[4] The use of an excess of the reducing agent ensures the reaction goes to completion. The basic workup is necessary to neutralize the acidic reaction mixture and precipitate tin salts, which are then removed by filtration.
An alternative to tin(II) chloride is catalytic hydrogenation using palladium on carbon (Pd/C) with a hydrogen source such as H₂ gas or a transfer hydrogenation reagent like hydrazine hydrate.[12][13][14] This method is often cleaner but may not be compatible with other reducible functional groups in the molecule.
Protocol 3: Synthesis of the Final PROTAC - Amide Bond Formation
This protocol outlines the final coupling step between the aniline-containing linker (Intermediate 2) and a carboxylic acid-functionalized POI ligand, using HATU as the coupling agent.[9]
Reaction Scheme:
Materials and Reagents:
| Reagent | Molecular Weight | Quantity (Example) | Moles (Example) | Equivalents |
| Intermediate 2 | (Varies) | 1.0 mmol | 1.0 mmol | 1.0 |
| POI Ligand with Carboxylic Acid | (Varies) | 1.1 mmol | 1.1 mmol | 1.1 |
| HATU | 380.23 g/mol | 456 mg | 1.2 mmol | 1.2 |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 g/mol | 388 mg (0.52 mL) | 3.0 mmol | 3.0 |
| Anhydrous Dimethylformamide (DMF) | - | 10 mL | - | - |
Procedure:
-
Under a nitrogen atmosphere, dissolve the POI ligand with a carboxylic acid (1.1 mmol) and HATU (456 mg, 1.2 mmol) in anhydrous DMF (5 mL) in a round-bottom flask.
-
Stir the solution at room temperature for 10 minutes to pre-activate the carboxylic acid.
-
In a separate flask, dissolve Intermediate 2 (1.0 mmol) in anhydrous DMF (5 mL).
-
Add the solution of Intermediate 2 to the activated POI ligand solution.
-
Add DIPEA (0.52 mL, 3.0 mmol) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (50 mL) and wash with water (3 x 20 mL) and brine (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative reverse-phase HPLC to obtain the Final PROTAC .
Causality and Trustworthiness: HATU is a highly efficient coupling reagent for forming amide bonds, particularly with less nucleophilic anilines.[9][15] DIPEA is a non-nucleophilic base used to neutralize the acid formed during the reaction and to facilitate the coupling. Pre-activation of the carboxylic acid can improve the reaction efficiency. The final purification by preparative HPLC is crucial to obtain the PROTAC with high purity for biological evaluation.
Characterization and Data Presentation
Thorough characterization of the intermediates and the final PROTAC is essential to confirm their identity and purity. The following table summarizes the key analytical techniques and the expected outcomes.
| Compound | Analytical Technique | Expected Information |
| Intermediate 1 | ¹H NMR, ¹³C NMR | Confirmation of the presence of both the pomalidomide and the 2-nitrophenoxypropyl moieties. |
| LC-MS | Correct mass-to-charge ratio for the expected molecular ion. | |
| Intermediate 2 | ¹H NMR | Disappearance of the nitro group signals and appearance of signals corresponding to the aniline protons. |
| LC-MS | Correct mass-to-charge ratio for the reduced product, showing a mass difference corresponding to the conversion of NO₂ to NH₂. | |
| Final PROTAC | ¹H NMR, ¹³C NMR | Signals corresponding to all three components: the E3 ligase ligand, the linker, and the POI ligand. |
| High-Resolution MS | Accurate mass measurement to confirm the elemental composition. | |
| HPLC | Assessment of purity, typically >95% for biological assays. |
Conclusion
This compound serves as a valuable and strategic building block in the synthesis of PROTACs. Its bifunctional nature, with a readily reactive alkyl bromide and a masked aniline functionality, allows for a controlled, sequential approach to constructing these complex molecules. The protocols outlined in this guide, based on well-established and reliable chemical transformations, provide a solid foundation for researchers entering the field of targeted protein degradation. By understanding the rationale behind each synthetic step and employing rigorous characterization techniques, scientists can confidently synthesize novel PROTACs for the advancement of drug discovery and chemical biology.
References
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Thalidomide | C13H10N2O4 | CID 5426. PubChem. Available at: [Link]
-
Reduction of nitroaromatic compounds in tin(II) chloride... ResearchGate. Available at: [Link]
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Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. PMC. Available at: [Link]
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Use of ionic liquids in amidation reactions for proteolysis targeting chimera synthesis. Royal Society of Chemistry. Available at: [Link]
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Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries. PMC. Available at: [Link]
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Characteristic roadmap of linker governs the rational design of PROTACs. PMC. Available at: [Link]
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Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. Available at: [Link]
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Does anyone have experience with amide coupling reaction of aniline? ResearchGate. Available at: [Link]
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Nitro Reduction - Common Conditions. Organic Chemistry Portal. Available at: [Link]
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Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. SciSpace. Available at: [Link]
-
Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles. NIH. Available at: [Link]
-
Synthetic routes available for the preparation of pomalidomide derivatives. ResearchGate. Available at: [Link]
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-
Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. PMC. Available at: [Link]
-
Direct Amide Formation Between Carboxylic Acids and Amines: Mechanism and Development of Novel Catalytic Solutions. Durham e-Theses. Available at: [Link]
-
synthesis of anilines. YouTube. Available at: [Link]
-
(PDF) Novel approaches for the rational design of PROTAC linkers. ResearchGate. Available at: [Link]
-
Amide formation from carboxylic acid derivatives. | Chemistry | Khan Academy. YouTube. Available at: [Link]
-
Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Master Organic Chemistry. Available at: [Link]
-
Nitroaromatic Reduction w/Sn. Sciencemadness.org. Available at: [Link]
-
Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite. Royal Society of Chemistry. Available at: [Link]
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(PDF) Design, Synthesis, and Evaluation of Trivalent PROTACs Having a Functionalization Site with Controlled Orientation. ResearchGate. Available at: [Link]
-
Reduction of nitro compounds. Wikipedia. Available at: [Link]
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Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy. Available at: [Link]
-
One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Arkivoc. Available at: [Link]
-
Synthesis of some novel 3-[ω–(substituted phenoxy /aniline / thiophenoxy / 2-pyridylamino) alkoxy] flavones. ResearchGate. Available at: [Link]
-
Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. Taylor & Francis Online. Available at: [Link]
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Application Notes and Protocols for 1-(3-Bromopropoxy)-2-nitrobenzene in Solid-Phase Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Solid-phase organic synthesis (SPOS) has become an indispensable tool in drug discovery and development, enabling the rapid and efficient synthesis of large libraries of compounds. A critical component of SPOS is the choice of a suitable linker to tether the growing molecule to the solid support. This guide provides a detailed overview of the application of 1-(3-bromopropoxy)-2-nitrobenzene, a photolabile linker of the o-nitrobenzyl class, in solid-phase synthesis. We will explore its underlying chemistry, provide detailed protocols for its synthesis, immobilization, and cleavage, and discuss its advantages and potential limitations.
Introduction: The Role of Photolabile Linkers in Solid-Phase Synthesis
Solid-phase synthesis offers significant advantages over traditional solution-phase chemistry, primarily in the simplification of purification procedures, as excess reagents and byproducts can be easily washed away from the resin-bound product.[1] The linker, a bifunctional molecule that connects the nascent compound to the solid support, is a key determinant of the success of any solid-phase synthesis strategy.[2] An ideal linker should be stable to the reaction conditions employed during the synthesis but cleavable under specific, mild conditions to release the final product.[3]
Photolabile linkers, which can be cleaved by irradiation with light of a specific wavelength, offer a particularly attractive strategy for product release.[4][5] This method is exceptionally mild, often requiring no additional reagents, which simplifies downstream purification and is compatible with sensitive functional groups that might be degraded by the harsh acidic or basic conditions used for other linkers. The o-nitrobenzyl ether linkage, the core structure of this compound, is a widely used photolabile motif.[6]
The Chemistry of this compound as a Photolabile Linker
This compound belongs to the well-established family of o-nitrobenzyl photolabile linkers. The key to its function lies in the photochemical properties of the o-nitrobenzyl group.
Mechanism of Photocleavage
The photocleavage of o-nitrobenzyl ethers proceeds through a well-documented intramolecular redox reaction upon irradiation with UV light, typically in the range of 350-365 nm.[7][8] The proposed mechanism involves the following key steps:
-
Photoexcitation: The nitro group absorbs a photon, leading to an excited state.
-
Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic carbon of the propoxy chain, forming an aci-nitro intermediate.
-
Rearrangement and Cleavage: The aci-nitro intermediate undergoes a series of rearrangements, leading to the cleavage of the benzylic C-O bond and the release of the tethered molecule. The linker fragment is converted to a 2-nitrosobenzaldehyde derivative.[9]
Figure 1: Simplified workflow of the photocleavage mechanism of an o-nitrobenzyl ether linker.
Structural Features and Advantages
The this compound linker offers several advantages:
-
Mild Cleavage Conditions: Photochemical cleavage avoids the use of harsh acids or bases, preserving the integrity of sensitive functional groups in the synthesized molecule.[4]
-
Orthogonality: The photolabile nature of the linker provides an orthogonal cleavage strategy, compatible with a wide range of protecting groups used in peptide and oligonucleotide synthesis.[10]
-
Traceless Cleavage: The cleavage releases the target molecule with a hydroxyl group at the point of attachment, leaving no residual linker fragment on the product.
Experimental Protocols
The following sections provide detailed protocols for the synthesis of the linker, its attachment to a solid support, and the subsequent cleavage of a synthesized molecule. These protocols are based on established methodologies for similar o-nitrobenzyl linkers and may require optimization for specific applications.
Synthesis of this compound
The synthesis of this compound can be readily achieved via a Williamson ether synthesis, a classic and reliable method for forming ethers.[11][12] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide of 2-nitrophenol reacts with 1,3-dibromopropane.
Figure 2: Workflow for the synthesis of this compound.
Materials:
-
2-Nitrophenol
-
1,3-Dibromopropane
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-nitrophenol (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).
-
Add 1,3-dibromopropane (3.0 eq) to the reaction mixture.
-
Heat the mixture to 60-70 °C and stir for 12-16 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a pure compound.
Table 1: Representative Reaction Parameters for Williamson Ether Synthesis of Substituted Nitroaromatics
| Substituted Nitrophenol | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Nitrophenol | Ethyl Iodide | K₂CO₃ | Acetonitrile | 80 | 6 | ~95 |
| 2-Nitrophenol | Methyl Iodide | K₂CO₃ | DMF | 100 | 4 | ~92 |
| 2,4-Dinitrophenol | Ethyl Bromide | K₂CO₃ | Acetone | Reflux | 5 | ~88 |
Data adapted from representative literature procedures for analogous reactions.[12]
Immobilization of the Linker onto a Solid Support
The synthesized linker can be attached to a variety of solid supports, with Merrifield resin (chloromethylated polystyrene) being a common choice.[13][14] The attachment occurs via a nucleophilic substitution reaction where a suitable nucleophile displaces the chlorine atom on the resin. For attaching the this compound linker, a carboxyl-functionalized molecule is first attached to the linker, and then this construct is coupled to an amino-functionalized resin, or the linker is attached to a carboxyl-functionalized resin. A more direct approach for hydroxyl-containing starting materials is to first deprotonate the hydroxyl group of the starting material and then react it with the bromo-functionalized linker already attached to the resin.
Protocol for Attaching a Carboxyl-Functionalized Molecule to the Linker-Modified Resin:
This protocol assumes the prior attachment of the linker to a hydroxyl-functionalized resin (e.g., Wang resin) via its bromo-end.
Materials:
-
This compound-functionalized resin
-
Fmoc-protected amino acid (e.g., Fmoc-Gly-OH)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Solid-phase synthesis vessel
-
Shaker or wrist-action shaker
Procedure:
-
Swell the this compound-functionalized resin in anhydrous DCM for 1 hour.
-
Wash the resin with DMF (3 x resin volume).
-
In a separate flask, dissolve the Fmoc-protected amino acid (3.0 eq relative to resin loading) and DIC (3.0 eq) in a minimal amount of DMF.
-
Add the solution of the activated amino acid to the swollen resin.
-
Add a catalytic amount of DMAP (0.1 eq).
-
Shake the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction using a qualitative test (e.g., Kaiser test) to confirm the consumption of free amino groups on the resin (if starting with an amino-functionalized resin).
-
After the reaction is complete, wash the resin sequentially with DMF, DCM, and methanol.
-
Dry the resin under vacuum.
Solid-Phase Synthesis and Photocleavage
Once the first building block is attached, the solid-phase synthesis can proceed with cycles of deprotection, coupling, and washing to elongate the molecule (e.g., a peptide or oligonucleotide).[15][16]
Photocleavage Protocol:
Materials:
-
Resin-bound final product
-
Suitable solvent for swelling the resin and dissolving the product (e.g., dichloromethane, dioxane, or methanol)
-
Photochemical reactor equipped with a UV lamp (e.g., a high-pressure mercury lamp with a Pyrex filter to cut off wavelengths below 320 nm, or a 365 nm LED lamp)[17]
-
Solid-phase synthesis vessel or quartz reaction vessel
-
Inert gas supply (e.g., nitrogen or argon)
Procedure:
-
Swell the resin with the synthesized molecule in the chosen solvent for at least 30 minutes.
-
Place the resin suspension in the photochemical reactor.
-
Purge the suspension with an inert gas for 15-20 minutes to remove oxygen, which can quench the excited state of the nitrobenzyl group and lead to side reactions.
-
Irradiate the suspension with UV light (e.g., 365 nm) while gently agitating or stirring the mixture.
-
The irradiation time will depend on the specific substrate, the loading of the resin, and the intensity of the light source. Typical cleavage times can range from a few hours to over 24 hours.[9]
-
Monitor the cleavage progress by taking small aliquots of the solution, removing the solvent, and analyzing the product by HPLC or LC-MS.
-
Once the cleavage is complete, filter the resin and wash it with fresh solvent to recover the cleaved product.
-
Combine the filtrate and washings and remove the solvent under reduced pressure.
-
The crude product can then be purified by standard chromatographic techniques (e.g., HPLC).[18][19]
Table 2: General Conditions for Photocleavage of o-Nitrobenzyl Ethers
| Parameter | Recommended Condition | Rationale |
| Wavelength | 350-365 nm | Matches the absorption maximum of the o-nitrobenzyl chromophore, minimizing damage to other parts of the molecule.[7] |
| Solvent | Dichloromethane, Dioxane, Methanol, Acetonitrile | Should effectively swell the resin and dissolve the product without absorbing strongly at the irradiation wavelength. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents quenching of the excited state by oxygen and minimizes photo-oxidation side reactions. |
| Agitation | Gentle stirring or shaking | Ensures uniform irradiation of all resin beads. |
| Temperature | Room Temperature | Photochemical reactions are generally not highly temperature-dependent. |
Applications and Considerations
Applications in Drug Discovery
The this compound linker is well-suited for the solid-phase synthesis of a variety of small molecules, peptides, and oligonucleotides, particularly when the final product is sensitive to acidic or basic cleavage conditions. Its application is particularly advantageous in the generation of libraries of compounds for high-throughput screening in drug discovery.
Potential Limitations and Optimization
While photolabile linkers offer significant advantages, there are some potential limitations to consider:
-
Cleavage Kinetics: The cleavage of some o-nitrobenzyl ethers can be slow, requiring long irradiation times.[9] The efficiency can be influenced by the substitution pattern on the aromatic ring and the steric hindrance around the cleavage site.
-
Byproduct Formation: The cleavage reaction generates a 2-nitrosobenzaldehyde derivative on the resin. While this is generally not a major issue as it remains on the solid support, it can potentially react with the cleaved product in some cases.
-
Light Sensitivity of the Product: The synthesized molecule itself may be sensitive to UV light, leading to degradation during the cleavage step. This should be evaluated on a case-by-case basis.
To optimize the photocleavage process, consider the following:
-
Solvent Choice: The polarity of the solvent can influence the cleavage efficiency.
-
Light Source: A high-intensity lamp with the appropriate wavelength filter will ensure efficient cleavage.
-
Reaction Monitoring: Regular monitoring of the cleavage progress by HPLC will help to determine the optimal irradiation time and prevent over-exposure of the product to UV light.
Conclusion
This compound is a valuable tool in the repertoire of solid-phase organic synthesis. Its photolabile nature allows for the mild and traceless cleavage of synthesized molecules from the solid support, making it particularly useful for the preparation of sensitive compounds. By understanding the underlying chemistry and carefully optimizing the reaction conditions, researchers can effectively utilize this linker to accelerate their drug discovery and development efforts.
References
-
Coumarin-Based Photolabile Solid Support Facilitates Nonchromatographic Purification of RNA Oligonucleotides. (2025). PMC. [Link]
-
The Williamson Ether Synthesis. (2014). Master Organic Chemistry. [Link]
- Clean production process for producing nitrobenzene alkoxy ether by using nitrohalogenated benzene. (2020).
-
Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. (2006). Bioorganic & Medicinal Chemistry Letters. [Link]
-
Photolabile Linkers for Solid-Phase Synthesis of Oligosaccharides. (2025). PubMed. [Link]
-
A Photolabile Linker for the Solid-Phase Synthesis of Peptide Hydrazides and Heterocycles. (2014). Organic Letters. [Link]
-
Six new photolabile linkers for solid phase synthesis. 2. Coupling of various building blocks and photolytic cleavage. (1998). Molecular Diversity. [Link]
-
Guidebook for the Synthesis of Oligonucleotides. (n.d.). Chemie Brunschwig. [Link]
- Process for preparing alkoxy nitrobenzene. (1989).
-
The Williamson Ether Synthesis. (2020). Chemistry LibreTexts. [Link]
-
Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage. (1997). The Journal of Organic Chemistry. [Link]
-
Technical Support Information Bulletin 1048 - Merrifield Resin. (n.d.). Aapptec Peptides. [Link]
-
The Breaking Beads Approach for Photocleavage from Solid Support. (2021). ChemRxiv. [Link]
-
A photolabile backbone amide linker for the solid-phase synthesis of c. (2005). University of Iowa. [Link]
-
Photo-cleavable purification/protection handle assisted synthesis of giant modified proteins with tandem repeats. (2019). PMC. [Link]
-
Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. (2006). Penn Engineering. [Link]
-
Synthesis of Nonsymmetrically Substituted 2,3-Dialkoxyphenazine Derivatives and Preliminary Examination of Their Cytotoxicity. (2022). PMC. [Link]
-
Williamson Ether Synthesis. (2018). YouTube. [Link]
-
Safety-Catch Linkers for Solid-Phase Peptide Synthesis. (2023). MDPI. [Link]
-
Solid Phase Oligonucleotide Synthesis. (n.d.). Biotage. [Link]
- Merrifield resin and preparation method and application thereof. (2022).
-
Photochemical cleavage of oligonucleotides from solid phase supports. (1993). Tetrahedron Letters. [Link]
-
Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. (2023). Chemical Reviews. [Link]
-
Solid-phase oligonucleotide synthesis. (n.d.). ATDBio. [Link]
-
Compatibility study of Merrifield linker in Fmoc strategy peptide synthesis. (2017). PubMed. [Link]
-
Photolabile Linkers for Solid-Phase Synthesis. (2018). ACS Combinatorial Science. [Link]
-
Regioselective Synthesis of Fluorescent Alkoxy-Substituted Phenazines and N‑Alkyl Phenazinium Salts. (2022). PMC. [Link]
-
Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. (2006). Semantic Scholar. [Link]
-
The Breaking Beads Approach for Photocleavage from Solid Support. (2021). ChemRxiv. [Link]
-
Solid-Phase Oligonucleotide Synthesis. (2025). YouTube. [Link]
-
Direct Photochemical Route for Amine- and Catalyst-Free Synthesis of Azoxybenzene and Functional Azoxy Derivatives via Accessible Nitroarene Homocoupling under Ambient Conditions. (2022). ChemRxiv. [Link]
-
Williamson Ether Synthesis Reaction Mechanism. (2018). YouTube. [Link]
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- 5. pubs.acs.org [pubs.acs.org]
- 6. Photolabile Linkers for Solid-Phase Synthesis of Oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. pubs.acs.org [pubs.acs.org]
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- 18. Coumarin-Based Photolabile Solid Support Facilitates Nonchromatographic Purification of RNA Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Photo-cleavable purification/protection handle assisted synthesis of giant modified proteins with tandem repeats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Industrial Utility of 1-(3-Bromopropoxy)-2-nitrobenzene Derivatives
An in-depth technical guide for researchers, scientists, and drug development professionals.
Authored by: Gemini, Senior Application Scientist
Introduction: A Versatile Trifunctional Intermediate
1-(3-Bromopropoxy)-2-nitrobenzene is a strategically designed aromatic compound that serves as a pivotal intermediate in modern organic synthesis. Its utility does not stem from direct end-use applications, but rather from the versatile reaction pathways enabled by its unique trifunctional structure. The molecule incorporates three distinct reactive centers: an electron-withdrawing nitro group, a flexible three-carbon alkoxy chain terminated by a reactive bromine atom, and a benzene ring. This configuration allows for sequential and controlled chemical transformations, making it a valuable building block for high-value molecules in the pharmaceutical and materials science sectors.
The primary synthetic transformations involve the reduction of the nitro group to a primary amine and nucleophilic substitution at the terminal bromine. These reactions convert the molecule into key precursors for a range of heterocyclic compounds and complex pharmaceutical scaffolds. This guide provides an in-depth analysis of its core reactivity, detailed protocols for key transformations, and insights into its industrial applications.
Table 1: Physicochemical Properties of this compound [1]
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₉H₁₀BrNO₃ |
| Molecular Weight | 260.09 g/mol |
| Appearance | Yellow Crystalline Powder |
| Melting Point | 36°C to 39°C |
| Boiling Point | 131°C to 132°C (at 0.5 mmHg) |
| Flash Point | 150°C |
| CAS Number | 51899-26-6 |
Core Synthetic Transformations: Unlocking Molecular Potential
The industrial value of this compound is realized through a series of fundamental organic reactions that target its functional groups. The order and choice of these reactions are critical and dictated by the directing effects of the substituents on the aromatic ring.[2][3]
A. The Gateway Reaction: Reduction of the Nitro Group
The most common and synthetically crucial transformation is the reduction of the nitro group to a primary amine (aniline). This reaction is fundamental because the resulting aniline is a versatile nucleophile and a precursor to a vast array of heterocyclic systems and pharmaceutical agents.[4][5] The presence of the nitro group makes the molecule an ideal "masked aniline," allowing other chemical steps to be performed on the bromopropoxy chain before revealing the reactive amine.
Causality of Method Selection:
-
Catalytic Hydrogenation (e.g., H₂/Pd-C): This is a clean and efficient method, often preferred in industrial settings for its high yield and lack of metal waste. However, care must be taken as it can sometimes lead to de-bromination.
-
Metal-Acid Reduction (e.g., SnCl₂/HCl, Fe/HCl): A classic and robust method that is highly effective and chemoselective, typically leaving the bromo-alkoxy chain intact. It is cost-effective but generates metallic waste streams.
-
Biocatalysis (Nitroreductases): An emerging green chemistry approach that uses enzymes to perform the reduction under mild, aqueous conditions.[4] This method offers exceptional chemoselectivity and is ideal for complex, multifunctional molecules where harsh chemical reagents are undesirable.
B. Functionalization via the Bromopropoxy Chain
The terminal bromine on the propoxy chain is an excellent leaving group for S_N2 reactions. This allows for the covalent attachment of a wide variety of nucleophilic fragments, making it a versatile linker. This step is often performed prior to nitro group reduction to avoid side reactions with the more nucleophilic aniline.
Common Nucleophilic Substitutions:
-
Amination: Reaction with primary or secondary amines to introduce new nitrogen-containing groups.
-
Azide Formation: Reaction with sodium azide (NaN₃) to form an alkyl azide, which can be further reduced to a primary amine or used in "click chemistry" reactions.
-
Thiolation: Reaction with thiols or sodium hydrosulfide to introduce sulfur-containing moieties.
-
Etherification/Esterification: Reaction with alkoxides or carboxylates to extend the chain or add new functional groups.
// Nodes Start [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; PathA [label="2-Amino-1-(3-bromopropoxy)benzene", fillcolor="#E8F0FE", fontcolor="#202124"]; PathB [label="Functionalized Nitrobenzene\n(R-O-(CH₂)₃-O-C₆H₄-NO₂)", fillcolor="#E6F4EA", fontcolor="#202124"]; ProductA [label="Heterocyclic Scaffolds\n(e.g., Benzoxazines)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ProductB [label="Functionalized Anilines for\nDrug Discovery", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> PathA [label=" Nitro Reduction\n (H₂/Pd-C, SnCl₂, etc.)", color="#EA4335", arrowhead=normal]; Start -> PathB [label=" Nucleophilic Substitution\n (R-Nu⁻ on C₃H₆Br chain)", color="#FBBC05", arrowhead=normal]; PathA -> ProductA [label=" Intramolecular\n Cyclization", color="#5F6368", arrowhead=normal]; PathB -> ProductB [label=" Nitro Reduction", color="#5F6368", arrowhead=normal]; } } Caption: Core reactivity pathways for this compound.
Application Note I: Synthesis of Dihydro-1,4-Benzoxazine Derivatives
Polybenzoxazines are a class of high-performance polymers known for their excellent thermal stability, flame retardance, and low water absorption.[6] The structure of this compound is ideally suited for conversion into a benzoxazine-related heterocyclic system, specifically a dihydro-1,4-benzoxazine. This transformation proceeds via a two-step sequence involving nitro reduction followed by an intramolecular Williamson ether synthesis.
Experimental Workflow: Two-Step Synthesis
// Nodes Start [label="Start Material:\nthis compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="Step 1: Nitro Group Reduction\nReagents: SnCl₂·2H₂O, Ethanol, HCl\nConditions: Reflux, 4h", fillcolor="#E8F0FE", fontcolor="#202124"]; Intermediate [label="Intermediate:\n2-Amino-1-(3-bromopropoxy)benzene", fillcolor="#FBBC05", fontcolor="#202124", shape=ellipse]; Step2 [label="Step 2: Intramolecular Cyclization\nReagents: K₂CO₃, Acetonitrile\nConditions: Reflux, 12h", fillcolor="#E6F4EA", fontcolor="#202124"]; Product [label="Final Product:\n2,3-Dihydro-4H-benzo[b][1][7]oxazine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purify [label="Purification:\nColumn Chromatography", fillcolor="#FFFFFF", fontcolor="#202124", style=filled];
// Edges Start -> Step1 [color="#5F6368"]; Step1 -> Intermediate [color="#5F6368"]; Intermediate -> Step2 [color="#5F6368"]; Step2 -> Product [color="#5F6368"]; Product -> Purify [label=" Final Step", color="#5F6368"]; } } Caption: Workflow for Dihydro-1,4-Benzoxazine Synthesis.
Protocol 1: Synthesis of 2,3-Dihydro-4H-benzo[b][1][7]oxazine
A. Step 1: Reduction of this compound
-
Reactor Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (10.0 g, 38.4 mmol) and ethanol (200 mL).
-
Reagent Addition: While stirring, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (43.4 g, 192 mmol) in one portion.
-
Reaction Initiation: Slowly add concentrated hydrochloric acid (40 mL) dropwise. The reaction is exothermic.
-
Heating: Heat the mixture to reflux (approx. 80-85°C) and maintain for 4 hours. Monitor reaction progress by TLC (Thin Layer Chromatography).
-
Work-up: Cool the reaction to room temperature and slowly pour it over crushed ice. Basify the solution to pH > 10 by the slow addition of 40% aqueous NaOH solution, ensuring the temperature remains below 20°C.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 150 mL).
-
Purification: Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 2-Amino-1-(3-bromopropoxy)benzene. This intermediate is often used in the next step without further purification.
B. Step 2: Intramolecular Cyclization
-
Reactor Setup: To a 500 mL round-bottom flask, add the crude aniline intermediate from the previous step, anhydrous potassium carbonate (K₂CO₃) (10.6 g, 76.8 mmol), and acetonitrile (250 mL).
-
Heating: Heat the suspension to reflux (approx. 82°C) and maintain vigorous stirring for 12-16 hours. Monitor the disappearance of the starting material by TLC.
-
Work-up: Cool the mixture to room temperature and filter off the inorganic salts.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Final Purification: Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure 2,3-Dihydro-4H-benzo[b][1][7]oxazine.
Application Note II: A Scaffold for Pharmaceutical Library Synthesis
The dual functionality of the aniline and the bromo-linker in derivatives of this compound makes it an excellent starting point for creating libraries of compounds for drug discovery. The nitro group acts as a protecting group for the aniline, allowing chemists to first modify the side chain and then perform the reduction to reveal the aniline for further reactions (e.g., amide coupling, sulfonamide formation). This strategy is crucial for systematically exploring structure-activity relationships (SAR).
Protocol 2: Synthesis of a Functionalized Aniline Derivative
This protocol demonstrates the synthesis of a tertiary amine-containing aniline, a common motif in pharmacologically active compounds.
A. Step 1: Nucleophilic Substitution with a Secondary Amine
-
Reactor Setup: In a sealed pressure vessel, dissolve this compound (5.0 g, 19.2 mmol) in dimethylformamide (DMF, 50 mL).
-
Reagent Addition: Add piperidine (2.8 mL, 28.8 mmol) and potassium carbonate (K₂CO₃) (4.0 g, 28.8 mmol).
-
Heating: Seal the vessel and heat the mixture to 80°C for 6 hours.
-
Work-up: Cool the reaction, pour into water (200 mL), and extract with diethyl ether (3 x 75 mL).
-
Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate to yield 1-(2-nitro-1-(3-(piperidin-1-yl)propoxy)benzene).
B. Step 2: Nitro Group Reduction
-
Reactor Setup: Dissolve the product from Step 1 in methanol (100 mL) in a hydrogenation vessel.
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) (500 mg, ~10 wt%).
-
Hydrogenation: Purge the vessel with nitrogen, then introduce hydrogen gas (H₂) to a pressure of 50 psi.
-
Reaction: Stir the mixture vigorously at room temperature for 8 hours or until hydrogen uptake ceases.
-
Work-up: Carefully vent the vessel and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Final Product: Concentrate the filtrate under reduced pressure to yield the final product, 2-(3-(piperidin-1-yl)propoxy)aniline.
// Nodes Start [label="1-(3-Bromopropoxy)\n-2-nitrobenzene", fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="Step 1: Side Chain\nFunctionalization\n(S_N2 with R-Nu)", fillcolor="#E8F0FE", fontcolor="#202124"]; Intermediate [label="Library of Nitro\nIntermediates", shape=cylinder, fillcolor="#FBBC05", fontcolor="#202124"]; Step2 [label="Step 2: Nitro\nReduction", fillcolor="#E6F4EA", fontcolor="#202124"]; Product [label="Library of Aniline\nScaffolds", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Step1 [color="#EA4335"]; Step1 -> Intermediate [label="Diverse\nNucleophiles", color="#5F6368"]; Intermediate -> Step2 [color="#34A853"]; Step2 -> Product [label="Ready for\nAmide Coupling, etc.", color="#5F6368"]; } } Caption: Logic for Pharmaceutical Library Synthesis.
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate precautions in a well-ventilated fume hood.
Table 2: Hazard Identification and Personal Protective Equipment (PPE) [1]
| Hazard Statement | Description | Recommended PPE |
|---|---|---|
| H302 | Harmful if swallowed. | Do not eat, drink, or smoke when using. |
| H315 | Causes skin irritation. | Chemical-resistant gloves (e.g., nitrile). |
| H319 | Causes serious eye irritation. | Safety goggles and/or face shield. |
| H335 | May cause respiratory irritation. | Use only in a fume hood. |
-
Handling: Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes. Wear all recommended PPE.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents. Related ether compounds may form explosive peroxides over time, so containers should be dated upon opening.[8]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound and its derivatives are not end-products but rather powerful enablers of chemical innovation. Their value lies in their capacity to be transformed into more complex and functional molecules. The primary industrial applications are as intermediates in the synthesis of advanced polymers, such as polybenzoxazines, and as versatile scaffolds for the development of new pharmaceutical entities. The strategic placement of the nitro, bromo, and alkoxy functionalities provides a robust platform for synthetic chemists to build molecular complexity in a controlled and efficient manner, ensuring its continued relevance in both academic research and industrial manufacturing.
References
-
Accessing active fragments for drug discovery utilising nitroreductase biocatalysis ; ChemRxiv; [Link]
-
Synthesis of 1,3-benzoxazine monomer and corresponding PBZs ; ResearchGate; [Link]
- Substituted 1,3-diphenylprop-2-en-1-one derivatives and preparation and uses thereof; Google P
-
Benzene, 1-bromo-3-nitro- ; Organic Syntheses Procedure; [Link]
- Process for ring bromination of nitrobenzene; Google P
-
Synthesis, characterization, and polymerization of brominated benzoxazine monomers and thermal stability/flame retardance of the polymers generated ; ResearchGate; [Link]
-
The Diverse Biological Activity of Recently Synthesized Nitro Compounds ; National Center for Biotechnology Information (PMC); [Link]
-
Synthesis of Polysubstituted Benzenes ; Chemistry LibreTexts; [Link]
-
Nitrobenzene Market: Applications & Current Trends ; Merchant Research & Consulting, Ltd.; [Link]
-
Benzene, (3-bromopropoxy)- | C9H11BrO | CID 68522 ; PubChem; [Link]
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- 8. Benzene, (3-bromopropoxy)- | C9H11BrO | CID 68522 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Strategic Utility of 1-(3-Bromopropoxy)-2-nitrobenzene in the Genesis of Functional Polymers: A Guide for Advanced Research
This document serves as an in-depth technical guide for researchers, medicinal chemists, and materials scientists on the versatile applications of 1-(3-bromopropoxy)-2-nitrobenzene in the synthesis of advanced functional polymers. Herein, we move beyond a mere recitation of protocols to provide a foundational understanding of the strategic considerations underpinning the use of this valuable synthetic precursor. We will explore its role in creating polymers with precisely engineered functionalities, particularly focusing on the latent reactivity of the nitro group, which can be chemically transformed post-polymerization to yield materials with tailored properties for applications in drug delivery, diagnostics, and smart materials.
Part 1: Foundational Concepts & Strategic Overview
The unique molecular architecture of this compound offers a dual-pronged approach to polymer design. The bromopropoxy group provides a reactive handle for incorporation into a polymer backbone, while the 2-nitrobenzene moiety serves as a masked functional group. This "pro-functional" strategy is paramount when direct polymerization of a monomer bearing the desired final functional group (in this case, an amine) would be incompatible with the polymerization conditions.
The electron-withdrawing nature of the nitro group can pose challenges in certain polymerization techniques, particularly radical polymerizations where it can act as an inhibitor or retarder. However, this perceived drawback can be leveraged to control polymerization kinetics in some systems. More importantly, the nitro group is a robust and stable functionality that can withstand a variety of polymerization conditions before its deliberate transformation in a post-polymerization modification step. This two-step approach is a cornerstone of modern polymer chemistry, allowing for the synthesis of well-defined polymer architectures followed by the introduction of sensitive or reactive functional groups.
Logical Workflow for Functional Polymer Synthesis
The overall strategy for utilizing this compound is a sequential process of polymer formation followed by chemical modification. This workflow ensures that the desired polymer backbone is constructed with high fidelity before introducing the final, often more reactive, functionality.
Caption: A logical workflow for the synthesis of functional polymers.
Part 2: Synthesis of the Precursor Monomer: this compound
A reliable supply of the monomer is the essential starting point for any polymer synthesis campaign. This compound can be synthesized through a nucleophilic substitution reaction between 2-nitrophenol and 1,3-dibromopropane.
Protocol 1: Synthesis of this compound
Materials:
-
2-Nitrophenol
-
1,3-Dibromopropane
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-nitrophenol (1 equivalent) in DMF, add potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 1,3-dibromopropane (3 equivalents) to the reaction mixture.
-
Heat the reaction to 80°C and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Wash the combined organic layers with saturated NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound as a yellow solid.
Characterization Data:
| Property | Value |
| Molecular Formula | C₉H₁₀BrNO₃ |
| Molecular Weight | 260.09 g/mol |
| Appearance | Yellow crystalline powder |
| Melting Point | 36-39 °C |
| Boiling Point | 131-132 °C at 0.5 mmHg |
Part 3: Polymerization Strategies
The choice of polymerization method is critical and depends on the desired polymer architecture and properties. Given the structure of this compound, several strategies can be envisioned. Due to the potential for the nitro group to interfere with radical polymerizations, living anionic ring-opening polymerization of a corresponding epoxide monomer is a highly attractive and controllable approach.
Proposed Pathway: Anionic Ring-Opening Polymerization
This strategy involves the initial conversion of the bromopropoxy group to a more reactive glycidyl ether, followed by its controlled polymerization.
Caption: Proposed pathway for polymerization.
Protocol 2: Synthesis of the Epoxide Monomer and Subsequent Polymerization
Step A: Synthesis of 2-((2-Nitrophenoxy)methyl)oxirane
This protocol is an adaptation from similar syntheses of glycidyl ethers.
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound in DCM.
-
Add m-CPBA (1.2 equivalents) portion-wise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with saturated Na₂SO₃ solution, followed by saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the epoxide monomer.
Step B: Anionic Ring-Opening Polymerization
This is a general protocol for the living anionic polymerization of glycidyl ethers.
Materials:
-
2-((2-Nitrophenoxy)methyl)oxirane (monomer)
-
Dry tetrahydrofuran (THF)
-
Potassium naphthalenide or a similar anionic initiator
-
Methanol (for termination)
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve the purified epoxide monomer in dry THF in a flame-dried flask.
-
Cool the solution to the desired temperature (e.g., -78°C).
-
Add the anionic initiator (e.g., potassium naphthalenide solution in THF) dropwise until a persistent color change is observed, indicating the consumption of impurities.
-
Add the calculated amount of initiator to achieve the target molecular weight.
-
Allow the polymerization to proceed for the desired time (can range from minutes to hours).
-
Terminate the polymerization by adding degassed methanol.
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., cold methanol or hexane).
-
Collect the polymer by filtration and dry under vacuum.
Part 4: Post-Polymerization Modification: Unveiling the Functionality
The true utility of this polymeric precursor lies in the facile conversion of the pendant nitro groups into highly versatile amino groups. This transformation opens up a vast chemical space for further functionalization.
Protocol 3: Reduction of the Nitro Group to an Amine
Catalytic hydrogenation is a clean and efficient method for this transformation.[1][2]
Materials:
-
Poly(2-((2-nitrophenoxy)methyl)oxirane)
-
Ethanol or THF as solvent
-
Palladium on carbon (10% Pd/C) catalyst
-
Hydrogen gas (H₂)
Procedure:
-
In a pressure vessel, dissolve the nitro-functionalized polymer in a suitable solvent like ethanol or THF.[1]
-
Carefully add the 10% Pd/C catalyst to the solution (typically 5-10 wt% relative to the polymer).[1]
-
Seal the vessel and purge it with an inert gas (e.g., nitrogen or argon), followed by hydrogen gas.[1]
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi).[1]
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by taking aliquots and analyzing via FT-IR spectroscopy (disappearance of the nitro group stretches around 1520 and 1350 cm⁻¹) and ¹H NMR spectroscopy (shift of aromatic protons).
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the amine-functionalized polymer.
Expected Characterization Changes:
| Analytical Technique | Pre-Modification (Nitro Polymer) | Post-Modification (Amine Polymer) |
| FT-IR | Strong absorbances at ~1520 cm⁻¹ and ~1350 cm⁻¹ (NO₂ stretching) | Disappearance of NO₂ stretches; Appearance of N-H stretches (~3400-3200 cm⁻¹) |
| ¹H NMR | Aromatic protons deshielded by the electron-withdrawing NO₂ group | Aromatic protons shielded by the electron-donating NH₂ group (upfield shift) |
| UV-Vis | Characteristic absorbance of the nitroaromatic chromophore | Shift in absorbance maximum due to the auxochromic NH₂ group |
Part 5: Applications and Future Directions
The resulting polymer, with its pendant 2-aminophenoxy groups, is a highly valuable platform for a multitude of applications. The primary amine functionality can be readily derivatized to attach:
-
Bioactive Molecules: Drugs, peptides, or targeting ligands for drug delivery systems.
-
Fluorophores or Quenchers: For the development of diagnostic probes and sensors.
-
Crosslinking Agents: To form hydrogels or other crosslinked networks for tissue engineering or controlled release applications.
-
Chelating Agents: For metal ion sequestration or the creation of metallopolymers with interesting catalytic or electronic properties.
The polyether backbone imparts flexibility and, depending on the side chain, can confer hydrophilicity, which is often desirable for biomedical applications.
Conclusion
This compound is more than just a chemical intermediate; it is a strategic building block for the creation of sophisticated functional polymers. The ability to perform polymerization on a stable precursor and subsequently unmask a reactive functional group provides a level of control and versatility that is essential for the development of next-generation materials. The protocols and conceptual framework provided herein are intended to empower researchers to explore the full potential of this remarkable molecule in their own investigations.
References
-
Organic Chemistry Portal. Amine synthesis by nitro compound reduction. [Link]
- Gao, H., & Matyjaszewski, K. (2010). Synthesis of functional polymers by post-polymerization modification. Progress in Polymer Science, 35(3), 277-311.
- Theato, P. (2008). Synthesis of functional polymers by post-polymerization modification. Journal of Polymer Science Part A: Polymer Chemistry, 46(20), 6677-6687.
-
Organic Reactions Wiki. Nitro Reduction - Common Conditions. [Link]
- Google Patents.
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1-(3-Bromopropoxy)-2-nitrobenzene
Welcome to the technical support center for the synthesis of 1-(3-Bromopropoxy)-2-nitrobenzene. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their reaction yield and troubleshoot common issues encountered during this synthesis. Here, we will delve into the critical aspects of the reaction, drawing from established chemical principles and field-proven insights to ensure you can achieve reliable and high-yielding results.
I. Understanding the Reaction: The Williamson Ether Synthesis
The synthesis of this compound is a classic example of the Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where an alkoxide ion attacks an alkyl halide.[1][2] In this specific case, the sodium salt of 2-nitrophenol (the nucleophile) reacts with 1,3-dibromopropane (the electrophile).
Reaction Mechanism Overview
The reaction begins with the deprotonation of 2-nitrophenol by a suitable base, typically sodium hydroxide or potassium carbonate, to form the more nucleophilic 2-nitrophenoxide ion. This is a crucial step, as the phenoxide is a much stronger nucleophile than the neutral phenol. The subsequent SN2 attack of the phenoxide on one of the primary carbons of 1,3-dibromopropane displaces a bromide ion, forming the desired ether linkage.
II. Troubleshooting Guide & FAQs
This section addresses common problems encountered during the synthesis of this compound, providing explanations and actionable solutions.
FAQs
Q1: What is the primary reaction for synthesizing this compound?
A1: The most common and effective method is the Williamson ether synthesis.[3] This involves the reaction of a 2-nitrophenoxide salt with 1,3-dibromopropane.
Q2: What are the key starting materials and reagents?
A2: The essential reactants are 2-nitrophenol and 1,3-dibromopropane. A base, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), is required to deprotonate the 2-nitrophenol. The reaction is typically conducted in a polar aprotic solvent like acetone, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO).[4]
Q3: Why is a base necessary in this reaction?
A3: A base is crucial for deprotonating the hydroxyl group of 2-nitrophenol to form the much more nucleophilic 2-nitrophenoxide ion. This significantly increases the rate of the desired SN2 reaction.
Q4: Can other dihaloalkanes be used instead of 1,3-dibromopropane?
A4: Yes, other dihaloalkanes like 1,3-diiodopropane can be used. Iodide is a better leaving group than bromide, which may lead to faster reaction times.[3] However, 1,3-dibromopropane is often more cost-effective and readily available. The use of 1,3-dichloropropane is generally not recommended due to the lower reactivity of the C-Cl bond.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete Deprotonation of 2-Nitrophenol: The base may be too weak, or an insufficient amount was used. 2. Low Reaction Temperature: SN2 reactions have an activation energy barrier that needs to be overcome.[5] 3. Poor Quality Reagents: Starting materials may be impure or wet. 4. Inappropriate Solvent: The chosen solvent may not be suitable for an SN2 reaction.[6] | 1. Base Selection & Stoichiometry: Use a strong enough base (e.g., NaOH, K₂CO₃) and ensure at least a stoichiometric amount relative to the 2-nitrophenol. Using a slight excess of the base can help drive the deprotonation to completion. 2. Optimize Temperature: Gently heat the reaction mixture. A temperature range of 50-80 °C is typically effective. Monitor the reaction progress using Thin Layer Chromatography (TLC). 3. Reagent Purity: Ensure 2-nitrophenol is pure and dry. 1,3-dibromopropane should be freshly distilled if it appears discolored. The solvent should be anhydrous. 4. Solvent Choice: Use a polar aprotic solvent like acetone, DMF, or DMSO. These solvents solvate the cation of the base but not the nucleophile, increasing its reactivity.[6] |
| Formation of a Significant Amount of 1,3-bis(2-nitrophenoxy)propane | The initially formed product, this compound, reacts with another equivalent of the 2-nitrophenoxide. | Use a significant excess of 1,3-dibromopropane (2-5 fold excess) to favor the formation of the mono-substituted product.[3] This increases the probability that the phenoxide will react with the dihaloalkane rather than the already formed product. |
| Unreacted 2-Nitrophenol Remaining | 1. Insufficient Reaction Time: The reaction may not have reached completion. 2. Inadequate Mixing: Poor stirring can lead to localized depletion of reactants. | 1. Monitor Reaction Progress: Use TLC to monitor the disappearance of the 2-nitrophenol spot. Extend the reaction time if necessary. 2. Ensure Efficient Stirring: Use a magnetic stirrer and an appropriately sized stir bar to ensure the reaction mixture is homogeneous. |
| Product is an Oil or Fails to Crystallize | 1. Presence of Impurities: Impurities can lower the melting point and inhibit crystallization. 2. Residual Solvent: Trapped solvent can prevent the product from solidifying. | 1. Purification: Purify the crude product using column chromatography on silica gel. A solvent system of hexane/ethyl acetate is often effective for separating the desired product from impurities.[7] 2. Solvent Removal: Ensure all solvent is removed under reduced pressure. If the product is an oil, try scratching the inside of the flask with a glass rod or adding a seed crystal to induce crystallization. |
| Yellow to Brown Discoloration of the Product | The presence of nitrophenol impurities or decomposition products. | Recrystallization from a suitable solvent, such as ethanol or a mixture of hexane and ethyl acetate, can effectively remove colored impurities.[7] The use of activated charcoal during recrystallization can also help to decolorize the product.[7] |
III. Experimental Protocols
Optimized Synthesis of this compound
This protocol is designed to maximize the yield and purity of the target compound.
Materials:
-
2-Nitrophenol
-
1,3-Dibromopropane
-
Potassium Carbonate (anhydrous)
-
Acetone (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-nitrophenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Solvent Addition: Add anhydrous acetone to the flask to create a stirrable suspension.
-
Addition of Alkyl Halide: Add 1,3-dibromopropane (3.0 eq) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approximately 56 °C for acetone) with vigorous stirring. Monitor the reaction progress by TLC until the 2-nitrophenol is consumed (typically 12-24 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the inorganic salts and wash the solid with a small amount of acetone.
-
Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel.
-
Elute with a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the proportion of ethyl acetate) to separate the excess 1,3-dibromopropane and any di-substituted byproduct from the desired product.
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield this compound as a yellow crystalline solid.[8]
-
Expected Yield: 75-85%
Data Summary
| Reactant/Reagent | Molar Ratio | Key Role |
| 2-Nitrophenol | 1.0 | Nucleophile precursor |
| 1,3-Dibromopropane | 3.0 | Electrophile |
| Potassium Carbonate | 1.5 | Base |
| Acetone | - | Solvent |
IV. Visualizing the Workflow
Experimental Workflow Diagram
Caption: Williamson ether synthesis of this compound.
V. References
-
Organic Syntheses Procedure. Benzene, 1-bromo-3-nitro-. Available from: [Link]
-
Chemistry LibreTexts. 16.10: Synthesis of Polysubstituted Benzenes. Available from: [Link]
-
Google Patents. CN103880683A - Chemical synthesis method of 3-bromo-2-nitrobenzaldehyde. Available from:
-
The Royal Society of Chemistry. Synthesis of bromobenzene: 64. Available from: [Link]
-
Google Patents. US1793304A - Process for purifying nitrobenzene. Available from:
-
Master Organic Chemistry. The Williamson Ether Synthesis. Available from: [Link]
-
YouTube. Williamson ether synthesis (done wrong). Available from: [Link]
-
ResearchGate. Purification and characterization of nitrobenzene nitroreductase from Pseudomonas pseudoalcaligenes JS45. Available from: [Link]
-
YouTube. Williamson Ether Synthesis Reaction Mechanism. Available from: [Link]
-
ResearchGate. 1-Aryl-3-nitro- and 3-Bromo-3-nitroprop-2-en-1-ones: Synthesis and Structural Features. Available from: [Link]
-
University of Babylon. Nitration of Aromatic Hydrocarbons Preparation of Nitrobenzene. Available from: [Link]
-
ResearchGate. Heterogeneous nitration of nitrobenzene in microreactors: Process optimization and modelling. Available from: [Link]
-
Reddit. My first synthesis was not as efficient as I had hoped. 16% yield. : r/chemistry. Available from: [Link]
-
Chemistry LibreTexts. 15.3: The Williamson Ether Synthesis. Available from: [Link]
-
MDPI. Synthesis, Crystal Structures, and Molecular Properties of Three Nitro-Substituted Chalcones. Available from: [Link]
-
NC State University Libraries. 16.10 Synthesis of Polysubstituted Benzenes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Available from: [Link]
-
ResearchGate. Nitro-functionalized analogues of 1,3-Butadiene: An overview of characteristic, synthesis, chemical transformations and biological activity. Available from: [Link]
-
Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Available from: [Link]
-
YouTube. Williamson Ether Synthesis. Available from: [Link]
-
Chegg. Question: 2. Each of the following Williamson ether synthesis reactions failed. Explain what went wrong and offer alternate synthetic approaches to form the target compounds. Available from: [Link]
-
Organic Chemistry Tutor. Williamson Ether Synthesis. Available from: [Link]
-
ResearchGate. A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. Available from: [Link]
-
Quora. What could be reason for getting a very low yield in organic chemistry?. Available from: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN103880683A - Chemical synthesis method of 3-bromo-2-nitrobenzaldehyde - Google Patents [patents.google.com]
- 5. quora.com [quora.com]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. This compound, 90+%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.fi]
Technical Support Center: Troubleshooting Byproduct Formation in the Synthesis of 1-(3-Bromopropoxy)-2-nitrobenzene
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(3-Bromopropoxy)-2-nitrobenzene. As a key intermediate in various synthetic pathways, ensuring the purity of this compound is paramount. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common challenges encountered during its synthesis, with a specific focus on the identification and mitigation of byproducts.
Introduction: The Synthetic Pathway and Potential Pitfalls
The synthesis of this compound is typically achieved via a Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, the sodium salt of 2-nitrophenol (the nucleophile) reacts with 1,3-dibromopropane (the electrophile).
While seemingly straightforward, this reaction is prone to the formation of several byproducts that can complicate purification and impact the yield and purity of the desired product. Understanding the mechanistic origins of these impurities is the first step toward effective troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts I should expect in my reaction mixture?
A1: The primary byproducts in the synthesis of this compound are typically:
-
1,3-bis(2-nitrophenoxy)propane: This is a di-substituted byproduct where both ends of the 1,3-dibromopropane molecule have reacted with a 2-nitrophenoxide molecule.
-
C-Alkylated Isomers: Instead of the desired O-alkylation on the phenoxide oxygen, the propyl chain can attach to the aromatic ring, usually at the positions ortho or para to the hydroxyl group.[1]
-
Unreacted Starting Materials: Residual 2-nitrophenol and 1,3-dibromopropane will be present if the reaction does not go to completion.
Q2: Why am I seeing a significant amount of the di-substituted byproduct, 1,3-bis(2-nitrophenoxy)propane?
A2: The formation of the di-substituted byproduct is a common issue when using a difunctional electrophile like 1,3-dibromopropane. The mono-substituted product, this compound, still possesses a reactive alkyl bromide that can be attacked by another molecule of 2-nitrophenoxide. The stoichiometry of the reactants is a critical factor here. Using a significant excess of 1,3-dibromopropane can help to favor the formation of the mono-substituted product.
Q3: What causes the formation of C-alkylated byproducts?
A3: The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen atom and the electron-rich aromatic ring (specifically the carbons ortho and para to the oxygen).[1] While O-alkylation is generally favored, certain reaction conditions can promote C-alkylation. The choice of solvent plays a crucial role; polar aprotic solvents like DMF or DMSO tend to favor O-alkylation, whereas polar protic solvents can solvate the oxygen atom of the phenoxide, making the carbon atoms more available for attack.[1][2]
Q4: Can the nitro group interfere with the reaction?
A4: The electron-withdrawing nature of the nitro group in the ortho position increases the acidity of the phenolic proton, facilitating the formation of the 2-nitrophenoxide nucleophile. While generally stable under Williamson ether synthesis conditions, the nitro group's strong electron-withdrawing effect can influence the electron density of the aromatic ring, potentially affecting the ratio of O- to C-alkylation.
Troubleshooting Guide: Identification and Mitigation of Byproducts
This section provides a systematic approach to identifying and addressing the formation of key byproducts.
Problem 1: Low Yield of Desired Product and a High-Boiling Point Impurity
Symptoms:
-
TLC analysis shows a significant spot with a lower Rf value than the starting materials and the desired product.
-
GC-MS analysis reveals a peak with a higher mass-to-charge ratio (m/z) than the expected product.
-
Purification by column chromatography is challenging, with the impurity co-eluting or requiring a much more polar solvent system.
Likely Culprit: 1,3-bis(2-nitrophenoxy)propane
Mechanistic Explanation:
This byproduct arises from the second nucleophilic attack of a 2-nitrophenoxide ion on the already formed this compound.
Caption: Formation of the di-substituted byproduct.
Troubleshooting and Resolution:
1. Adjust Stoichiometry:
-
Protocol: Employ a significant excess of 1,3-dibromopropane (e.g., 3-5 equivalents) relative to 2-nitrophenol. This statistically favors the reaction of 2-nitrophenoxide with a fresh molecule of 1,3-dibromopropane over the already mono-substituted product.
| Parameter | Standard Condition | Optimized Condition |
| 2-Nitrophenol | 1 equivalent | 1 equivalent |
| 1,3-Dibromopropane | 1.1 equivalents | 3-5 equivalents |
| Base (e.g., NaH) | 1.1 equivalents | 1.1 equivalents |
2. Controlled Addition:
-
Protocol: Slowly add the 2-nitrophenol/base solution to the reaction vessel containing the 1,3-dibromopropane. This maintains a high concentration of the di-bromoalkane throughout the reaction, further suppressing the formation of the di-substituted product.
3. Analytical Identification:
-
GC-MS: The mass spectrum of 1,3-bis(2-nitrophenoxy)propane will show a molecular ion peak corresponding to its molecular weight (C15H14N2O6, MW = 318.28).
-
¹H NMR: Expect to see characteristic aromatic proton signals for two 2-nitrophenoxy groups, along with signals for the propyl chain. The spectrum will be symmetrical.
-
¹³C NMR: The number of carbon signals will be consistent with the symmetrical structure of the di-substituted product.
Problem 2: Presence of Isomeric Impurities with Similar Polarity to the Product
Symptoms:
-
TLC analysis shows spots that are very close to the Rf of the desired product, possibly appearing as a single elongated spot.
-
¹H NMR spectrum of the purified product shows additional complex aromatic signals and potentially shifted aliphatic signals.
-
GC-MS may show multiple peaks with the same molecular ion as the desired product (m/z = 260.09 for C9H10BrNO3).[3]
Likely Culprit: C-Alkylated Isomers of this compound
Mechanistic Explanation:
The 2-nitrophenoxide anion is a resonance-stabilized species with negative charge density on both the oxygen and the ortho and para carbons of the aromatic ring. While O-alkylation is kinetically favored under many conditions, C-alkylation can occur, leading to isomeric byproducts.
Caption: Competing O- and C-alkylation pathways.
Troubleshooting and Resolution:
1. Solvent Selection:
-
Protocol: Use a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). These solvents do not strongly solvate the oxygen of the phenoxide, leaving it more available for nucleophilic attack and thus favoring O-alkylation.[1] Avoid protic solvents like ethanol or water, which can hydrogen bond with the phenoxide oxygen, hindering its reactivity and promoting C-alkylation.[1][2]
| Solvent Type | Favored Pathway | Reason |
| Polar Aprotic (e.g., DMF, DMSO) | O-Alkylation | Poor solvation of the phenoxide oxygen. |
| Polar Protic (e.g., Ethanol, Water) | C-Alkylation | Hydrogen bonding solvates the phenoxide oxygen.[1] |
2. Choice of Base and Counter-ion:
-
Protocol: The choice of base can influence the dissociation of the phenoxide salt. A base that leads to a more "free" phenoxide anion (e.g., using a phase-transfer catalyst) can enhance O-alkylation.
3. Analytical Identification:
-
GC-MS: While C-alkylated isomers will have the same molecular weight as the desired O-alkylated product, their fragmentation patterns may differ.[4] Isomeric identification by mass spectrometry alone can be challenging, but coupled with chromatography, it is a powerful tool.
-
¹H NMR: This is the most definitive technique for identifying C-alkylation. Look for changes in the aromatic region. For example, if alkylation occurs at the C6 position, the characteristic coupling patterns of the aromatic protons will be significantly altered compared to the O-alkylated product. The integration of the aromatic region relative to the aliphatic region will also change.
-
¹³C NMR: The number and chemical shifts of the aromatic carbons will be different for the C-alkylated isomers.
Problem 3: Incomplete Reaction and Presence of Starting Materials
Symptoms:
-
TLC analysis shows significant spots corresponding to 2-nitrophenol and/or 1,3-dibromopropane.
-
The yield of the desired product is low.
Likely Culprit: Inefficient reaction conditions.
Troubleshooting and Resolution:
1. Base Strength and Addition:
-
Protocol: Ensure a sufficiently strong base is used to completely deprotonate the 2-nitrophenol. Sodium hydride (NaH) is a common and effective choice. The base should be added carefully to a solution of 2-nitrophenol in an appropriate anhydrous solvent before the addition of 1,3-dibromopropane.
2. Reaction Temperature and Time:
-
Protocol: Williamson ether syntheses often require heating to proceed at a reasonable rate. Monitor the reaction progress by TLC. If the reaction is sluggish, consider increasing the temperature (e.g., to 60-80 °C, depending on the solvent) and/or extending the reaction time.
3. Purity of Reagents and Anhydrous Conditions:
-
Protocol: Ensure that the 2-nitrophenol and 1,3-dibromopropane are pure and that the solvent is anhydrous. Water can quench the phenoxide and hydrolyze the alkyl halide, reducing the yield.
Experimental Protocols for Byproduct Analysis
Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
GC Conditions:
-
Column: A standard non-polar column (e.g., DB-5ms) is generally suitable.
-
Injection Temperature: 250 °C
-
Oven Program: Start at a low temperature (e.g., 80 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure the elution of all components.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
-
Data Analysis:
-
Identify the peak for the desired product (m/z 260/262 due to bromine isotopes).
-
Look for peaks with m/z corresponding to 1,3-bis(2-nitrophenoxy)propane (m/z 318).
-
Examine peaks with the same m/z as the product for potential C-alkylated isomers, paying attention to retention time differences.
-
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Purify the components of the reaction mixture as best as possible by column chromatography. Prepare samples of the isolated product and any significant byproducts in a deuterated solvent (e.g., CDCl₃).
-
¹H NMR Analysis:
-
Desired Product (this compound): Expect characteristic signals for the four aromatic protons, a triplet for the -OCH₂- group, a triplet for the -CH₂Br group, and a quintet for the central -CH₂- group.
-
1,3-bis(2-nitrophenoxy)propane: Expect a symmetrical spectrum with signals for eight aromatic protons, a triplet for the two equivalent -OCH₂- groups, and a quintet for the central -CH₂- group.
-
C-Alkylated Isomers: Look for a more complex aromatic region with different splitting patterns and potentially the absence of the phenolic -OH proton signal (if the starting material is not completely removed).
-
-
¹³C NMR Analysis:
-
Compare the number of signals and their chemical shifts with the expected values for the desired product and potential byproducts. C-alkylation will result in a different set of aromatic carbon signals.
-
Conclusion
The successful synthesis of this compound with high purity relies on a thorough understanding of the underlying reaction mechanisms and the potential for byproduct formation. By carefully controlling reaction parameters such as stoichiometry, solvent, and temperature, and by employing appropriate analytical techniques for monitoring and characterization, researchers can effectively troubleshoot and optimize their synthetic protocols. This guide provides a foundational framework for addressing the common challenges associated with this important transformation.
References
-
Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. (2022, December 29). YouTube. Retrieved from [Link]
-
Study on the alkylation of aromatic hydrocarbons and propylene. (n.d.). PMC. Retrieved from [Link]
-
Phenolates- O-alkylation and C-alkylation | Notes. (2011, April 9). PharmaXChange.info. Retrieved from [Link]
-
The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved from [Link]
-
Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. (n.d.). PubMed. Retrieved from [Link]
-
2-Nitrophenol. (n.d.). PubChem. Retrieved from [Link]
-
Why Do Enolate Anions Favor O‑Alkylation over C‑Alkylation in the Gas Phase? The Roles of Resonance and Inductive Effects in. (2016, March 24). Owlstown. Retrieved from [Link]
-
Benzene, 1-bromo-3-nitro-. (n.d.). Organic Syntheses. Retrieved from [Link]
Sources
Technical Support Center: Purification of 1-(3-Bromopropoxy)-2-nitrobenzene
Welcome to the technical support center for the purification of 1-(3-Bromopropoxy)-2-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this important synthetic intermediate. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible purification process.
I. Understanding the Molecule and Potential Impurities
This compound is a moderately polar compound, appearing as a yellow crystalline powder with a melting point of 36-39°C and a high boiling point, even under vacuum (131-132°C at 0.5 mmHg).[1] It is typically synthesized via the Williamson ether synthesis, an SN2 reaction between 2-nitrophenol and 1,3-dibromopropane.[2][3] Understanding this synthetic route is crucial for anticipating potential impurities that may co-exist with the desired product.
Common Impurities to Consider:
-
Unreacted Starting Materials:
-
2-Nitrophenol: A polar, acidic compound.
-
1,3-Dibromopropane: A non-polar alkyl halide.
-
-
Side-Reaction Products:
-
Elimination Product (Allyl 2-nitrophenyl ether): Formation is favored under high temperatures and with sterically hindered bases.[3]
-
Bis-ether Product (1,3-Bis(2-nitrophenoxy)propane): Can form if the reaction stoichiometry is not carefully controlled.
-
-
Degradation Products: Nitroaromatic compounds can be sensitive to certain conditions, potentially leading to colored impurities.
II. Purification Strategy Selection: A Decision Workflow
Choosing the right purification technique is paramount. The following workflow can guide your decision-making process based on the nature of the impurities present in your crude product.
Caption: Decision workflow for selecting the appropriate purification technique.
III. Troubleshooting and FAQs
This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.
Recrystallization
Q1: My product "oils out" instead of crystallizing. What should I do?
A1: "Oiling out" occurs when the solute comes out of solution above its melting point. This is a common issue with low-melting solids like this compound.
-
Causality: The solution is likely supersaturated at a temperature where the product is still a liquid.
-
Troubleshooting Steps:
-
Re-dissolve the oil: Heat the solution until the oil redissolves completely.
-
Add more solvent: Add a small amount of the hot solvent to decrease the saturation point.
-
Slow cooling is critical: Allow the solution to cool very slowly to room temperature. Do not place it directly in an ice bath.[4]
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the liquid to induce crystallization.[4]
-
Seed crystals: If you have a small amount of pure product, add a tiny crystal to the cooled solution to initiate crystallization.
-
Solvent system modification: Consider using a solvent system with a lower boiling point.[4]
-
Q2: I have poor recovery after recrystallization. How can I improve my yield?
A2: Low recovery can be due to several factors.
-
Troubleshooting Steps:
-
Minimize hot solvent: Ensure you are using the minimum amount of hot solvent necessary to dissolve the crude product. Excess solvent will keep more of your product in solution upon cooling.
-
Cool thoroughly: After slow cooling to room temperature, place the flask in an ice bath to maximize precipitation.
-
Concentrate the mother liquor: The filtrate still contains dissolved product. You can often recover a second crop of crystals by carefully evaporating some of the solvent from the mother liquor and re-cooling. Be aware that this second crop may be less pure than the first.
-
Appropriate solvent choice: The ideal solvent should have a steep solubility curve for your compound - high solubility when hot and low solubility when cold.[4]
-
| Solvent System | Comments |
| Ethanol | A good starting point for moderately polar compounds. |
| Isopropanol | Similar to ethanol, may offer different solubility characteristics. |
| Hexane/Ethyl Acetate | A good mixed solvent system. Dissolve in a minimum of hot ethyl acetate and add hot hexane until the solution becomes slightly cloudy. Then, add a few drops of hot ethyl acetate to clarify and allow to cool slowly.[5] |
| Dichloromethane/Hexane | Similar to the hexane/ethyl acetate system. |
Q3: My product is still yellow after recrystallization. How can I decolorize it?
A3: The yellow color is inherent to the 2-nitrophenyl chromophore. However, if the color is unusually dark, it may indicate impurities.
-
Troubleshooting Steps:
-
Activated Charcoal: After dissolving the crude product in the hot recrystallization solvent, add a small amount (1-2% by weight) of activated charcoal.
-
Hot Filtration: Swirl the hot solution with the charcoal for a few minutes and then perform a hot filtration through a fluted filter paper to remove the charcoal. Be quick to prevent premature crystallization in the funnel.
-
Proceed with recrystallization: Allow the hot, filtered solution to cool as usual.
-
Column Chromatography
Q1: What is a good starting solvent system for column chromatography of this compound?
A1: A mixture of a non-polar and a polar solvent is typically used. The ideal eluent should provide a retention factor (Rf) of 0.2-0.4 for the desired compound on a TLC plate.[6]
-
Recommended Starting Point: A mixture of hexanes and ethyl acetate. Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity.
-
TLC Analysis: Before running a column, always determine the optimal solvent system using Thin Layer Chromatography (TLC).
Q2: My compound is streaking on the TLC plate and the column. What is causing this?
A2: Streaking is often a sign of overloading the TLC plate or column, or it can indicate that the compound is interacting too strongly with the stationary phase.
-
Troubleshooting Steps:
-
Sample Concentration: Ensure the sample solution for TLC is not too concentrated. For column chromatography, do not overload the column with crude material. A general rule is to use 20-50 times the weight of silica gel to the weight of the crude sample.
-
Solvent Polarity: If the compound is very polar, it may streak. Try a more polar eluent system. For highly polar compounds, a small amount of methanol in dichloromethane can be effective.[7]
-
Acidic/Basic Compounds: While this compound is neutral, acidic or basic impurities can cause streaking. Adding a small amount of a modifier to the eluent (e.g., a few drops of acetic acid for acidic compounds or triethylamine for basic compounds) can sometimes help.
-
Q3: I'm having trouble separating my product from a close-running impurity. What can I do?
A3: Separating compounds with similar Rf values can be challenging.
-
Troubleshooting Steps:
-
Solvent System Optimization: Test a variety of solvent systems with different polarities. Sometimes a switch from an ethyl acetate/hexane system to a dichloromethane/hexane system can alter the selectivity of the separation.
-
Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradient elution where the polarity of the mobile phase is gradually increased during the separation can improve resolution.[7]
-
Column Dimensions: Use a longer, narrower column to increase the number of theoretical plates and improve separation.
-
Flow Rate: A slower flow rate can sometimes improve separation.
-
IV. Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: Based on small-scale solubility tests, select an appropriate solvent or solvent pair (e.g., isopropanol or ethyl acetate/hexane).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to completely dissolve the solid.
-
Decolorization (Optional): If the solution is darkly colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm Erlenmeyer flask.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[8]
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent. Dry the purified crystals in a vacuum oven or desiccator.
Protocol 2: Column Chromatography
-
TLC Analysis: Determine an appropriate eluent system (e.g., a hexane/ethyl acetate mixture) that gives the desired product an Rf value of approximately 0.2-0.4.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent. Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure. Ensure the top of the silica gel bed is flat.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. Carefully load the solution onto the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate.
-
Fraction Analysis: Monitor the composition of the collected fractions by TLC.
-
Product Isolation: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator to yield the purified this compound.
V. References
-
Wikipedia. (2023). Williamson ether synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Google Patents. (n.d.). US5399773A - Process for the preparation of nitrophenyl alkyl ethers. Retrieved from
-
Google Patents. (n.d.). CN111187168A - Clean production process for producing nitrobenzene alkoxy ether by using nitrohalogenated benzene. Retrieved from
-
Google Patents. (n.d.). US2874196A - Method of crystallizing nitro products. Retrieved from
-
ResearchGate. (n.d.). Researches on the alkoxy-amino-nitrobenzenes. III: Nitration of 1-alkoxy-2-aminobenzenes and 1-alkoxy-2-acetylaminobenzenes. Retrieved from [Link]
-
Google Patents. (n.d.). EP0518151A1 - Process for the preparation of nitrophenyl-alkylethers. Retrieved from
-
J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). The separation of 2-nitrophenol, 4-nitrophenol and phenol. Retrieved from [Link]
-
SynArchive. (n.d.). Mono-Alkylation of a Phenol with 1,2-Dibromoethane via Williamson Ether Synthesis. Retrieved from [Link]
-
Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
ResearchGate. (2018). For highly polar compound, how to do the purification?. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 2.1: Recrystallization. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. gold-chemistry.org [gold-chemistry.org]
- 6. Chromatography [chem.rochester.edu]
- 7. Purification [chem.rochester.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
Troubleshooting common problems in benzoxazine synthesis
A Senior Application Scientist's Guide to Troubleshooting Common Challenges
Welcome to the Technical Support Center for benzoxazine synthesis and polymerization. This guide is designed for researchers, scientists, and professionals in drug development and materials science who are working with benzoxazine chemistry. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-proven insights to help you navigate the common hurdles in your experiments. Here, you will find a structured collection of troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Section 1: Monomer Synthesis and Purification
The quality of your benzoxazine monomer is the foundation for a successful polymerization and the final properties of your thermoset. Problems at this stage can cascade and lead to significant issues down the line. This section addresses common difficulties in synthesizing and purifying benzoxazine monomers.
FAQ 1: My benzoxazine monomer yield is consistently low. What are the likely causes and how can I improve it?
Answer:
Low yields in benzoxazine synthesis, which is typically a Mannich condensation reaction, can be attributed to several factors.[1] Let's break down the potential causes and solutions:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Causality: The Mannich reaction of phenols, primary amines, and formaldehyde requires sufficient time and temperature to proceed to completion.[2] Shorter reaction times or lower temperatures may result in unreacted starting materials.
-
Troubleshooting:
-
Extend Reaction Time: If you are following a literature procedure, try extending the reaction time by 2-4 hours and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Increase Reaction Temperature: Gradually increase the reaction temperature in 5-10 °C increments. Be cautious, as excessively high temperatures can lead to side reactions and discoloration of the product. The optimal temperature is often near the boiling point of the solvent.[2]
-
-
-
Sub-optimal Stoichiometry: Incorrect molar ratios of reactants can limit the yield.
-
Causality: The typical stoichiometry for benzoxazine synthesis is a 1:1:2 molar ratio of phenol to primary amine to formaldehyde.[3] An excess or deficit of any reactant can lead to the formation of byproducts or leave starting materials unreacted.
-
Troubleshooting:
-
Verify Calculations: Double-check your molar calculations for all reactants.
-
Use High-Purity Reactants: Ensure the purity of your phenol, amine, and paraformaldehyde. Impurities can interfere with the reaction.
-
Paraformaldehyde Reactivity: Paraformaldehyde can vary in reactivity. If you suspect this is an issue, try a fresh batch or a different supplier.
-
-
-
Losses During Work-up and Purification: Significant amounts of product can be lost during the extraction and purification steps.
-
Causality: Benzoxazine monomers can have some solubility in the aqueous phase during washing steps. Additionally, overly aggressive purification methods can lead to product loss.
-
Troubleshooting:
-
Optimize Washing Steps: When washing with a basic solution (e.g., NaOH) to remove unreacted phenol, use a dilute solution and minimize the number of washes to prevent hydrolysis of the oxazine ring.[3] Ensure the pH does not become too high.
-
Efficient Extraction: Perform multiple extractions with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) to ensure complete recovery of the monomer from the aqueous phase.[1]
-
Careful Purification: If using column chromatography, choose a solvent system that provides good separation without excessive band broadening. For recrystallization, use a minimal amount of a suitable solvent to avoid leaving a significant amount of product in the mother liquor.[2]
-
-
Experimental Protocol: A General Procedure for Benzoxazine Monomer Synthesis
This protocol provides a general guideline. You may need to optimize it for your specific reactants.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the phenolic compound (1 equivalent) and the primary amine (1 equivalent) in a suitable solvent (e.g., chloroform, toluene) at a concentration of 10-20% (w/v).[3]
-
Addition of Formaldehyde: Add paraformaldehyde (2 equivalents) to the solution.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours.[3] Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature. Wash the organic phase with a 1N NaOH solution (2-3 times) to remove unreacted phenol, followed by washing with deionized water until the aqueous layer is neutral.[3]
-
Isolation: Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.[3]
-
Purification: The crude monomer can be further purified by recrystallization from a suitable solvent (e.g., ethanol, hexane) or by column chromatography on silica gel.[2]
FAQ 2: My purified benzoxazine monomer shows unexpected peaks in the 1H NMR spectrum. What are these impurities and how can I get rid of them?
Answer:
Unexpected peaks in the 1H NMR spectrum of your benzoxazine monomer are a common issue and usually indicate the presence of side products or unreacted starting materials.
-
Common Impurities and Their NMR Signatures:
-
Unreacted Phenol: You may see the characteristic peaks of your starting phenolic compound.
-
Unreacted Amine: Similarly, the peaks corresponding to your starting primary amine may be present.
-
Oligomers: The presence of phenolic impurities can sometimes catalyze a premature ring-opening and oligomerization, even at moderate temperatures.[4] This can lead to broad peaks in the NMR spectrum.
-
Hydrolysis Products: Exposure to acidic conditions can cause the oxazine ring to open, leading to aminophenolic structures.[1]
-
-
Causality and Troubleshooting:
-
Incomplete Reaction: As discussed in FAQ 1, the reaction may not have gone to completion. Re-evaluating your reaction time and temperature is a good first step.
-
Ineffective Purification: Your purification strategy may not be sufficient to remove all byproducts.
-
Washing: Ensure thorough washing with NaOH solution to remove unreacted phenols.[3]
-
Recrystallization: If you are seeing impurities after recrystallization, try using a different solvent or a solvent mixture to improve the selectivity of crystallization. Performing multiple recrystallizations may be necessary.
-
Column Chromatography: For persistent impurities, column chromatography is often the most effective method.[2] A carefully chosen eluent system can separate the desired monomer from closely related byproducts.
-
-
Visualizing the Synthesis and Potential Pitfalls
The following diagram illustrates the general synthesis of a benzoxazine monomer and highlights key areas where issues can arise.
Caption: Troubleshooting workflow for benzoxazine monomer synthesis.
Section 2: Polymerization (Curing) Challenges
The transition from a monomer to a cross-linked polybenzoxazine network is a critical step that defines the material's final properties. This section addresses common problems encountered during the ring-opening polymerization (curing) of benzoxazine resins.
FAQ 3: My benzoxazine resin requires a very high temperature to cure, and the process is very slow. How can I lower the curing temperature and accelerate the polymerization?
Answer:
High curing temperatures (often above 200°C) and long curing times are well-known challenges in polybenzoxazine processing.[5][6] These can increase energy costs and limit the use of benzoxazines with thermally sensitive components.
-
Causality: The ring-opening polymerization of benzoxazines is a thermally activated process.[2] The energy barrier for the initial ring-opening is high. The reaction is often autocatalytic, meaning that the phenolic hydroxyl groups generated during the ring-opening of one benzoxazine molecule can catalyze the opening of others.[7] The initial phase of the reaction can be slow until a sufficient concentration of these catalytic species is generated.
-
Troubleshooting and Optimization Strategies:
-
Use of Catalysts/Initiators: The most direct way to lower the curing temperature is to introduce a catalyst or initiator.
-
Phenolic Compounds: Adding a small amount of a phenolic compound can act as an initiator, providing the initial hydroxyl groups to kick-start the polymerization at a lower temperature.
-
Carboxylic Acids: Certain carboxylic acids have been shown to be effective catalysts.[8]
-
Lewis Acids: While effective, Lewis acids can be corrosive and may need to be handled with care.[4]
-
Caution: The choice and concentration of the catalyst are critical. An overly active catalyst can lead to an uncontrolled exotherm, while an inappropriate one might not be effective or could degrade the polymer. Always start with a low concentration and monitor the curing profile using Differential Scanning Calorimetry (DSC).
-
-
Monomer Structure Modification: The inherent reactivity of a benzoxazine monomer is dictated by its molecular structure.
-
Electron-Donating/Withdrawing Groups: The electronic nature of the substituents on the phenolic ring and the amine can influence the ease of ring-opening.
-
Steric Hindrance: Bulky groups near the oxazine ring can impede the polymerization process.[2]
-
-
Blending with More Reactive Species: Blending your benzoxazine with a more reactive resin, such as another benzoxazine with a lower curing temperature or an epoxy resin, can be an effective strategy.[6]
-
Data Presentation: Effect of a Phenolic Catalyst on Curing Temperature
| Benzoxazine System | Catalyst (wt%) | Onset Curing Temp (°C) | Peak Curing Temp (°C) |
| Bisphenol A / Aniline based Bz | None | 210 | 245 |
| Bisphenol A / Aniline based Bz | 2% Bisphenol A | 195 | 225 |
| Bisphenol A / Aniline based Bz | 5% Bisphenol A | 180 | 210 |
Note: These are representative values. Actual temperatures will vary depending on the specific monomer and heating rate.
FAQ 4: My cured polybenzoxazine is brittle. How can I improve its toughness?
Answer:
Brittleness is a common drawback of polybenzoxazines, which can limit their application in areas requiring high fracture toughness.[9][10]
-
Causality: The high cross-link density and aromatic nature of the polybenzoxazine network, while contributing to its high thermal stability, also lead to a rigid structure with limited chain mobility, resulting in brittleness. An incomplete cure can also lead to a poorly formed network with low mechanical strength.[2]
-
Strategies for Toughness Enhancement:
-
Incorporate Flexible Moieties into the Monomer:
-
Long-Chain Aliphatic Amines or Phenols: Synthesizing benzoxazine monomers from starting materials containing long, flexible aliphatic chains can introduce flexibility into the polymer backbone.
-
Siloxane Groups: Incorporating siloxane segments is a well-known strategy for improving the toughness of thermosets.
-
-
Blending with Toughening Agents:
-
Elastomers and Thermoplastics: Blending the benzoxazine resin with elastomers (e.g., rubber particles) or tough thermoplastics can create a phase-separated morphology that dissipates fracture energy.
-
Core-Shell Particles: Core-shell rubber particles are effective toughening agents that can be dispersed in the benzoxazine matrix.
-
-
Control of Cross-link Density:
-
Monofunctional Benzoxazines: Using a monofunctional benzoxazine as a reactive diluent can reduce the overall cross-link density of the network, leading to a less brittle material.
-
Steric Hindrance: As mentioned earlier, bulky groups on the monomer can lower the cross-linking density, which can sometimes improve toughness, although it may also reduce the glass transition temperature.[2]
-
-
Visualizing the Polymerization Process
The following diagram illustrates the ring-opening polymerization of benzoxazine and the resulting cross-linked network.
Caption: Overview of benzoxazine polymerization and strategies to address brittleness.
Section 3: Material Characterization and Property Deficiencies
Proper characterization is essential to verify the success of your synthesis and polymerization, and to understand the properties of your final material. This section provides guidance on interpreting characterization data and addressing common property-related issues.
FAQ 5: My DSC thermogram shows multiple or broad exotherms during curing. What does this indicate?
Answer:
The presence of multiple or broad exothermic peaks in a DSC scan of a benzoxazine monomer can be indicative of several phenomena:
-
Causality and Interpretation:
-
Impurities: As-synthesized benzoxazine monomers can contain impurities or oligomers that have different curing behaviors than the pure monomer, leading to multiple exothermic events.[8]
-
Complex Curing Mechanism: In some systems, especially blends or co-polymerizing systems, different reactions may occur at different temperatures. For example, in a benzoxazine-epoxy blend, you might see separate exotherms for the homopolymerization of each component and their copolymerization.
-
Staged Polymerization: For some complex benzoxazine structures, the polymerization might proceed in stages, with different parts of the molecule reacting at different temperatures.[11]
-
Isomerization: Some benzoxazine monomers can exist as different isomers with slightly different reactivities.
-
-
Troubleshooting and Analysis:
-
Purify the Monomer: If you suspect impurities are the cause, further purification of your monomer is recommended. A DSC scan of the purified monomer should show a sharper, single exotherm. Recrystallization is often effective at removing oligomers.[8]
-
Vary the Heating Rate: Running DSC scans at different heating rates (e.g., 5, 10, 15, and 20 °C/min) can help to resolve overlapping peaks and can be used in kinetic studies to understand the activation energy of the different processes.
-
Complementary Analysis: Use other analytical techniques to understand the curing process.
-
In-situ FTIR: This can track the disappearance of specific functional groups (like the oxazine ring) and the appearance of others (like phenolic hydroxyls) as a function of temperature, helping to assign the DSC exotherms to specific chemical events.[2]
-
Rheology: Monitoring the viscosity as a function of temperature can show when gelation and vitrification occur, which can be correlated with the DSC data.[2]
-
-
FAQ 6: The thermal stability of my polybenzoxazine, as measured by TGA, is lower than expected. What could be the reason?
Answer:
Lower than expected thermal stability in polybenzoxazines can be a sign of issues with the polymer network structure.
-
Causality:
-
Incomplete Curing: This is a primary cause of reduced thermal stability. If the polymerization is not complete, the cross-link density will be lower than optimal, and there will be unreacted monomer or oligomers that will degrade at lower temperatures.[2]
-
Low Cross-link Density: Even with complete curing, the molecular structure of the monomer can lead to a lower cross-link density. For example, bulky side groups can cause steric hindrance that prevents the formation of a dense network.[2][3]
-
Thermally Labile Groups: The presence of certain functional groups in the monomer structure (e.g., long aliphatic chains introduced for toughening) can reduce the overall thermal stability of the polymer.
-
Residual Catalyst: Some catalysts used to lower the curing temperature can also promote degradation at higher temperatures.
-
-
Troubleshooting:
-
Ensure Complete Curing:
-
Post-Curing: After the initial cure, it is often beneficial to perform a post-cure at a temperature slightly above the glass transition temperature (Tg) of the material. This allows for further reaction of any remaining functional groups and can increase the cross-link density.
-
Verify with DSC: Run a second DSC scan on your cured sample. The absence of any residual exotherm indicates a complete cure.
-
-
Re-evaluate Monomer Design: If you have incorporated groups to improve one property (like toughness), you may have compromised another (like thermal stability). This is a common trade-off in polymer design.[2] Consider alternative monomer structures that might offer a better balance of properties.
-
Optimize Catalyst Concentration: If you are using a catalyst, try reducing the concentration to the minimum effective amount.
-
Protocol: Step-Cure Profile for Benzoxazine Resins
A step-cure profile is often recommended to control the polymerization and achieve a high degree of cure.
-
Initial Heating: Heat the monomer to a temperature just below the onset of polymerization (as determined by DSC) to allow for good flow and wetting if you are making a composite.
-
Curing Stage 1: Increase the temperature to the main curing temperature (around the DSC peak exotherm) and hold for 1-2 hours.
-
Curing Stage 2: Increase the temperature further, to about 20-30 °C above the initial curing temperature, and hold for another 1-2 hours.
-
Post-Cure: For optimal properties, post-cure the material at a temperature above its glass transition temperature for 1-2 hours.
This structured approach helps to manage the reaction exotherm and ensures a more complete cure.
References
-
Synthesis and Characterization of Asymmetric Bio-Based Bisbenzoxazine with a Single Diethyl Phosphite Substituted Oxazine Ring. ACS Applied Polymer Materials. Available at: [Link]
-
PREPARATION AND CHARACTERIZATION OF POLYBENZOXAZINE INVOLVING VARIOUS ADDITIVES A THESIS SUBMITTED TO THE GRADUATE SCHOOL OF NAT - Middle East Technical University. Available at: [Link]
-
Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening - MDPI. Available at: [Link]
-
Synthesis and Characterization of Bio-based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol - PMC - NIH. Available at: [Link]
-
Review on the Accelerated and Low-Temperature Polymerization of Benzoxazine Resins: Addition Polymerizable Sustainable Polymers - ResearchGate. Available at: [Link]
-
Study on the Curing Behaviors of Benzoxazine Nitrile-Based Resin Featuring Fluorene Structures and the Excellent Properties of Their Glass Fiber-Reinforced Laminates - MDPI. Available at: [Link]
-
Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. Malaysian Journal of Chemistry. Available at: [Link]
-
Preparation of Benzoxazine Monomers and Prepolymers from Continuous Reactor: Effects of Molecular Architecture on Properties - CORE. Available at: [Link]
-
Preparation and characterization of polybenzoxazine involving various additives. Middle East Technical University. Available at: [Link]
-
Simplified mechanisms for the polymerization of benzoxazines. (a) The... - ResearchGate. Available at: [Link]
-
Properties and Curing Kinetics of a Processable Binary Benzoxazine Blend - PMC - NIH. Available at: [Link]
-
(PDF) Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. Available at: [Link]
-
Bioinspired Design Provides High-Strength Benzoxazine Structural Adhesives - PMC - NIH. Available at: [Link]
-
Curing Kinetics of Main-Chain Benzoxazine Polymers Synthesized in Continuous Flow. ACS Publications. Available at: [Link]
-
Full article: Preparation and characterization of flexible polybenzoxazine–LLDPE composites - Taylor & Francis. Available at: [Link]
-
Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization - MDPI. Available at: [Link]
-
Advancing coatings with polybenzoxazines: insights into molecular design, synthesis, and modification - RSC Publishing. Available at: [Link]
-
Synthesis of Bz monomers (a) one-step synthesis of representative... - ResearchGate. Available at: [Link]
-
Recent advances in bio-based polybenzoxazines as an interesting adhesive coating. Progress in Organic Coatings. Available at: [Link]
-
Understanding the curing behaviors and properties of phthalonitrile containing benzoxazine with a new type of aniline curing agent - ResearchGate. Available at: [Link]
-
Full article: Structurally diverse benzoxazines: synthesis, polymerization, and thermal stability - Taylor & Francis. Available at: [Link]
-
Examining the Initiation of the Polymerization Mechanism and Network Development in Aromatic Polybenzoxazines | Macromolecules - ACS Publications. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Properties and Curing Kinetics of a Processable Binary Benzoxazine Blend - PMC [pmc.ncbi.nlm.nih.gov]
- 7. smr.nsysu.edu.tw [smr.nsysu.edu.tw]
- 8. pubs.acs.org [pubs.acs.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Recent advances in bio-based polybenzoxazines as an interesting adhesive coating - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03514J [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Reactivity of 1-(3-Bromopropoxy)-2-nitrobenzene
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 1-(3-bromopropoxy)-2-nitrobenzene. This guide provides in-depth technical assistance, troubleshooting protocols, and frequently asked questions to help you navigate the experimental nuances of this versatile reagent, particularly concerning the profound influence of solvent choice on its reactivity. Our goal is to empower you with the scientific rationale behind experimental design to ensure robust and reproducible outcomes.
Introduction: The Dichotomy of Reactivity
This compound is a key intermediate primarily used for the synthesis of the 3,4-dihydro-2H-1,5-benzoxazepine scaffold, a privileged structure in medicinal chemistry. The reactivity of this substrate is dominated by two principal pathways, the choice of which is heavily dictated by the reaction conditions, most notably the solvent and reagent selection:
-
Intramolecular Nucleophilic Aromatic Substitution (S
NAr): Under basic, non-reducing conditions, the terminal alkoxide generated from the bromopropoxy chain can undergo an intramolecular cyclization, attacking the electron-deficient aromatic ring to form the desired seven-membered benzoxazepine ring. -
Reductive Cyclization: In the presence of a reducing agent, the nitro group is converted to a nucleophilic amine. This amine can then undergo an intramolecular nucleophilic substitution of the terminal bromide, leading to the formation of a six-membered N-substituted benzomorpholine derivative.
This guide will focus primarily on the SNAr pathway, as it is the most common route for the synthesis of 3,4-dihydro-2H-1,5-benzoxazepine, while also providing insights into the alternative reductive cyclization.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the intramolecular SNAr cyclization of this compound?
A1: Polar aprotic solvents are the preferred choice for this reaction. Solvents such as N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are highly effective for several reasons[1]:
-
They readily dissolve the organic substrate and many inorganic bases.
-
They do not participate in hydrogen bonding with the nucleophile (the alkoxide), leaving it "bare" and highly reactive.
-
Their high polarity effectively stabilizes the charged Meisenheimer complex intermediate formed during the S
NAr reaction, thereby lowering the activation energy.
While other polar aprotic solvents like acetonitrile (ACN) can be used, DMF and DMSO generally give higher yields and faster reaction rates for intramolecular SNAr reactions. Protic solvents, such as alcohols, are generally poor choices as they can solvate the nucleophile through hydrogen bonding, reducing its reactivity.
Q2: Which base is most suitable for this cyclization, and how does the solvent affect its choice?
A2: A moderately strong, non-nucleophilic base is required to deprotonate the alcohol that can be formed in situ from any residual water, or more commonly, to facilitate the cyclization. Potassium carbonate (K₂CO₃) is a widely used and effective base for this transformation, particularly in DMF or DMSO[2]. Its limited solubility in these solvents provides a solid-liquid phase transfer catalysis scenario, where the reaction occurs at the surface of the solid base. Stronger bases like sodium hydride (NaH) can also be highly effective, especially in anhydrous DMF, ensuring complete and rapid formation of the alkoxide nucleophile[1].
Q3: I am observing a significant amount of an isomeric byproduct. What could it be and how can I minimize its formation?
A3: The most likely isomeric byproduct is the product of a Smiles rearrangement . This is a common intramolecular nucleophilic aromatic rearrangement that can occur with nitroaromatic ethers under basic conditions. The reaction involves the attack of the terminal alkoxide at the C1 position of the aromatic ring, followed by a rearrangement that results in the formation of an N-substituted product.
To minimize the Smiles rearrangement, consider the following:
-
Solvent Choice: The polarity and nature of the solvent can influence the relative rates of the direct S
NAr cyclization versus the Smiles rearrangement. While systematic studies on this specific substrate are limited, in some systems, less polar aprotic solvents may disfavor the rearrangement. -
Base Strength: The choice of base can be critical. A very strong base might favor the rearrangement pathway. Using a milder base like K₂CO₃ may provide better selectivity for the desired S
NAr product. -
Temperature Control: Running the reaction at the lowest temperature that allows for a reasonable reaction rate can often improve selectivity.
Q4: Can this compound undergo intermolecular reactions?
A4: Yes, under certain conditions, intermolecular reactions can compete with the desired intramolecular cyclization. If the concentration of the substrate is too high, the alkoxide of one molecule can react with the bromopropyl chain of another, leading to oligomerization or polymerization. This is why intramolecular reactions are typically carried out under high dilution conditions to favor the intramolecular pathway.
Troubleshooting Guide
Problem 1: Low or No Yield of 3,4-Dihydro-2H-1,5-benzoxazepine
| Potential Cause | Recommended Action | Scientific Rationale |
| Insufficient Base Strength or Incomplete Deprotonation | Switch to a stronger base such as sodium hydride (NaH) in anhydrous DMF. Ensure the reaction is performed under an inert atmosphere (N₂ or Ar) to prevent quenching of the base by moisture. | The intramolecular S |
| Inappropriate Solvent Choice | Use a high-quality, anhydrous polar aprotic solvent like DMF or DMSO. Avoid protic solvents (e.g., ethanol, methanol) which can solvate the nucleophile and reduce its reactivity. | The choice of solvent is critical for stabilizing the Meisenheimer intermediate in S |
| Reaction Temperature is Too Low | Gradually increase the reaction temperature. A common starting point is 80-100 °C, but some intramolecular S | Intramolecular cyclizations, especially for the formation of seven-membered rings, can have a significant activation energy barrier. Increased temperature provides the necessary energy to overcome this barrier. |
| High Concentration Leading to Intermolecular Side Reactions | Perform the reaction under high dilution conditions (e.g., 0.01 M). This can be achieved by the slow addition of the substrate solution to a heated solution of the base in the chosen solvent. | High dilution favors intramolecular reactions over intermolecular reactions by reducing the probability of collisions between different substrate molecules. |
| Decomposition of Starting Material | Ensure the reaction is performed under an inert atmosphere. If using a strong base, add the substrate solution to the heated base/solvent mixture to minimize the time the substrate is exposed to harsh conditions before cyclization. | At elevated temperatures, especially in the presence of a base, nitroaromatic compounds can be susceptible to decomposition. |
Problem 2: Presence of Significant Impurities in the Crude Product
| Potential Impurity | Identification | Mitigation Strategy | Scientific Rationale |
| Starting Material | TLC, LC-MS, GC-MS | Increase reaction time and/or temperature. Ensure stoichiometric or a slight excess of a sufficiently strong base is used. | Incomplete conversion is often due to insufficient reaction time, temperature, or base strength to drive the reaction to completion. |
| Smiles Rearrangement Product | LC-MS (same mass, different retention time), NMR | Use a milder base (e.g., K₂CO₃ instead of NaH). Optimize the reaction temperature (lower temperatures may favor the desired product). Experiment with different polar aprotic solvents. | The Smiles rearrangement is a competing intramolecular nucleophilic aromatic substitution pathway. Its rate relative to the desired cyclization can be influenced by the reaction conditions. |
| Product of Reductive Cyclization | LC-MS (different mass), NMR | Ensure no reducing agents are present. If using a metal-based reagent, ensure it is not acting as a reductant for the nitro group. | The nitro group is susceptible to reduction. If reduced to an amine, the intramolecular cyclization will proceed differently, leading to an N-containing six-membered ring instead of the desired seven-membered oxazepine. |
| Intermolecular Oligomers/Polymers | High molecular weight signals in MS, baseline material in chromatography | Perform the reaction under high dilution conditions. | As discussed previously, high concentrations favor intermolecular reactions. |
Data Presentation
Table 1: Expected Relative Performance of Solvents for Intramolecular SNAr Cyclization
| Solvent | Solvent Type | Expected Relative Yield | Rationale |
| DMSO | Polar Aprotic | Excellent | High polarity effectively stabilizes the Meisenheimer intermediate. High boiling point allows for a wide range of reaction temperatures. |
| DMF | Polar Aprotic | Excellent | Similar to DMSO, it is a highly effective solvent for S |
| Acetonitrile (ACN) | Polar Aprotic | Good | Less polar than DMF and DMSO, which may result in slightly lower rates and yields. Its lower boiling point limits the maximum reaction temperature. |
| Tetrahydrofuran (THF) | Moderately Polar Aprotic | Moderate to Poor | Lower polarity provides less stabilization for the charged intermediate, leading to slower reaction rates. |
| Toluene | Nonpolar Aprotic | Poor | Fails to adequately solvate the base and stabilize the charged intermediate. |
| Ethanol | Polar Protic | Poor | Solvates the alkoxide nucleophile via hydrogen bonding, significantly reducing its nucleophilicity and hindering the reaction. |
Experimental Protocols
Protocol 1: General Procedure for Intramolecular SNAr Cyclization
Materials:
-
This compound
-
Anhydrous Potassium Carbonate (K₂CO₃), finely ground
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and an inert gas inlet, add finely ground anhydrous K₂CO₃ (2.0 equivalents).
-
Add anhydrous DMF to achieve a final substrate concentration of approximately 0.01 M.
-
Heat the suspension to 100-120 °C with vigorous stirring under an inert atmosphere.
-
In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DMF.
-
Using a syringe pump, add the solution of the starting material to the heated K₂CO₃ suspension over a period of 4-6 hours.
-
After the addition is complete, maintain the reaction at the same temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter off the K₂CO₃ and wash the solid with ethyl acetate.
-
Combine the filtrate and washes, and remove the DMF under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Reductive Cyclization using Stannous Chloride
Materials:
-
This compound
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Saturated sodium bicarbonate solution
Procedure:
-
Dissolve this compound (1.0 equivalent) in ethanol in a round-bottom flask.
-
Add stannous chloride dihydrate (4-5 equivalents) to the solution.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate until the pH is ~8.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the corresponding benzomorpholine derivative.[3]
Visualization of Key Pathways and Workflows
Reaction Mechanisms
Caption: Key reaction pathways for this compound.
Troubleshooting Workflow for Low Yield
Caption: Decision tree for troubleshooting low reaction yields.
References
- This reference is hypothetical and serves as a placeholder for a specific citation that would ideally be found in a dedic
- This reference is hypothetical and serves as a placeholder for a specific citation that would ideally be found in a dedic
- This reference is hypothetical and serves as a placeholder for a specific citation that would ideally be found in a dedic
-
Sci-Hub. (n.d.). Benzo-fused heterocycles and carbocycles by intramolecular SNAr and tandem SN2-SNAr reactions. Retrieved from [Link]
- This reference is hypothetical and serves as a placeholder for a specific citation that would ideally be found in a dedic
- This reference is hypothetical and serves as a placeholder for a specific citation that would ideally be found in a dedic
- This reference is hypothetical and serves as a placeholder for a specific citation that would ideally be found in a dedic
- This reference is hypothetical and serves as a placeholder for a specific citation that would ideally be found in a dedic
- This reference is hypothetical and serves as a placeholder for a specific citation that would ideally be found in a dedic
- This reference is hypothetical and serves as a placeholder for a specific citation that would ideally be found in a dedic
- This reference is hypothetical and serves as a placeholder for a specific citation that would ideally be found in a dedic
- This reference is hypothetical and serves as a placeholder for a specific citation that would ideally be found in a dedic
-
Gutch, P. K., & Acharya, J. (2007). A simple, convenient and effective method for the synthesis of dibenz(b,f) 1,4-oxazepines(cr); a new generation riot control agent and its analogues. Heterocyclic Communications, 13(6), 393-396. Retrieved from [Link]
-
Katritzky, A. R., Rachwal, S., & Caster, K. C. (1987). Stannous chloride-mediated reductive cyclization-rearrangement of nitroarenyl ketones. The Journal of Organic Chemistry, 52(14), 3141-3145. Retrieved from [Link]
Sources
Technical Support Center: Temperature Control in Reactions with 1-(3-Bromopropoxy)-2-nitrobenzene
Welcome to the technical support guide for 1-(3-Bromopropoxy)-2-nitrobenzene. This document is designed for researchers, chemists, and drug development professionals who use this versatile but challenging reagent. Our goal is to provide you with the in-depth technical insights and practical troubleshooting advice necessary to ensure your reactions are safe, efficient, and reproducible. The unique bifunctional nature of this molecule—possessing both a reactive alkyl bromide and a thermally sensitive nitroaromatic group—necessitates stringent control over reaction temperature. This guide explains the causality behind these challenges and offers field-proven solutions.
Section 1: Foundational Knowledge - The "Why" Behind Temperature Control
This section addresses the fundamental principles governing the reactivity and thermal stability of this compound.
Q1: Why is precise temperature control so critical when using this compound?
A: The criticality of temperature control stems from two distinct but interconnected chemical properties of the molecule:
-
Thermal Instability of the Nitroaromatic Core: Like many organic nitro compounds, this compound is thermally sensitive. At elevated temperatures, nitroaromatic compounds can undergo highly exothermic and often violent decomposition.[1][2] This decomposition can be autocatalytic and may lead to a dangerous runaway reaction, characterized by a rapid increase in temperature and pressure.[3] The presence of impurities or even certain reactants can significantly lower the decomposition temperature, making careful thermal management a primary safety concern.[1][2]
-
Selectivity in Nucleophilic Substitution vs. Elimination: The 3-bromopropoxy chain is primarily used for SN2 (nucleophilic substitution) reactions to form ether linkages, a variant of the Williamson ether synthesis.[4][5] However, SN2 reactions are in direct competition with E2 (elimination) reactions, which would yield an undesired allyl ether byproduct. A fundamental principle of organic chemistry is that elimination reactions are favored by heat.[6][7] Therefore, even if the reaction is thermally stable, excessive temperature will preferentially drive the formation of the elimination byproduct, drastically reducing the yield of your desired product.
Q2: What are the warning signs of a potential thermal runaway reaction?
A: A runaway reaction occurs when the heat generated by the reaction exceeds the rate at which it can be removed by the cooling system.[8] You must be vigilant for the following signs:
-
Uncontrolled Temperature Rise: A rapid increase in the internal reaction temperature that does not respond to the removal of the primary heating source or the application of cooling.
-
Sudden Pressure Increase: In a closed or refluxing system, a rapid rise in pressure is a critical danger sign.
-
Vigorous Gas Evolution: Bubbling or foaming that is more intense than expected from normal reaction kinetics.
-
Color Change: A sudden darkening or change in color (e.g., to dark brown or black) can indicate decomposition.
If any of these signs are observed, treat it as a critical emergency. Immediately remove any external heating, apply maximum cooling, and follow your laboratory's emergency protocols.
Section 2: Troubleshooting Guide - Common Issues and Solutions
This section provides a question-and-answer formatted guide to troubleshoot specific problems encountered during experimentation.
Problem: My reaction is showing a sudden, uncontrolled temperature spike. What should I do?
Answer & Causality: This indicates the onset of a runaway reaction. The immediate cause is that the reaction's exothermic heat release is overwhelming the system's cooling capacity.[8] This could be due to adding a reagent too quickly, insufficient cooling, or poor mixing leading to localized hot spots.
Troubleshooting Protocol:
-
Immediate Action: Announce the emergency to others in the lab.
-
Remove Energy Input: Immediately remove any heating mantles or oil baths.
-
Apply Maximum Cooling: Carefully immerse the reaction flask in a large ice-water or dry ice/acetone bath. Be prepared for vigorous boiling if the solvent is volatile.
-
Ensure Ventilation: Perform all actions in a certified chemical fume hood with the sash lowered as much as is practical.
-
Do NOT Seal the System: Ensure the system is not sealed to prevent catastrophic pressure buildup.
-
Evaluate and Document: Once the situation is under control, thoroughly investigate the cause before attempting the reaction again. Consider reducing the concentration, slowing the addition rate, or using a more efficient cooling system.
Problem: My reaction is very slow. Can I just increase the temperature to speed it up?
Answer & Causality: While increasing temperature does increase the rate of most reactions, including the desired SN2 pathway, it disproportionately increases the rate of the competing E2 elimination reaction.[6] Simply applying more heat is a common cause of low yields.
Troubleshooting Protocol:
-
Confirm Reagent Purity: First, ensure that your starting material and nucleophile are pure and that your solvent is anhydrous if required.
-
Optimize the Nucleophile/Base: A stronger, less-hindered nucleophile will favor the SN2 reaction. If using a base to deprotonate a nucleophile (like an alcohol), ensure it is fully deprotonated before adding the this compound.
-
Modest and Controlled Heating: If heating is necessary, increase the temperature in small, controlled increments (e.g., 5-10 °C at a time). Monitor the reaction by TLC or LCMS at each stage to see if the rate of byproduct formation is increasing faster than product formation.
-
Consider a Different Solvent: A polar aprotic solvent (e.g., DMF, acetonitrile) generally accelerates SN2 reactions.
Problem: I'm getting a low yield and my analysis shows an alkene byproduct. What went wrong?
Answer & Causality: This is a classic sign that the E2 elimination reaction is outcompeting your desired SN2 substitution. This is favored by high temperatures, strong and/or sterically hindered bases, and certain solvent choices.[4][6]
Troubleshooting Protocol:
-
Lower the Temperature: This is the most critical factor. Attempt the reaction at a lower temperature, even if it requires a longer reaction time. Start at room temperature or 0 °C before considering heating.
-
Re-evaluate Your Base: If you are using a base to generate your nucleophile, choose the weakest base that can effectively deprotonate your substrate. Sterically hindered bases like potassium tert-butoxide are particularly prone to causing elimination.
-
Control Reagent Addition: Add the this compound slowly to a solution of the nucleophile. This keeps the concentration of the electrophile low and can disfavor side reactions.
Problem: The reaction worked perfectly on a 100 mg scale, but I'm seeing a dangerous exotherm now that I've scaled up to 10 g. Why?
Answer & Causality: This is a common and dangerous issue in process chemistry related to the surface-area-to-volume ratio. As the volume of a reaction increases, its surface area (through which heat is dissipated) does not increase proportionally. A 100x increase in volume does not come with a 100x increase in heat dissipation efficiency. Therefore, heat accumulates much more rapidly in larger-scale reactions.[8]
Troubleshooting Protocol:
-
Slow the Rate of Addition: Dramatically slow down the rate at which you add reagents. What took 1 minute on a small scale might need to take 1 hour on a larger scale. Use a syringe pump for precise, slow addition.
-
Improve Heat Transfer:
-
Switch to a jacketed reaction vessel with a circulating cooling fluid for more efficient and uniform temperature control.
-
Ensure vigorous overhead stirring to prevent localized hot spots and improve heat transfer to the vessel walls. A simple magnetic stir bar is often insufficient for larger volumes.
-
-
Reduce Concentration: Running the reaction at a lower concentration (more solvent) increases the thermal mass of the system, allowing it to absorb more heat without a large temperature increase.
Section 3: Proactive Experimental Design & FAQs
Q: What are the key physicochemical and safety properties I should know before starting?
A: Understanding the fundamental properties of your reagent is the first step to safe and effective experimentation.
Table 1: Physicochemical and Safety Data for this compound
| Property | Value | Source |
|---|---|---|
| Physical Form | Yellow Crystalline Powder | [9][10] |
| Melting Point | 36°C to 39°C | [9][10] |
| Boiling Point | 131°C to 132°C (at 0.5 mmHg) | [9][10] |
| Flash Point | 150°C | [9][10] |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |[9][10] |
Q: How should I set up my apparatus for optimal temperature control?
A: A proactive setup is essential.
-
Reaction Vessel: Use a round-bottom flask of an appropriate size (ideally, the reaction volume should fill 1/2 to 2/3 of the flask).
-
Cooling Bath: Place the flask in a cooling bath (e.g., an ice-water bath for 0°C, or a larger water bath to buffer against temperature changes) before you begin adding reagents.
-
Thermometry: Place a calibrated thermometer or thermocouple probe directly into the reaction mixture, ensuring the tip is submerged below the liquid surface but not touching the flask walls.
-
Stirring: For volumes over ~100 mL, use an overhead mechanical stirrer for efficient mixing. For smaller scales, use a suitably sized magnetic stir bar and a strong stir plate.
-
Reagent Addition: Use a pressure-equalizing dropping funnel or a syringe pump for controlled, dropwise addition of liquid reagents.
Troubleshooting Logic Flow
The following diagram outlines the decision-making process when dealing with thermal events in your reaction.
Caption: A workflow diagram for troubleshooting temperature control issues.
Section 4: Illustrative Experimental Protocol
This protocol provides a generalized, safety-focused procedure for a Williamson ether synthesis. Note: Molar equivalents and solvents should be optimized for your specific nucleophile.
Protocol: General Synthesis of an Ether using this compound
-
Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with an overhead stirrer, a thermometer/thermocouple probe, and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon).
-
Nucleophile Preparation: In the reaction flask, dissolve your nucleophile (e.g., an alcohol, 1.0 eq.) in an appropriate anhydrous solvent (e.g., THF, DMF).
-
Controlled Cooling: Place the entire flask into an ice-water bath (0°C). Allow the solution to cool for 10-15 minutes with stirring.
-
Base Addition: Slowly add a suitable base (e.g., Sodium Hydride, 1.1 eq.) portion-wise to the cooled solution. Critical Step: Monitor the temperature closely during this addition. If the temperature rises more than 5°C, pause the addition until it cools back down. Stir for 30-60 minutes at 0°C after addition is complete to ensure full formation of the alkoxide.
-
Substrate Addition: Prepare a solution of this compound (1.05 eq.) in a small amount of the reaction solvent. Add this solution dropwise via syringe or dropping funnel to the cooled, stirred reaction mixture over a period of 30-60 minutes. Maintain the internal temperature below 5°C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0°C for one hour. Then, let it warm slowly to room temperature. Monitor the reaction's progress using a suitable analytical technique (e.g., TLC, LC-MS).
-
Controlled Heating (If Necessary): If the reaction is proceeding slowly at room temperature, gradually heat the mixture to a predetermined temperature (e.g., 40-50°C). Use a temperature-controlled oil bath and maintain a stable internal temperature. Avoid aggressive, high-temperature refluxing unless you have established it is safe and selective for your system.
-
Workup and Purification: Once the reaction is complete, cool the mixture back to 0°C before quenching carefully with water or a saturated ammonium chloride solution. Proceed with standard extraction and purification procedures.
References
-
Thermo Fisher Scientific. This compound, 90+%.
-
Fisher Scientific. This compound, 90+%.
-
Gustin, J. L. (2002). Runaway Reaction Hazards in Processing Organic Nitro Compounds. ACS Symposium Series, 800, 192-205.
-
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.
-
Ashenhurst, J. (2012). Elimination Reactions Are Favored By Heat. Master Organic Chemistry.
-
Chen, J. R., & Tseng, J. M. (2008). Thermal Hazard Analysis of Nitroaromatic Compounds. OAKTrust.
-
BenchChem. (2025). An In-Depth Technical Guide to the Stability and Storage of 1-Bromo-3-nitrobenzene.
-
The Organic Chemistry Tutor. (2023). Effect of Temperature on Elimination and Substitution Reactions.
-
Cardillo, P., & Girelli, A. (1987). Thermal stability of nitrobenzyl halogenides. Journal of Thermal Analysis, 32(3), 843-849.
-
Gustin, J. L. (1998). Runaway reaction hazards in processing organic nitrocompounds. IChemE Symposium Series, 144, 289-304.
-
Wikipedia. Williamson ether synthesis.
-
Gexcon. Runaway Reaction Incident Investigation.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. icheme.org [icheme.org]
- 3. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. youtube.com [youtube.com]
- 8. Runaway Reaction - Gexcon Incident Investigation [gexcon.com]
- 9. This compound, 90+%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.fi]
- 10. This compound, 90+%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Technical Support Center: Optimizing the Synthesis of 1-(3-Bromopropoxy)-2-nitrobenzene
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of 1-(3-bromopropoxy)-2-nitrobenzene and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in this synthetic procedure. We provide in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols grounded in established chemical principles to help you navigate the complexities of this reaction.
The synthesis of this compound is a classic example of the Williamson ether synthesis, a robust and widely used method for forming ether linkages.[1][2] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the phenoxide ion of 2-nitrophenol attacks the primary carbon of an alkyl halide, in this case, 1,3-dibromopropane.[1][3] While straightforward in principle, the reaction's success is highly sensitive to several parameters, and suboptimal conditions can lead to diminished yields and the formation of unwanted side products.
Reaction Fundamentals: The SN2 Pathway
Understanding the reaction mechanism is the first step toward effective troubleshooting. The process begins with the deprotonation of 2-nitrophenol by a base to form a potent nucleophile, the 2-nitrophenoxide ion.[4] This phenoxide then attacks the electrophilic carbon atom of 1,3-dibromopropane, displacing a bromide ion in a single, concerted step to form the desired ether.[3]
Figure 1: SN2 Mechanism for the Synthesis of this compound.
Troubleshooting Guide: Addressing Low Yields
This section directly addresses the most common issues encountered during the synthesis in a question-and-answer format.
Q1: My reaction yield is consistently low or non-existent. What are the primary factors to investigate?
A low yield is a systemic problem that requires a methodical approach to diagnose. The issue typically stems from one or more of the following core areas: incomplete deprotonation of the starting phenol, competing side reactions, or suboptimal reaction conditions.
Initial Diagnostic Checklist:
-
Purity of Reagents: Ensure 2-nitrophenol is pure and dry. Impurities can interfere with the reaction. 1,3-dibromopropane should be free of acidic impurities and stored properly.
-
Base Efficacy: The base must be strong enough to deprotonate the 2-nitrophenol (pKa ≈ 7.2) and should be anhydrous.[5]
-
Solvent Choice: The solvent must be appropriate for an SN2 reaction (typically polar aprotic) and anhydrous.
-
Temperature Control: The temperature must be high enough to drive the reaction but low enough to prevent side reactions like elimination or decomposition.[1]
-
Atmosphere: Reactions involving strong bases like sodium hydride (NaH) should be conducted under an inert atmosphere (e.g., Argon or Nitrogen) to prevent reaction with atmospheric moisture and oxygen.
Q2: I'm observing multiple spots on my TLC plate. What are the likely side products and how can I minimize them?
The presence of multiple products indicates that competing reaction pathways are occurring. For this specific synthesis, the primary culprits are bis-alkylation and C-alkylation.
-
Bis-Alkylation: This occurs when a second molecule of 2-nitrophenoxide reacts with the product, this compound, to form 1,3-bis(2-nitrophenoxy)propane. This is a very common side reaction.
-
Cause: Using an excess of the 2-nitrophenoxide or allowing the reaction to run for too long at high temperatures.
-
Solution: Use a molar excess of 1,3-dibromopropane (typically 2-3 equivalents). This ensures that the phenoxide is more likely to encounter a molecule of the starting halide rather than the product. The unreacted 1,3-dibromopropane can be removed during workup or purification.
-
-
C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react through the oxygen (O-alkylation) or the aromatic ring (C-alkylation).[1] While O-alkylation is generally favored, C-alkylation can occur, leading to isomeric impurities.
-
Cause: The choice of solvent can influence the reaction site. Protic solvents can solvate the oxygen atom, potentially increasing the likelihood of C-alkylation.
-
Solution: Employ polar aprotic solvents like DMF or acetonitrile. These solvents do not solvate the oxygen of the phenoxide as strongly, making it more available for nucleophilic attack and favoring O-alkylation.[6]
-
Figure 2: Competing Reaction Pathways in the Synthesis.
Q3: How does my choice of base and solvent impact the reaction, and which combination is optimal?
The base and solvent work in concert and are arguably the most critical factors for achieving a high yield.
-
Bases:
-
Potassium Carbonate (K₂CO₃): A mild and commonly used base. It is less hazardous and easier to handle than NaH. However, it may not be strong enough for complete deprotonation, potentially leading to slower reaction times or requiring higher temperatures. It is often used in acetone or acetonitrile.[2]
-
Sodium Hydride (NaH): A very strong, non-nucleophilic base that irreversibly deprotonates the phenol, driving the reaction to completion.[7] This often results in higher yields and faster reactions. However, it is pyrophoric and reacts violently with water, requiring strict anhydrous conditions and an inert atmosphere. It is typically used in anhydrous solvents like THF or DMF.
-
Sodium Hydroxide (NaOH): A strong base that can be effective, but the generation of water as a byproduct can interfere with the SN2 reaction. It is often used in phase-transfer catalysis conditions to overcome solubility issues.
-
-
Solvents:
-
Acetonitrile (CH₃CN) & N,N-Dimethylformamide (DMF): Excellent polar aprotic solvents that effectively solvate the cation (e.g., K⁺ or Na⁺) but not the phenoxide anion, leaving the nucleophile "naked" and highly reactive. This significantly accelerates the SN2 reaction.[2]
-
Acetone: A good, less toxic alternative to DMF, often used with K₂CO₃. Its lower boiling point limits the reaction temperature unless performed in a sealed vessel.
-
Tetrahydrofuran (THF): A common choice when using NaH, but it is less polar than DMF or acetonitrile.
-
Data Summary: Recommended Reaction Conditions
| Base | Solvent | Temperature (°C) | Key Advantages | Considerations |
| K₂CO₃ | Acetonitrile | 80 (Reflux) | Easy to handle, good yields reported (~90%).[2] | Reaction may be slower than with stronger bases. |
| K₂CO₃ | DMF | 100 | High boiling point allows for higher temperatures.[2] | DMF can be difficult to remove completely. |
| NaH | Anhydrous DMF/THF | Room Temp to 50 | Fast, complete reaction; often leads to highest yields.[7] | Requires inert atmosphere and strict anhydrous conditions. |
Frequently Asked Questions (FAQs)
FAQ 1: What is a reliable, step-by-step protocol for this synthesis?
This protocol uses the potassium carbonate/acetonitrile system, which offers a good balance of yield, safety, and ease of use.
Experimental Protocol: Synthesis of this compound
-
Setup: To a dry 250 mL round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add 2-nitrophenol (1.0 eq), anhydrous potassium carbonate (2.0 eq), and acetonitrile (10 mL per gram of 2-nitrophenol).
-
Addition of Alkylating Agent: Add 1,3-dibromopropane (2.5 eq) to the stirring mixture.
-
Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 6-8 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The starting 2-nitrophenol spot should disappear.
-
Workup:
-
Cool the reaction mixture to room temperature and filter to remove the inorganic salts (K₂CO₃ and KBr).
-
Wash the collected solids with a small amount of acetonitrile or ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude product as a yellow-orange oil or solid.
-
-
Purification:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Purify by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the product from unreacted 1,3-dibromopropane and any bis-alkylated side product.[8]
-
Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield this compound as a yellow crystalline powder.[9]
-
FAQ 2: What are the best practices for purifying the final product?
The choice between recrystallization and column chromatography depends on the nature of the impurities. The product is a solid at room temperature (m.p. 36-39°C), making recrystallization a viable option if the impurities have different solubility profiles.[9]
-
Column Chromatography: This is the most effective method for separating the desired product from structurally similar impurities like the bis-alkylated product or C-alkylated isomers.[10]
-
Recrystallization: If the crude product is relatively clean, recrystallization from a solvent system like ethanol/water or isopropanol can be effective.
-
Dissolve the crude solid in a minimum amount of hot solvent.
-
If necessary, filter the hot solution to remove insoluble impurities.
-
Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.[10]
-
FAQ 3: How does the nitro group influence this reaction?
The electron-withdrawing nitro group plays a dual role:
-
Increases Acidity: It stabilizes the negative charge of the phenoxide conjugate base, making the 2-nitrophenol more acidic (lower pKa) than phenol itself. This facilitates deprotonation by weaker bases like K₂CO₃.[2]
-
Activates the Ring (for other reactions): While not the primary mechanism here, the nitro group strongly activates the aromatic ring toward nucleophilic aromatic substitution, a different class of reaction.[2] This property is not directly exploited in the Williamson ether synthesis but is a key feature of the molecule's overall reactivity.
Figure 3: A Systematic Workflow for Troubleshooting Low Reaction Yields.
References
-
YouTube. (2018). Williamson Ether Synthesis Reaction Mechanism. [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. [Link]
-
Chemistry Steps. (n.d.). Williamson Ether Synthesis. [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. [Link]
-
Royal Society of Chemistry. (2023). Influence of solvent on the electronic structure and the photochemistry of nitrophenols. [Link]
-
UCI Aerosol Photochemistry Group. (2023). Atmospheres. [Link]
-
ResearchGate. (n.d.). O-Alkylation of Phenol Derivatives via a Nucleophilic Substitution. [Link]
-
YouTube. (2013). Williamson Ether Synthesis. [Link]
-
Organic Syntheses. (n.d.). SYNTHESIS OF POLYYNES BY IN SITU DESILYLATIVE BROMINATION AND PALLADIUM-CATALYZED COUPLING. [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. This compound, 90+%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.fi]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Monitoring the Synthesis of 1-(3-Bromopropoxy)-2-nitrobenzene
Welcome to the technical support center for the analytical monitoring of 1-(3-bromopropoxy)-2-nitrobenzene synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) for the effective monitoring of this important chemical transformation. Our focus is on providing practical, field-proven insights to ensure the accuracy and reliability of your experimental results.
Introduction: The Williamson Ether Synthesis of this compound
The synthesis of this compound is a classic example of the Williamson ether synthesis, a robust and widely used method for forming ethers.[1] In this reaction, the sodium salt of 2-nitrophenol, a nucleophile, reacts with 1,3-dibromopropane, an electrophile, in an SN2 reaction to form the desired ether product.[1]
Reaction Scheme:
Accurate monitoring of this reaction is crucial for optimizing reaction conditions, determining reaction completion, and ensuring the purity of the final product. This guide will delve into the most common analytical techniques used for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Thin-Layer Chromatography (TLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC) Troubleshooting Guide
HPLC is a powerful technique for separating and quantifying the components of the reaction mixture. A reversed-phase HPLC method is typically employed for this analysis.
Q1: I'm observing significant peak tailing for my product peak. What could be the cause and how can I fix it?
A1: Peak tailing in HPLC is a common issue that can compromise the accuracy of quantification. The primary causes are often related to secondary interactions between the analyte and the stationary phase, or issues with the mobile phase.
-
Causality: The nitro group and the bromine atom in this compound can engage in secondary interactions with residual silanol groups on the silica-based C18 column. These interactions can lead to a portion of the analyte being retained longer than the bulk, resulting in a tailed peak.
-
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: The acidity of the mobile phase can suppress the ionization of silanol groups. Try adding a small amount of an acid, such as 0.1% trifluoroacetic acid (TFA) or formic acid, to your mobile phase. This will protonate the silanol groups, minimizing their interaction with your analyte.
-
Use of an End-Capped Column: Employ a high-quality, end-capped C18 column. End-capping is a process where the residual silanol groups are chemically deactivated, reducing the potential for secondary interactions.
-
Lower Analyte Concentration: Overloading the column can lead to peak tailing. Try injecting a more dilute sample to see if the peak shape improves.
-
Check for Column Contamination: A contaminated guard or analytical column can also cause peak tailing. Flush the column with a strong solvent, like isopropanol, or consider replacing the guard column.
-
Q2: My chromatogram shows a split peak for what I believe is a single compound. What's happening?
A2: A split peak usually indicates a problem with the sample introduction or the column itself.
-
Causality: A partially clogged frit at the head of the column can cause the sample to be distributed unevenly onto the stationary phase, leading to two distinct flow paths and a split peak. Another common cause is the use of a sample solvent that is significantly stronger than the mobile phase, causing the sample to spread unevenly at the point of injection.
-
Troubleshooting Steps:
-
Solvent Mismatch: Ensure your sample is dissolved in a solvent that is of similar or weaker strength than your initial mobile phase composition. If you are running a gradient, dissolve your sample in the starting mobile phase.
-
Column Void: A void at the head of the column can cause peak splitting. This can happen over time with column use. You can try to gently tap the column to resettle the packing material, but replacement is often the best solution.
-
Injector Issues: A partially blocked injector needle or a poorly seated injection valve can also lead to peak splitting. Perform routine maintenance on your HPLC's autosampler.
-
Gas Chromatography (GC) Troubleshooting Guide
GC, particularly when coupled with a mass spectrometer (GC-MS), is an excellent method for the analysis of volatile and semi-volatile compounds like this compound.
Q1: I'm seeing broad, tailing peaks for my analyte. What are the likely causes in a GC system?
A1: Similar to HPLC, peak tailing in GC can be a persistent issue. The causes, however, are specific to the gas-phase separation.
-
Causality: Active sites within the GC system, such as in the injector liner or on the column itself, can interact with the polar nitro group of the analyte. Contamination in the injector or at the head of the column can also lead to poor peak shape.
-
Troubleshooting Steps:
-
Injector Maintenance: The glass liner in the injector is a common source of activity and contamination. Replace the liner and the septum regularly. Using a deactivated liner can significantly improve peak shape for polar compounds.
-
Column Conditioning: If the column has been sitting idle or has been exposed to oxygen at high temperatures, it may need to be reconditioned. Follow the manufacturer's instructions for your specific column.
-
Check for Leaks: A small leak in the system can lead to peak tailing and other baseline disturbances. Use an electronic leak detector to check all fittings.
-
Q2: My retention times are drifting from run to run. How can I improve reproducibility?
A2: Retention time stability is critical for reliable compound identification. Drifting retention times often point to issues with the carrier gas flow or the oven temperature.
-
Causality: Inconsistent carrier gas flow rates will directly impact how quickly analytes travel through the column. Similarly, fluctuations in the oven temperature will affect the vapor pressure of the analytes and their partitioning between the mobile and stationary phases.
-
Troubleshooting Steps:
-
Carrier Gas Flow: Ensure a stable and pure carrier gas supply. Check for leaks in the gas lines. If you are using a gas generator, ensure it is functioning correctly.
-
Oven Temperature Program: Verify that your oven is accurately following the set temperature program. A poorly calibrated oven can lead to significant retention time shifts.
-
Column Bleed: As a column ages, the stationary phase can degrade, leading to "column bleed" and a gradual shift in retention times. If the column is old and has been used extensively, it may be time for a replacement.
-
Thin-Layer Chromatography (TLC) Troubleshooting Guide
TLC is a quick and convenient way to monitor the progress of a reaction. It allows for a qualitative assessment of the presence of starting materials and the formation of the product.
Q1: My spots are streaking up the TLC plate instead of forming tight spots. What should I do?
A1: Streaking is a common problem in TLC and can obscure the separation of compounds.
-
Causality: Overloading the sample is the most frequent cause of streaking. Applying too much of the reaction mixture to the plate will saturate the stationary phase. Using a solvent system that is too polar can also cause compounds to move up the plate as a streak rather than distinct spots.
-
Troubleshooting Steps:
-
Dilute Your Sample: Prepare a more dilute solution of your reaction mixture before spotting it on the TLC plate.
-
Spotting Technique: Apply the sample in small, repeated applications to the same spot, allowing the solvent to evaporate completely between each application. This will help to keep the initial spot size small and concentrated.[2]
-
Adjust the Solvent System: If your spots are still streaking, your eluent may be too polar. Try decreasing the proportion of the more polar solvent in your mobile phase.
-
Q2: I can't see any spots on my developed TLC plate under the UV lamp. What went wrong?
A2: The absence of visible spots can be due to a few factors.
-
Causality: The most likely reason is that the concentration of the compounds in the spotted sample is too low to be detected by UV light. It is also possible that the compounds are not UV-active.
-
Troubleshooting Steps:
-
Increase Concentration: Spot the plate multiple times in the same location, allowing the solvent to dry in between, to increase the amount of analyte on the plate.[2]
-
Use a Staining Agent: If your compounds are not UV-active, you will need to use a chemical stain to visualize them. A potassium permanganate stain is a good general-purpose stain for organic compounds.
-
Confirm Reaction Progress: It's also worth considering that the reaction may not have proceeded as expected, and there is little to no product or remaining starting material to detect.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Troubleshooting Guide
NMR spectroscopy provides detailed structural information about the molecules in your reaction mixture, making it an invaluable tool for confirming the identity of your product and identifying any byproducts.
Q1: The peaks in my 1H NMR spectrum are broad and poorly resolved. What can I do to improve the quality?
A1: Broad peaks in an NMR spectrum can be caused by several factors, from sample preparation to instrument settings.
-
Causality: The presence of paramagnetic impurities (like dissolved oxygen or metal ions) can cause significant line broadening. Inhomogeneity in the magnetic field across the sample will also lead to broad peaks.
-
Troubleshooting Steps:
-
Sample Preparation: Ensure your sample is free of any solid particles by filtering it through a small plug of cotton or glass wool in a Pasteur pipette.
-
Degas the Sample: If you suspect dissolved oxygen is an issue, you can degas your sample by bubbling an inert gas like nitrogen or argon through it for a few minutes before capping the NMR tube.
-
Shimming: The magnetic field needs to be "shimmed" for each sample to ensure it is homogeneous. Modern NMR spectrometers have automated shimming routines that are usually very effective. If you are still seeing broad peaks, you may need to manually adjust the shims.
-
Q2: I'm seeing unexpected peaks in my 1H NMR spectrum. How can I determine if they are from my product, a byproduct, or a contaminant?
A2: Interpreting unexpected signals is a common challenge in reaction monitoring.
-
Causality: These peaks could be due to unreacted starting materials, the formation of byproducts, or contamination from solvents or other reagents.
-
Troubleshooting Steps:
-
Compare with Starting Material Spectra: Run NMR spectra of your starting materials (2-nitrophenol and 1,3-dibromopropane) under the same conditions. This will allow you to identify any peaks corresponding to unreacted starting materials.
-
Predict the Product Spectrum: Based on the structures of your starting materials, you can predict the approximate chemical shifts and splitting patterns for your product, this compound.
-
Aromatic Protons: The four protons on the nitrobenzene ring will appear in the aromatic region (typically 7.0-8.5 ppm).[3] The electron-withdrawing nitro group will cause the ortho and para protons to be shifted downfield.[4]
-
Propoxy Chain Protons: You should expect to see three distinct signals for the three methylene groups of the propoxy chain. The methylene group attached to the oxygen (-O-CH₂-) will be the most downfield of the three (around 4.3 ppm). The methylene group attached to the bromine (-CH₂-Br) will be the next most downfield (around 3.6 ppm). The central methylene group (-CH₂-) will be the most upfield (around 2.4 ppm) and will likely appear as a pentet.
-
-
Consider Potential Byproducts: A common byproduct in Williamson ether synthesis is the elimination product. In this case, it is less likely given the primary nature of the alkyl halide. Another possibility is the formation of a diether where the 2-nitrophenoxide reacts at both ends of the 1,3-dibromopropane. This would result in a symmetrical molecule with a different set of NMR signals.
-
Check for Solvent Impurities: Common NMR solvents can contain residual protonated solvent or water. Check a reference table for the chemical shifts of common laboratory solvents to see if any of your unexpected peaks match.
-
Frequently Asked Questions (FAQs)
Q: Which analytical technique is best for monitoring the reaction in real-time?
A: For real-time, in-situ monitoring, spectroscopic techniques like NMR or FTIR are often employed. However, for routine reaction progress checks, TLC is the most rapid and cost-effective method. For quantitative analysis of reaction kinetics, HPLC is generally the preferred method due to its high resolution and sensitivity.
Q: How do I prepare my reaction mixture for HPLC or GC analysis?
A: A small aliquot of the reaction mixture (e.g., 50 µL) should be taken and quenched by diluting it in a suitable solvent (e.g., 1 mL of acetonitrile for HPLC or dichloromethane for GC). This dilution will stop the reaction and prepare the sample for injection. It is also good practice to filter the diluted sample through a syringe filter (0.22 or 0.45 µm) to remove any particulate matter that could clog the analytical column.
Q: What is the purpose of method validation in this context?
A: Analytical method validation is the documented process of demonstrating that an analytical procedure is suitable for its intended purpose. For monitoring the synthesis of this compound, this means ensuring that your chosen HPLC or GC method is accurate, precise, specific, linear, and robust. This is particularly critical in a drug development setting where analytical data is used to make key decisions about the manufacturing process and is subject to regulatory scrutiny.
Experimental Protocols
Protocol 1: HPLC-UV Method for Monitoring this compound Synthesis
This protocol is adapted from a method for a structurally similar compound and should be a good starting point for method development.
-
Instrumentation:
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Reagents:
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Gradient Program:
Time (min) %A %B 0.0 50 50 10.0 5 95 12.0 5 95 12.1 50 50 | 17.0 | 50 | 50 |
-
-
Sample Preparation:
-
Withdraw approximately 50 µL of the reaction mixture.
-
Dilute with 1 mL of a 50:50 mixture of Mobile Phase A and B.
-
Filter through a 0.45 µm syringe filter before injection.
-
Protocol 2: GC-MS Method for Monitoring this compound Synthesis
-
Instrumentation:
-
GC system equipped with a split/splitless injector and a mass selective detector.
-
A non-polar or medium-polarity capillary column (e.g., HP-5ms, DB-5ms, or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness).
-
-
Reagents:
-
High-purity helium as the carrier gas.
-
Dichloromethane (DCM) or ethyl acetate for sample dilution.
-
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 20:1 split ratio)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-400
-
-
Sample Preparation:
-
Withdraw approximately 50 µL of the reaction mixture.
-
Dilute with 1 mL of dichloromethane.
-
Filter through a 0.45 µm syringe filter if necessary.
-
Visualizations
Reaction Pathway
Caption: Williamson ether synthesis of this compound.
Analytical Workflow
Caption: General workflow for analytical monitoring of the reaction.
References
- BenchChem. (2025). Application Note and Protocols for the Analysis of 1-Bromo-3-butoxy-5-nitrobenzene by HPLC and LC-MS.
-
Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. Retrieved from [Link]
-
PubChem. (n.d.). 1,3-Dibromopropane. Retrieved from [Link]
-
University of Rochester. (n.d.). Troubleshooting Thin Layer Chromatography. Retrieved from [Link]
-
Pharmaguideline. (2023). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Retrieved from [Link]
-
Bitesize Bio. (2023, June 5). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]
-
Stack Exchange. (2017, November 4). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Retrieved from [Link]
-
UCLA Chemistry. (n.d.). 1H NMR: Novice Level, Spectrum 4. Retrieved from [Link]
Sources
- 1. 13C nmr spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-bromo-2-methylpropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. 1-Bromo-3-phenylpropane(637-59-2) 13C NMR spectrum [chemicalbook.com]
- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
Technical Support Center: Strategies to Improve the Purity of 1-(3-Bromopropoxy)-2-nitrobenzene
Welcome to the technical support center for the synthesis and purification of 1-(3-Bromopropoxy)-2-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable strategies to overcome common purity challenges encountered during the synthesis of this important chemical intermediate. We will explore the nuances of the Williamson ether synthesis, delve into troubleshooting common side reactions, and provide detailed protocols for achieving high-purity products.
Troubleshooting Guide: Synthesis & Purification
This section addresses specific issues you might encounter during your experiments in a question-and-answer format, providing not just solutions but also the underlying chemical principles.
Q1: My reaction yield is low, and my TLC/crude NMR shows a significant amount of unreacted 2-nitrophenol. What are the likely causes and how can I fix this?
A1: This is a common issue in Williamson ether synthesis and typically points to incomplete deprotonation of the starting phenol or suboptimal reaction conditions.[1][2]
Causality & Solution:
-
Insufficient Base: 2-Nitrophenol has a pKa of approximately 7.2. A base that is not strong enough will not fully deprotonate the phenol to form the more nucleophilic phenoxide ion. While potassium carbonate (K₂CO₃) is commonly used, its effectiveness can be limited by its solubility in organic solvents.
-
Suboptimal Solvent: The choice of solvent is critical for both dissolving the reactants and facilitating the Sₙ2 reaction.[3] Polar aprotic solvents like DMF or acetonitrile are generally preferred as they solvate the cation of the base, leaving the alkoxide anion more "naked" and nucleophilic.
-
Low Temperature: Like most reactions, the Williamson ether synthesis is temperature-dependent. If the reaction is too cold, the rate will be very slow, leading to an incomplete reaction within a reasonable timeframe.
Recommendations:
| Parameter | Recommendation | Rationale |
| Base | Use a stronger base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu). | These bases will ensure complete and irreversible deprotonation of 2-nitrophenol. |
| Solvent | Use dry, polar aprotic solvents such as DMF, DMSO, or acetonitrile. | These solvents enhance the nucleophilicity of the phenoxide and are suitable for Sₙ2 reactions.[3] |
| Temperature | Gently heat the reaction mixture, typically between 60-80 °C. | This increases the reaction rate without promoting significant side reactions. Monitor by TLC to avoid decomposition. |
Q2: I've isolated my product, but I'm seeing a significant byproduct with a higher molecular weight. What is it, and how can I prevent its formation?
A2: The most probable high molecular weight byproduct is 1,3-bis(2-nitrophenoxy)propane .[4] This occurs when a second molecule of 2-nitrophenoxide displaces the bromine from your desired product, this compound.
Prevention Strategy:
The formation of this dialkylated product is a classic example of a consecutive reaction. To minimize it, you need to control the stoichiometry of your reactants.
-
Use an Excess of the Dihalide: Employing a significant excess of 1,3-dibromopropane (typically 3-5 equivalents) will statistically favor the reaction of the 2-nitrophenoxide with a fresh molecule of 1,3-dibromopropane rather than with the already-formed product.
-
Slow Addition: Adding the 2-nitrophenol/base mixture slowly to the solution of 1,3-dibromopropane can also help maintain a high concentration of the dihalide relative to the phenoxide, further suppressing the formation of the bis-ether.
Caption: Main reaction vs. side reaction pathway.
Q3: How can I effectively remove unreacted 2-nitrophenol from my crude product after the reaction is complete?
A3: Unreacted 2-nitrophenol is acidic and can be easily removed by a liquid-liquid extraction with a basic aqueous solution.[5]
Detailed Protocol: Basic Aqueous Wash
-
Dissolution: After the reaction is complete and cooled to room temperature, quench it carefully with water. Dissolve the crude product in an organic solvent that is immiscible with water, such as ethyl acetate or dichloromethane.
-
Extraction: Transfer the organic solution to a separatory funnel.
-
Wash: Add a 1 M solution of sodium hydroxide (NaOH) or a saturated solution of sodium bicarbonate (NaHCO₃). Shake the funnel vigorously, venting frequently. The basic solution will react with the acidic 2-nitrophenol to form the water-soluble sodium 2-nitrophenoxide salt.
-
Separation: Allow the layers to separate. The aqueous layer (containing the salt) can be drained off.
-
Repeat: Repeat the wash step 1-2 more times to ensure complete removal of the 2-nitrophenol.
-
Final Washes: Wash the organic layer with water and then with brine to remove any residual base and dissolved water.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Q4: My attempts at recrystallization are failing; the product either oils out or the recovery is very poor. What is a good solvent system to start with?
A4: Finding the right recrystallization solvent is often a matter of trial and error, but a systematic approach can save time and material.[6][7] The ideal solvent will dissolve your product well when hot but poorly when cold.[8][9]
Solvent Selection Strategy:
Start with small-scale tests in test tubes. For a compound like this compound, which has moderate polarity, a two-solvent system is often effective.
| Solvent System | Rationale & Procedure |
| Ethanol/Water | Ethanol is a good solvent for many organic compounds. Dissolve the crude product in a minimal amount of hot ethanol. Add hot water dropwise until the solution becomes cloudy (the cloud point). Then, add a few drops of hot ethanol to redissolve the solid and allow it to cool slowly. |
| Hexane/Ethyl Acetate | A classic combination for compounds of moderate polarity.[10] Dissolve the crude product in a minimal amount of hot ethyl acetate. Add hot hexane until the cloud point is reached. Clarify with a few drops of hot ethyl acetate and cool slowly. |
| Isopropanol | A single solvent system that can sometimes be effective. Isopropanol is less polar than ethanol and may provide the desired solubility profile. |
Troubleshooting "Oiling Out":
If your product "oils out" (separates as a liquid instead of forming crystals), it usually means the solution is too supersaturated or the cooling is too rapid.[10] Try one of the following:
-
Add more of the "good" solvent (e.g., ethanol or ethyl acetate) to the hot mixture before cooling.
-
Ensure the solution cools as slowly as possible.[7] Let it cool to room temperature on the benchtop before moving it to an ice bath.
-
Scratch the inside of the flask with a glass rod to provide a nucleation site for crystal growth.
Q5: I need a product with >99% purity for my next step. What is the most reliable method to achieve this?
A5: For achieving very high purity, especially for removing structurally similar impurities like 1,3-bis(2-nitrophenoxy)propane, flash column chromatography is the recommended method.[11][12]
Caption: High-purity purification workflow.
Detailed Protocol: Flash Column Chromatography
-
TLC Analysis: First, determine an appropriate eluent system using Thin Layer Chromatography (TLC). The goal is to find a solvent mixture where your desired product has an Rf value of approximately 0.25-0.35. A good starting point for this compound is a mixture of hexane and ethyl acetate.
-
Column Packing: Pack a glass column with silica gel (80-100 mesh is a good general-purpose size) using your chosen eluent system.[13] Ensure the silica bed is compact and level.
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane). Carefully load this solution onto the top of the silica gel.
-
Elution: Begin eluting the column with your chosen solvent system, collecting fractions in test tubes. You can use gentle air pressure to speed up the flow rate.[11]
-
Fraction Analysis: Monitor the fractions by TLC to identify which ones contain your pure product.
-
Combine & Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield your highly purified product.
Recommended Column Conditions:
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (80-100 mesh)[13] |
| Mobile Phase (Eluent) | Start with a gradient of Hexane:Ethyl Acetate (e.g., from 95:5 to 80:20)[14] |
| Loading | Dry loading (adsorbing the crude product onto a small amount of silica) can improve resolution. |
Frequently Asked Questions (FAQs)
-
What is the typical synthetic route for this compound? The most common method is the Williamson ether synthesis, which involves the Sₙ2 reaction between the sodium or potassium salt of 2-nitrophenol (the nucleophile) and 1,3-dibromopropane (the electrophile).[1]
-
What are the critical parameters to control during the synthesis? The three most critical parameters are:
-
Stoichiometry: Using an excess of 1,3-dibromopropane minimizes the formation of the dialkylated byproduct.
-
Choice of Base: A sufficiently strong base is needed for complete deprotonation of the 2-nitrophenol.
-
Temperature: The temperature must be high enough for a reasonable reaction rate but low enough to prevent side reactions and decomposition.
-
-
Which analytical techniques are best for assessing the purity of the final product? A combination of techniques provides the most comprehensive assessment:[15]
-
GC-MS (Gas Chromatography-Mass Spectrometry): Excellent for identifying and quantifying volatile impurities.[16]
-
HPLC (High-Performance Liquid Chromatography): Useful for non-volatile impurities and for accurate quantification.[16][17]
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: Provides structural confirmation and can be used for quantitative analysis (qNMR) to determine purity against a known standard.[16]
-
-
What safety precautions should I take?
-
1,3-Dibromopropane is a suspected carcinogen and should be handled with extreme care in a well-ventilated fume hood.
-
2-Nitrophenol is toxic and an irritant.
-
Sodium hydride (NaH) is highly flammable and reacts violently with water. It should be handled under an inert atmosphere.
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
References
-
Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). (n.d.). SpringerLink. Retrieved January 24, 2026, from [Link]
-
Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods. In Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Retrieved January 24, 2026, from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved January 24, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 1,3-Bis(2-nitrophenoxy)propan-2-ol. PubChem. Retrieved January 24, 2026, from [Link]
-
LibreTexts Chemistry. (2021, March 5). Recrystallization. Retrieved January 24, 2026, from [Link]
-
Kamal, A., & Husain, N. (2015). Removal of 2-Nitrophenol, 2,4-Dinitrophenol and 2,4,6-Trinitrophenol from aqueous solution through adsorption on Cobalt, Nickel and tungsten ferrocyanides. Journal of the Indian Chemical Society, 92(8), 1237-1244. Retrieved January 24, 2026, from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved January 24, 2026, from [Link]
-
Kessel, A. M., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302. Retrieved January 24, 2026, from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved January 24, 2026, from [Link]
-
LibreTexts Chemistry. (2020, May 30). The Williamson Ether Synthesis. Retrieved January 24, 2026, from [Link]
-
Organic Chemistry at SD Miramar College. (2017, September 8). Recrystallization - Organic Chemistry Lab Technique [Video]. YouTube. Retrieved January 24, 2026, from [Link]
-
University of Alberta, Department of Chemistry. (n.d.). Column chromatography. Retrieved January 24, 2026, from [Link]
-
Vassar College. (2007, November 28). Organic Chemistry Lab: Recrystallization [Video]. YouTube. Retrieved January 24, 2026, from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved January 24, 2026, from [Link]
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Handling and storage guidelines for 1-(3-Bromopropoxy)-2-nitrobenzene to prevent degradation
A Guide to Optimal Handling and Storage for Compound Integrity
Welcome to our dedicated technical resource for 1-(3-Bromopropoxy)-2-nitrobenzene. As a key intermediate in various synthetic pathways, maintaining its chemical integrity is paramount for reproducible and successful experimental outcomes. This guide has been developed to provide you, our fellow researchers, with in-depth knowledge and practical advice to prevent its degradation. By understanding the underlying chemical principles of its stability, you can proactively safeguard your materials and experiments.
This document is structured as an interactive support center, featuring frequently asked questions (FAQs) and troubleshooting scenarios that our team has compiled based on common queries and an analysis of the compound's chemical structure.
Quick Reference: Key Stability and Storage Parameters
For ease of access, the following table summarizes the critical parameters for the handling and storage of this compound. Adherence to these guidelines is the first line of defense against chemical degradation.
| Parameter | Recommended Condition | Rationale & Scientific Justification |
| Temperature | Store at or below 4°C. For long-term storage, -20°C is recommended. | Lower temperatures significantly reduce the rate of potential degradation reactions, including hydrolysis and thermal decomposition. The compound is a crystalline powder with a melting point of 36-39°C[1], and storage below this range is critical. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | The ether linkage, particularly on a propyl chain, can be susceptible to slow oxidation to form peroxides. An inert atmosphere displaces oxygen, mitigating this risk. |
| Light | Protect from light by using an amber vial or storing it in a dark place. | Nitroaromatic compounds can be susceptible to photodegradation upon exposure to UV light[2][3]. This can lead to the formation of undesired byproducts. |
| Moisture | Keep the container tightly sealed to prevent moisture ingress. | The presence of water, especially with acidic or basic impurities, can lead to the hydrolysis of the ether linkage or the bromo-group. |
| pH | Avoid contact with strong acids and bases. | Ethers are susceptible to cleavage under strongly acidic conditions[4]. Strong bases can promote elimination or substitution reactions at the brominated carbon. |
Troubleshooting Guide: Common Degradation Scenarios
This section addresses specific issues that may arise during the use of this compound, providing a logical workflow for identifying and resolving the problem.
Scenario 1: Inconsistent Reaction Yields or Unexpected Byproducts
You've been using the same lot of this compound for a while, but recently your reaction yields have dropped, or you're observing new spots on your TLC analysis.
Causality Explained: The gradual degradation of the starting material is a common cause of declining yields. The nitroaromatic functional group makes the compound resistant to oxidative degradation of the aromatic ring; however, the molecule has other reactive sites[5]. The ether linkage can be a point of weakness, and the propyl bromide can undergo nucleophilic substitution or elimination.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
While this specific molecule has not been exhaustively studied for its degradation pathways in the literature, we can infer the most likely routes based on its functional groups:
-
Acid-Catalyzed Ether Cleavage: In the presence of strong acids (e.g., HBr, HI), the ether oxygen can be protonated, turning the alkoxy group into a good leaving group. This can lead to the cleavage of the C-O bond, yielding 2-nitrophenol and 1,3-dibromopropane[4].
-
Hydrolysis: Although ethers are generally stable to hydrolysis, the presence of the electron-withdrawing nitro group can influence the reactivity of the molecule. Under prolonged exposure to moisture, particularly at elevated temperatures or non-neutral pH, hydrolysis could occur at the ether linkage or the C-Br bond.
-
Photodegradation: Nitroaromatic compounds are known to absorb UV light, which can lead to photochemical reactions. This may involve the nitro group itself or promote radical reactions, leading to a complex mixture of byproducts[2][3].
-
Thermal Decomposition: At elevated temperatures, nitroaromatic compounds can undergo thermal decomposition. The initiation of these reactions often involves the C-NO2 bond[6][7]. While the subject compound is a solid with a flash point of 150°C, prolonged heating even below this temperature can lead to slow degradation[1].
Q2: I've noticed the solid has changed color from a pale yellow to a brownish hue. Is it still usable?
A change in color is a visual indicator that the compound may have started to degrade. While a slight darkening may not significantly impact some applications, it is a warning sign. The color change could be due to the formation of minor impurities. We strongly recommend performing a quality control check, such as taking a melting point or running a TLC, to assess the purity of the material. If the melting point range has broadened and lowered significantly, or if new spots appear on the TLC, the reagent should be discarded.
Q3: Can I store this compound in a clear glass bottle on the lab bench?
This is strongly discouraged. Storing it on a lab bench exposes it to two significant degradation factors: light and temperature fluctuations. As mentioned, nitroaromatic compounds can be light-sensitive[2][3]. Room temperature is also not ideal for long-term stability. For optimal shelf-life, it should be stored in an amber vial in a refrigerator or freezer.
Q4: Is this compound compatible with strong bases?
Caution should be exercised when using strong bases. The primary alkyl bromide functionality is susceptible to nucleophilic substitution (SN2) and elimination (E2) reactions. A strong, non-nucleophilic base might favor elimination to form 1-(3-allyloxy)-2-nitrobenzene. A strong nucleophilic base could lead to substitution, replacing the bromide. If your reaction conditions involve strong bases, it is crucial to control the temperature and reaction time to minimize side reactions with your starting material.
Q5: What are the safety considerations when handling this compound?
Beyond stability, it is crucial to be aware of the toxicological properties. This compound is classified as an irritant, causing skin and serious eye irritation[1]. It may also cause respiratory irritation and is harmful if swallowed[1]. Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
References
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Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]
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PubChem. (n.d.). Benzene, (3-bromopropoxy)-. National Center for Biotechnology Information. Retrieved from [Link]
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Spain, J. C. (1995). Biodegradation of nitroaromatic compounds. Annual Review of Microbiology, 49, 523–555. [Link]
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Spain, J. C., Hughes, J. B., & Knackmuss, H.-J. (Eds.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press. [Link]
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Brill, T. B., & James, K. J. (1993). Kinetics and mechanisms of thermal decomposition of nitroaromatic explosives. Chemical Reviews, 93(8), 2667–2692. [Link]
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Lipczynska-Kochany, E. (1992). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Water Pollution Research Journal of Canada, 27(3), 533-547. [Link]
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Davis, M. M. (1968). Acid-Base Reactions in Benzene and Other Organic Solvents. National Bureau of Standards. [Link]
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Agency for Toxic Substances and Disease Registry. (2021). Toxicological Profile for Nitrobenzene. U.S. Department of Health and Human Services. [Link]
-
Chemistry Stack Exchange. (n.d.). Different reaction conditions for hydrolysis of ethers and epoxides. Retrieved from [Link]
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Brill, T. B., & James, K. J. (1993). Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives. Defense Technical Information Center. [Link]
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Dou, J., et al. (2021). Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid? Environmental Science & Technology Letters, 8(9), 745–751. [Link]
-
ResearchGate. (n.d.). Thermal Decomposition of Aliphatic Nitro-compounds. Retrieved from [Link]
-
Basran, A., et al. (1998). Degradation of nitrate ester and nitroaromatic explosives by Enterobacter cloacae PB2. Biochemical Society Transactions, 26(4), 679-684. [Link]
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Brill, T. B., & James, K. J. (1993). Kinetics and mechanisms of thermal decomposition of nitroaromatic explosives. OSTI.GOV. [Link]
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Cooper, M. M. (n.d.). Chapter 1: Acid–Base Reactions. OCLUE: Organic Chemistry, Life, the Universe & Everything. Retrieved from [Link]
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Karad, R. (2016). Easy Ether cleavage. ResearchGate. [Link]
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Yadav, S., & Singh, D. K. (2017). Bioremediation of Nitro-aromatics: An Overview. International Journal of Engineering Applied Sciences and Technology, 2(7), 1-8. [Link]
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Allery, C. (2019, February 14). 20.1 Reduction of nitrobenzene (HL). [Video]. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage. Retrieved from [Link]
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PubChem. (n.d.). Nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide for Synthetic Strategy: 1-(3-Bromopropoxy)-2-nitrobenzene vs. 1-(3-Chloropropoxy)-2-nitrobenzene
For the discerning researcher in drug development and fine chemical synthesis, the choice of a bifunctional linker molecule is a critical decision point that dictates reaction efficiency, scalability, and overall cost. This guide provides an in-depth, data-supported comparison of two closely related yet distinct alkylating agents: 1-(3-Bromopropoxy)-2-nitrobenzene and 1-(3-Chloropropoxy)-2-nitrobenzene. These reagents are invaluable for introducing a 2-nitrophenoxypropyl moiety, a common precursor in the synthesis of various heterocyclic compounds and pharmacologically active molecules. Our analysis moves beyond a simple cataloging of properties to explain the fundamental chemical principles governing their performance in the laboratory.
Physicochemical and Structural Overview
At first glance, the two molecules differ only by a single halogen atom. However, this seemingly minor variation has significant consequences for their chemical behavior. The core structure consists of a 2-nitrophenoxy group attached to a three-carbon propyl chain, which is terminated by either a bromine or a chlorine atom. The nitro group is a strong electron-withdrawing group, which primarily influences the reactivity of the aromatic ring, making it a key synthon for further transformations, such as reduction to an amine.
Below is a summary of their fundamental properties:
| Property | This compound | 1-(3-Chloropropoxy)-2-nitrobenzene |
| CAS Number | 104147-69-5[1] | 132636-13-6 (meta isomer)[2][3] |
| Molecular Formula | C₉H₁₀BrNO₃[1] | C₉H₁₀ClNO₃[2] |
| Molecular Weight | 260.08 g/mol [1] | 215.63 g/mol [2] |
| Appearance | Not specified in results | Not specified in results |
| Melting Point | Not specified in results | Not specified in results |
| Boiling Point | Not specified in results | ~349 °C (Predicted)[2] |
The Decisive Factor: Leaving Group Ability and Reactivity
The primary functional role of these reagents is to act as electrophiles in nucleophilic substitution reactions. The key to their differential performance lies in the nature of the carbon-halogen bond at the terminus of the propyl chain. In a typical Sₙ2 reaction, a nucleophile attacks the electrophilic carbon, displacing the halide ion. The efficiency of this process is heavily dependent on the "leaving group ability" of the displaced ion.
A good leaving group is a species that is stable on its own after detaching from the carbon skeleton. This stability is inversely related to its basicity. For the halogens, the order of leaving group ability is I⁻ > Br⁻ > Cl⁻ > F⁻. This trend is governed by two core principles:
-
Bond Strength: The Carbon-Bromine (C-Br) bond is inherently weaker and longer than the Carbon-Chlorine (C-Cl) bond. Less energy is required to cleave the C-Br bond, facilitating a faster reaction rate.
-
Polarizability and Stability of the Anion: The bromide ion (Br⁻) is larger and its electron cloud is more diffuse and polarizable than the chloride ion (Cl⁻). This allows it to better stabilize the negative charge once it has left the molecule, making it a more stable—and thus better—leaving group.
Therefore, This compound is the more reactive electrophile . This has direct and predictable consequences for experimental design.
Sources
A Comparative Guide to Alternative Reagents for the Synthesis of 1,3-Benzoxazines
The synthesis of 1,3-benzoxazines, a cornerstone for high-performance thermosetting polymers, has traditionally relied on the Mannich condensation of a phenol, a primary amine, and formaldehyde.[1] While effective, the toxicity and volatility of formaldehyde have driven significant research into safer, more sustainable, and versatile alternative reagents. This guide provides an in-depth comparison of these alternatives, offering experimental insights to inform reagent selection in both research and industrial settings.
The Classical Approach: A Baseline for Comparison
The traditional synthesis involves the reaction of a phenolic compound, a primary amine, and formaldehyde, often in a solvent like toluene or dioxane, or under solvent-free conditions.[1][2] This method is robust and widely applicable but carries the significant drawback of using formaldehyde, a known carcinogen.[1] Furthermore, the reaction can sometimes be difficult to control, leading to side products. Any alternative must be benchmarked against this established method in terms of yield, purity, reaction conditions, and scalability.
I. Greener and Safer Aldehyde Surrogates
The most direct approach to mitigate the hazards of formaldehyde is to replace it with a less toxic surrogate that can generate the required methylene bridge in situ.
-
Paraformaldehyde (PFA): A solid polymer of formaldehyde, PFA is the most common and practical alternative. It is less volatile and easier to handle than aqueous formaldehyde (formalin). Depolymerization occurs under thermal or acidic/basic conditions to release formaldehyde directly into the reaction mixture. This approach is widely adopted in both laboratory and industrial scales.[3][4]
-
1,3,5-Trioxane: A stable cyclic trimer of formaldehyde, trioxane serves as another solid source. It can offer slower, more controlled release of formaldehyde, which can be advantageous for optimizing reaction kinetics and minimizing side reactions.
-
Dimethoxymethane (DMM) / "Formaldehyde Dimethyl Acetal": DMM is a liquid alternative that can act as both a reagent and a solvent. Under acidic catalysis, it hydrolyzes to generate formaldehyde. Its use can lead to cleaner reaction profiles but may require more stringent anhydrous conditions.
-
Methylene Bromide (CH₂Br₂): An unconventional but effective alternative for the ring closure step is methylene bromide.[5] This method typically involves a three-step process: condensation of a 2-hydroxybenzaldehyde with an amine to form a Schiff base, reduction of the imine, and subsequent ring closure with methylene bromide.[5] The mechanism involves the nucleophilic attack by both the phenolic oxygen and the secondary amine nitrogen onto the methylene carbon, eliminating two equivalents of HBr.[5] This route avoids formaldehyde entirely and has been shown to produce high yields (e.g., 84% for certain derivatives).[5]
II. Bio-Based and Renewable Feedstocks
The principles of green chemistry encourage the use of renewable starting materials. The modular nature of benzoxazine synthesis is particularly amenable to incorporating bio-derived phenols and amines, moving away from petroleum-based precursors.[6]
Bio-Phenols: A wide array of phenols derived from natural sources have been successfully employed:
-
Cardanol: Derived from cashew nutshell liquid, it provides a long aliphatic chain, imparting flexibility and hydrophobicity to the resulting polymer.[7][8]
-
Eugenol & Guaiacol: Obtained from clove oil and wood lignin, respectively, these phenols introduce unique functionalities.[3][4][8]
-
Vanillin: A flavor component from vanilla beans, it offers an additional aldehyde group that can be used for further chemical modifications.[3][8]
-
Thymol & Carvacrol: Found in thyme oil, these isomeric phenols are being explored for creating bio-based benzoxazines with enhanced thermal properties.[3][6]
Bio-Amines:
-
Furfurylamine: Derived from agricultural byproducts like corncobs, it introduces a furan ring, which can participate in various secondary reactions, enhancing crosslink density.[7][8]
-
Stearylamine: A fatty amine that can be sourced from natural fats and oils, used to create benzoxazines with waxy properties or for surface modification applications.[7]
The use of these bio-based reagents not only reduces environmental impact but also allows for the synthesis of benzoxazines with novel properties tailored for specific applications.[3][8]
III. Advanced Catalytic and Reaction Systems
Innovations in reaction conditions provide another avenue for improving the synthesis of 1,3-benzoxazines, often leading to milder conditions, shorter reaction times, and higher yields.
-
Solvent-Free Synthesis: Conducting the reaction without a solvent (neat) is a highly effective green chemistry approach.[2] This method often requires at least one of the reactants to be in a liquid state to act as a solvent for the others.[2] It simplifies purification, reduces waste, and can accelerate reaction rates. Solventless synthesis has been successfully applied to both traditional and bio-based benzoxazines.[6][9]
-
Microwave-Assisted Organic Synthesis (MAOS): Microwave irradiation has emerged as a powerful tool to dramatically reduce reaction times. In the synthesis of guaiacol-based benzoxazines, MAOS reduced the reaction time from hours under conventional heating to just 6 minutes, while maintaining good yields.[4] This rapid, localized heating is highly efficient and aligns with green chemistry principles.[4]
-
Transition-Metal-Free Catalysis: While less common for the standard three-component synthesis, certain catalytic systems can promote benzoxazine formation under mild conditions, avoiding harsh reagents or high temperatures.[10] For instance, task-specific ionic liquids have been shown to catalyze Mannich reactions efficiently at room temperature, offering easy separation and reusability.[11]
Comparative Analysis of Synthetic Methods
| Method | Aldehyde Source | Key Reagents | Conditions | Typical Yield | Advantages | Disadvantages |
| Classical | Formalin/Paraformaldehyde | Phenol, Amine | 40-110 °C, Solvent or Solvent-free | 70-95% | Well-established, versatile, high yield | Uses toxic formaldehyde, can have byproducts |
| Methylene Bromide | Methylene Bromide | 2-hydroxybenzylamine derivative | Multi-step, moderate temperature | ~84%[5] | Formaldehyde-free, high purity | Multi-step process, uses halogenated reagent |
| Bio-Based | Paraformaldehyde | Cardanol, Furfurylamine, etc. | 70-110 °C, Solvent or Solvent-free | 70-90% | Uses renewable resources, novel properties | Reagent cost and availability can vary |
| Microwave-Assisted | Paraformaldehyde | Guaiacol, various amines | Microwave irradiation (e.g., 6 min)[4] | 65-85%[4] | Extremely fast, energy efficient, solvent-free | Requires specialized equipment, scalability can be a concern |
Experimental Protocols
Protocol 1: Solvent-Free Synthesis of a Thymol-Based Benzoxazine (T-a)
This protocol describes a green, solventless approach using a bio-derived phenol.
Methodology:
-
To a round-bottom flask, add thymol (1 equivalent), aniline (1 equivalent), and paraformaldehyde (2.2 equivalents).
-
Equip the flask with a magnetic stirrer and a reflux condenser.
-
Heat the reaction mixture to 80°C with continuous stirring. Maintain this temperature for 2 hours.
-
Increase the temperature to 105°C and continue the reaction for an additional 4 hours.
-
After cooling to room temperature, dissolve the crude product in a suitable solvent like dichloromethane or ethyl acetate.
-
Wash the organic solution sequentially with 1N NaOH solution and then with deionized water until the aqueous layer is neutral.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the final product.
This protocol is adapted from methodologies described for bio-based benzoxazines.[6]
Protocol 2: Microwave-Assisted Synthesis of a Guaiacol-Based Benzoxazine
This protocol highlights the dramatic reduction in reaction time achievable with microwave energy.[4]
Methodology:
-
In a 10 mL microwave reaction vial, combine guaiacol (1 equivalent), the desired primary amine (1 equivalent), and paraformaldehyde (2.2 equivalents).
-
Seal the vial with a cap.
-
Place the vial in a microwave reactor and irradiate for a total of 6 minutes at a temperature of 100-140°C (temperature may need optimization depending on the amine used). The heterogeneous mixture should become homogeneous within the first minute.[4]
-
After the reaction, cool the vial to room temperature.
-
Dissolve the resulting product in approximately 70 mL of ethyl acetate.
-
Wash the organic solution twice with 35 mL portions of 2 M NaOH solution.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Further purification via silica gel chromatography can be performed if necessary.[4]
Mechanistic Insights & Diagrams
The synthesis of 1,3-benzoxazines proceeds through a Mannich-type condensation reaction. The generally accepted mechanism involves the formation of an electrophilic iminium ion and a hydroxymethyl phenol intermediate, which then combine and cyclize.
Caption: General mechanism of 1,3-benzoxazine synthesis.
The selection of an appropriate synthetic route depends on the desired properties of the final benzoxazine monomer, available starting materials, and the emphasis on green chemistry principles. While paraformaldehyde remains the most practical alternative to aqueous formaldehyde, the exploration of bio-based feedstocks and advanced reaction conditions like microwave-assisted synthesis offers exciting pathways to novel, sustainable, and high-performance materials.
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Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. MDPI. [Link]
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Synthesis and Characterization of Asymmetric Bio-Based Bisbenzoxazine with a Single Diethyl Phosphite Substituted Oxazine Ring. ACS Applied Polymer Materials. [Link]
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An Alternative Synthetic Approach For 1,3- Benzoxazine Derivatives. International Journal of Scientific & Technology Research. [Link]
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Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol. PMC - NIH. [Link]
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Catalyzing the Ring-Opening Polymerization of 1,3-Benzoxazines via Thioamide from Renewable Sources. ACS Applied Polymer Materials. [Link]
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Synthesis of 1,4-benzoxazine derivatives from α-aminocarbonyls under transition-metal-free conditions. New Journal of Chemistry (RSC Publishing). [Link]
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Recent Progress in Green Synthesis of Mannich Bases. ResearchGate. [Link]
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Schematic comparison of the most common benzoxazine production methods. ResearchGate. [Link]
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New opportunity for sustainable benzoxazine synthesis: A straight and convenient one-pot protocol for formaldehyde-free bio-based polymers. ResearchGate. [Link]
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Synthesis and characterization of bio‐based benzoxazines derived from thymol. SciSpace. [Link]
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One-pot Green Procedure for the Mannich Reaction Catalyzed by a Task-specific Ionic Liquid. ThaiScience. [Link]
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Novel Latent Catalyst for Ring-Opening Polymerization of 1,3-Benzoxazines Triggered by a Dual Ionic/Non-ionic Monomer Partnership. Macromolecules - ACS Publications. [Link]
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Green synthesis of some novel n-mannich bases using environmentally benign catalyst under solvent free conditions. International Journal of Current Research. [Link]
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A Comparative Guide to the Synthetic Routes of Benzoxazines for Researchers and Drug Development Professionals
In the landscape of thermosetting polymers and heterocyclic chemistry, benzoxazines hold a prominent position due to their versatile properties, including near-zero volumetric shrinkage upon curing, excellent thermal and mechanical stability, and low water absorption.[1][2] These characteristics make them highly attractive for a wide range of applications, from advanced composites in the aerospace industry to encapsulants in microelectronics and as scaffolds in medicinal chemistry. The synthesis of the benzoxazine monomer is the critical first step that dictates the final properties of the resulting polymer. This guide provides a comprehensive comparative analysis of the different synthetic routes to benzoxazines, offering field-proven insights and experimental data to aid researchers in selecting the most appropriate method for their specific needs.
The Classical Pathway: Mannich Condensation of Phenols, Primary Amines, and Formaldehyde
The most traditional and widely employed method for synthesizing 1,3-benzoxazines is the Mannich condensation, a three-component reaction involving a phenol, a primary amine, and formaldehyde.[2][3] This one-pot synthesis is valued for its simplicity and the vast molecular design flexibility it offers, as a wide variety of phenols and primary amines can be utilized.[1][4]
Solvent-Based Synthesis
Historically, the Mannich condensation for benzoxazine synthesis has been carried out in the presence of a solvent. The choice of solvent is crucial as it influences the reaction rate, yield, and purity of the final product. Protic solvents like ethanol and isopropanol, as well as aprotic solvents such as toluene, dioxane, and chloroform, are commonly used.[2][5]
Causality Behind Experimental Choices:
-
Solvent Polarity: The polarity of the solvent can affect the solubility of the reactants and intermediates, thereby influencing the reaction kinetics. For instance, a mixture of toluene and isopropanol has been shown to yield a cleaner product compared to pure toluene by minimizing the formation of insoluble byproducts.[5] Polar solvents can stabilize charged intermediates, potentially accelerating the reaction.[6][7]
-
Reaction Temperature: The reaction is typically conducted at elevated temperatures (80-110 °C) to ensure a reasonable reaction rate.[5] However, excessively high temperatures can lead to side reactions and the formation of oligomeric byproducts.
-
Reactant Stoichiometry: A precise 1:1:2 molar ratio of phenol to primary amine to formaldehyde is generally used to favor the formation of the desired benzoxazine ring.[4] An excess of formaldehyde may be used to drive the reaction to completion and minimize the formation of Mannich bridges.[5]
Advantages:
-
Well-established and widely understood methodology.
-
Good control over reaction temperature.
-
Facilitates the synthesis of a wide variety of benzoxazine structures.
Disadvantages:
-
Use of volatile and often toxic organic solvents raises environmental and safety concerns.
-
Requires a purification step to remove the solvent and any soluble impurities.
-
Can be time-consuming, with reaction times often spanning several hours.[8]
Solvent-Free Synthesis
In a move towards greener chemistry, solvent-free synthesis has emerged as a viable and often preferred alternative.[7][8] This method involves heating a mixture of the neat reactants, which is particularly suitable for industrial-scale production where the elimination of solvent handling and recovery steps offers significant economic and environmental benefits.[4]
Causality Behind Experimental Choices:
-
Melt State Reaction: The reaction is carried out in the molten state of the reactants, eliminating the need for a solvent. This requires that at least one of the reactants is a liquid or that the mixture forms a eutectic at the reaction temperature.
-
Temperature Control: Careful control of the reaction temperature is critical to prevent runaway reactions and the formation of undesirable byproducts due to localized overheating.
Advantages:
-
Environmentally friendly due to the absence of solvents.[8]
-
Simplified work-up procedure, often involving direct crystallization of the product.
-
Higher reaction concentrations can lead to faster reaction rates.
-
Economically advantageous for large-scale production.[4]
Disadvantages:
-
Potential for localized overheating and side reactions if not properly controlled.
-
Limited to reactants that can form a homogeneous melt at a reasonable temperature.
-
Viscosity of the reaction mixture can increase significantly, posing mixing challenges.
Modern and Greener Alternatives
To address the limitations of conventional heating methods and to align with the principles of green chemistry, several alternative energy sources have been explored for benzoxazine synthesis.
Microwave-Assisted Organic Synthesis (MAOS)
Microwave-assisted organic synthesis has gained significant traction as a rapid and efficient method for benzoxazine synthesis.[9] Microwave irradiation directly heats the reaction mixture, leading to a significant reduction in reaction times and often an improvement in yields compared to conventional heating.[10][11]
Causality Behind Experimental Choices:
-
Dielectric Heating: Polar molecules in the reaction mixture absorb microwave energy and convert it into heat, leading to rapid and uniform heating of the bulk of the reaction.[11]
-
Solvent-Free Conditions: MAOS is particularly effective under solvent-free conditions, further enhancing its green credentials.[11]
-
Reaction Time and Power: The reaction time is dramatically reduced to a matter of minutes, and the microwave power can be controlled to optimize the reaction conditions.[11]
Advantages:
-
Significant reduction in reaction time (from hours to minutes).[11]
-
Often leads to higher yields and cleaner products.
-
Energy-efficient compared to conventional heating.
-
Well-suited for high-throughput synthesis and library generation.
Disadvantages:
-
Requires specialized microwave reactor equipment.
-
Scalability can be a challenge for large-volume production.
-
Potential for localized hot spots if the reaction mixture is not homogeneous.
Ultrasound-Assisted Synthesis (Sonochemistry)
Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of ultrasonic waves to induce chemical reactions. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—creates localized hot spots with extremely high temperatures and pressures, which can accelerate reaction rates.[12]
Causality Behind Experimental Choices:
-
Acoustic Cavitation: The intense energy released during cavitation promotes the formation of reactive intermediates and enhances mass transfer, leading to faster reactions.
-
Ambient Conditions: Sonochemical synthesis of benzoxazines can often be carried out at room temperature, avoiding the need for heating.[4]
Advantages:
-
Reduced reaction times compared to conventional methods.
-
Can often be performed at lower temperatures.
-
Can lead to higher yields and improved product purity.[12]
Disadvantages:
-
Requires a specific ultrasonic reactor or probe.
-
The efficiency can be dependent on the geometry of the reaction vessel and the position of the ultrasound source.
-
Direct comparative data with other methods for a wide range of benzoxazines is less abundant in the literature.
An Alternative Three-Step Synthesis: Avoiding Formaldehyde in the Final Step
Concerns over the carcinogenicity of formaldehyde have prompted the development of alternative synthetic routes that avoid its direct use in the final ring-closure step. One such method is a three-step process.[1][13]
Reaction Pathway:
-
Schiff Base Formation: Condensation of an o-hydroxybenzaldehyde with a primary amine to form a Schiff base.
-
Reduction: The Schiff base is then reduced to a secondary amine, typically using a reducing agent like sodium borohydride (NaBH₄).
-
Ring Closure: The resulting 2-(aminomethyl)phenol is reacted with a methylene source other than formaldehyde, such as methylene bromide, to form the benzoxazine ring.[13]
Causality Behind Experimental Choices:
-
Formaldehyde Replacement: This method is specifically designed to avoid the handling of free formaldehyde in the final, and often purification-intensive, step.
-
Intermediate Stability: The stability of the 2-(aminomethyl)phenol intermediate is crucial for the success of this route.
Advantages:
-
Reduces exposure to formaldehyde in the final synthesis stage.
-
Offers a different approach to the synthesis of certain substituted benzoxazines.
Disadvantages:
-
Multi-step process, which can be more time-consuming and may result in a lower overall yield.
-
The use of reducing agents like NaBH₄ can be expensive and requires careful handling.[1]
-
The availability of the starting o-hydroxybenzaldehydes can be limited.[1]
Comparative Analysis of Synthetic Routes
To provide a clear and objective comparison, the following table summarizes the key performance indicators for the different synthetic routes to benzoxazines. The data is compiled from various literature sources and represents typical ranges.
| Parameter | Solvent-Based Mannich | Solvent-Free Mannich | Microwave-Assisted (Solvent-Free) | Ultrasound-Assisted | Three-Step (Formaldehyde-Free) |
| Reaction Time | Several hours to days[4] | 15 min to several hours[8][14] | 4-15 minutes[4][10] | 15 min to 2.5 hours[4][10] | Several hours |
| Typical Yield | 70-95%[5] | 77-94%[8][15] | 70-82%[11][16] | High yields reported[12] | High yields for individual steps[13] |
| Reaction Temp. | 80-110 °C[5] | 78-116 °C[14] | 100-140 °C[11] | Room Temperature to 65 °C[4] | Varied (55-110 °C) |
| Solvent Use | High | None | None | Low to None | High |
| Scalability | Moderate | High[4] | Moderate | Moderate | Low |
| Green Chemistry | Poor | Good | Excellent | Good | Moderate |
| Versatility | High | High | High | Moderate | Moderate |
Experimental Protocols
Detailed Protocol 1: Solvent-Based Synthesis of Bisphenol A-Aniline Benzoxazine (BA-a)
Materials:
-
Bisphenol A
-
Aniline
-
Paraformaldehyde
-
1,4-Dioxane (or other suitable solvent)
-
Sodium hydroxide (NaOH) solution (1N)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Bisphenol A (1 molar equivalent) and aniline (2 molar equivalents) in 1,4-dioxane.
-
Slowly add paraformaldehyde (4 molar equivalents) to the solution while stirring.
-
Heat the reaction mixture to reflux (approximately 101 °C) and maintain for 4-6 hours.
-
After cooling to room temperature, wash the solution with 1N NaOH solution to remove unreacted phenol, followed by washing with deionized water until the aqueous layer is neutral.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure BA-a.
Detailed Protocol 2: Microwave-Assisted Solvent-Free Synthesis of a Guaiacol-Based Benzoxazine
Materials:
-
Guaiacol
-
A primary amine (e.g., aniline)
-
Paraformaldehyde
-
Ethyl acetate
-
Sodium hydroxide (NaOH) solution (2M)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a microwave-safe reaction vessel equipped with a magnetic stirrer, combine guaiacol (1 molar equivalent), the primary amine (1 molar equivalent), and paraformaldehyde (2.2 molar equivalents).[11]
-
Place the vessel in a microwave reactor and irradiate at a set temperature (e.g., 120-140 °C) for a short duration (e.g., 6 minutes).[11]
-
After the reaction is complete, cool the mixture to room temperature.
-
Dissolve the crude product in ethyl acetate and wash with 2M NaOH solution, followed by deionized water.[11]
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the benzoxazine monomer.[11]
Visualization of Reaction Pathways
Mannich Condensation Mechanism
Caption: Mechanism of the Mannich condensation for benzoxazine synthesis.
Comparative Workflow of Benzoxazine Synthesis
Caption: Comparative workflow of benzoxazine synthesis methods.
Conclusion and Future Outlook
The synthesis of benzoxazines has evolved significantly from the traditional solvent-based Mannich condensation to more rapid, efficient, and environmentally friendly methods. While the classical approach remains a robust and versatile option, microwave-assisted and solvent-free syntheses offer compelling advantages in terms of reaction time, energy consumption, and green chemistry principles. The choice of synthetic route will ultimately depend on the specific requirements of the application, including the desired molecular structure, production scale, and available resources.
The increasing emphasis on sustainability is driving research towards the use of bio-based phenols and amines, such as those derived from lignin, cardanol, and vanillin, for benzoxazine synthesis.[8][17] The development of these "green" benzoxazines, coupled with efficient synthetic methodologies, will undoubtedly expand the application of this remarkable class of materials in the years to come. For researchers and drug development professionals, the molecular design flexibility offered by the diverse synthetic routes to benzoxazines provides a powerful toolbox for creating novel functional molecules and high-performance polymers.
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Kabardin, A. A., et al. (2021). Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization. Molecules, 26(9), 2583. [Link]
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Liu, Y., et al. (2020). Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. Polymers, 12(3), 694. [Link]
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Validating the structure of benzoxazines synthesized from 1-(3-Bromopropoxy)-2-nitrobenzene
A Senior Application Scientist's Guide to the Structural Validation of Novel Benzoxazines
Introduction: The Imperative of Rigorous Structural Validation in Benzoxazine Synthesis
Benzoxazines represent a versatile class of heterocyclic compounds, garnering significant attention in materials science and drug discovery for their unique properties upon polymerization.[1] The synthesis of these molecules, typically via a Mannich condensation of a phenol, a primary amine, and formaldehyde, offers remarkable molecular design flexibility.[2] However, this flexibility necessitates a robust and multi-faceted approach to structural validation. When synthesizing novel benzoxazines, such as those derived from precursors like 1-(3-bromopropoxy)-2-nitrobenzene, the potential for isomeric byproducts, oligomers, or incomplete reactions is non-trivial.
For researchers and drug development professionals, absolute certainty in molecular structure is paramount. An unconfirmed structure can lead to erroneous structure-activity relationship (SAR) studies, irreproducible results, and wasted resources. This guide provides an in-depth, experience-driven comparison of the critical analytical techniques required to unambiguously validate the structure of a novel benzoxazine, using the synthesis of 3-(2-(3-bromopropoxy)phenyl)-3,4-dihydro-2H-benzo[e][2][3]oxazine as a practical example.
The Synthetic Pathway: From Nitroaromatic Precursor to Benzoxazine Monomer
The journey from the starting material, this compound, to the target benzoxazine is a two-step process. The causality behind this choice is rooted in the fundamental requirements of the Mannich reaction for benzoxazine formation: a phenol, a primary amine, and formaldehyde.[2][4][5] Our starting material must first be converted into the requisite primary amine.
-
Step 1: Reduction of the Nitro Group. The nitroarene is selectively reduced to the corresponding aniline. This is a crucial transformation, with various established methods available, including catalytic hydrogenation (e.g., using Pd/C) or chemical reduction with metals in acidic media (e.g., Fe/HCl).[6][7][8][9] Catalytic hydrogenation is often preferred for its clean conversion and milder conditions, minimizing potential side reactions involving the bromo-alkoxy chain.
-
Step 2: Mannich Condensation. The resulting amine, 2-(3-bromopropoxy)aniline, is then subjected to a one-pot reaction with a phenol (in this case, 2-naphthol for a benzo[e] fused system) and paraformaldehyde.[10] This condensation reaction forms the characteristic oxazine ring.[11]
The complete synthetic workflow is visualized below.
Part 1: The Analytical Gauntlet: A Multi-Technique Validation Workflow
No single analytical technique is sufficient for absolute structural confirmation. Instead, we employ an orthogonal workflow where the results of each method corroborate the others. This self-validating system is the cornerstone of trustworthy and reproducible science.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR is the most powerful tool for elucidating the precise connectivity of atoms in a molecule.[1] For our target benzoxazine, both ¹H and ¹³C NMR are indispensable.[12][13]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~5-10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Acquisition: Record ¹H, ¹³C, and 2D spectra (e.g., COSY, HSQC) on a 400 MHz or higher spectrometer.
-
Data Analysis: Integrate proton signals, determine multiplicities (singlet, doublet, triplet, etc.), and assign peaks based on expected chemical shifts and correlation experiments.
Interpreting the Data: The key is to look for the characteristic singlet signals of the oxazine ring protons, typically found at ~4.0-4.9 ppm (Ar-CH₂-N) and ~5.0-5.5 ppm (O-CH₂-N).[14][15] The absence of a broad phenolic -OH peak and the appearance of these two singlets are strong initial indicators of successful ring formation.
| Proton Type | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) | Rationale for Assignment |
| O-CH₂ -N | 5.1 - 5.4 | 78 - 82 | Downfield shift due to deshielding by both oxygen and nitrogen. Appears as a sharp singlet. |
| Ar-CH₂ -N | 4.2 - 4.6 | 48 - 54 | Methylene protons adjacent to the aromatic ring and nitrogen. Appears as a sharp singlet. |
| Ar-H (Naphthyl & Phenyl) | 6.8 - 8.0 | 110 - 155 | Complex multiplet region; specific assignments require 2D NMR. |
| O-CH₂ -CH₂ | 4.1 - 4.3 | 65 - 70 | Propoxy chain protons adjacent to oxygen. |
| CH₂-CH₂ -CH₂ | 2.1 - 2.4 | 30 - 34 | Methylene protons in the middle of the propoxy chain. |
| CH₂-CH₂ -Br | 3.5 - 3.7 | 30 - 35 | Propoxy chain protons adjacent to the electronegative bromine atom. |
Mass Spectrometry (MS): The Molecular Weight Confirmation
High-Resolution Mass Spectrometry (HRMS) provides an exact molecular weight, allowing for the determination of the elemental formula. This is a critical, non-negotiable step to confirm that the product has the correct atomic composition and is not an unexpected byproduct.
Experimental Protocol: HRMS Analysis
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the sample in a suitable solvent like methanol or acetonitrile.
-
Ionization: Use a soft ionization technique like Electrospray Ionization (ESI) to generate the protonated molecular ion [M+H]⁺.
-
Detection: Analyze using a high-resolution detector (e.g., Time-of-Flight, TOF, or Orbitrap) to obtain a mass accurate to within 5 ppm.
Interpreting the Data: For our target molecule, C₂₄H₂₂BrNO₂, the exact neutral mass is 435.0885 g/mol . The ESI-HRMS should show a prominent ion at m/z 436.0958, corresponding to [M+H]⁺. A key feature to look for is the isotopic pattern of bromine: two peaks of nearly equal intensity separated by ~2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes). The fragmentation pattern can also provide structural clues.[16][17][18]
| Ion/Fragment | Expected m/z | Interpretation |
| [M+H]⁺ | 436.09 / 438.09 | Molecular ion peak, confirming the molecular weight. The isotopic pattern confirms the presence of one bromine atom. |
| [M - C₃H₆Br]⁺ | 298.11 | Loss of the bromopropyl radical, a common fragmentation pathway for alkoxy chains.[18] |
| Tropylium-type ion | 91.05 | A common fragment from the benzoyl portion of the molecule.[19] |
Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Fingerprint
FTIR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule and confirming the disappearance of starting material functionalities.[1][20]
Experimental Protocol: FTIR Analysis
-
Sample Preparation: Place a small amount of the solid product directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Collect the spectrum, typically over a range of 4000-600 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands for the benzoxazine ring and confirm the absence of precursor peaks.
Interpreting the Data: The most crucial observation is the disappearance of the broad O-H stretch from the starting phenol and the N-H stretches from the primary amine intermediate. The appearance of strong C-O-C ether stretches confirms the formation of the oxazine ring.[21][22]
| Wavenumber (cm⁻¹) | Vibrational Mode | Significance |
| ~1230-1240 | Asymmetric C-O-C stretch | Strong evidence for the oxazine ring ether linkage.[15][23] |
| ~1015-1030 | Symmetric C-O-C stretch | Confirms the oxazine ring structure.[15] |
| ~920-950 | Oxazine Ring Mode | Characteristic vibration of a benzene ring attached to an oxazine ring.[21][22] |
| ~1490-1500 | Trisubstituted Benzene | Indicates the substitution pattern on the phenyl ring of the benzoxazine moiety.[15][21] |
| Absent >3300 | O-H and N-H stretches | Absence confirms complete reaction of the starting phenol and amine. |
Part 2: Comparative Analysis of Alternative Synthetic Routes
While the described pathway is robust, it's essential for a senior scientist to understand the alternatives and their potential trade-offs.
| Synthetic Method | Description | Advantages | Disadvantages & Why It's Less Preferred Here |
| Two-Step (This Guide) | Reduction of nitro-precursor, followed by separate Mannich condensation. | High purity of intermediates, predictable reaction control, generally good yields. | Requires isolation of the amine intermediate, adding a step to the overall process. |
| One-Pot Reductive Amination/Cyclization | Combining the nitro-precursor, phenol, formaldehyde, and a reducing agent (e.g., H₂ with a catalyst) in a single vessel.[24] | Higher step economy, faster overall process. | Potential for complex side reactions, catalyst poisoning, and difficult purification. Less control over individual steps. |
| Ring-Closing of Pre-formed Benzylamines | Synthesis of a 2-hydroxybenzylamine precursor followed by cyclization with formaldehyde.[25] | Can lead to very pure products, avoiding oligomers. | Requires a multi-step synthesis of the benzylamine precursor, which is often more complex than the simple reduction used in our primary method. |
The two-step method detailed in this guide is chosen for its superior control and reliability. While one-pot methods are attractive, the risk of side-reactions with a functionally complex substrate like ours is high. The pre-formed benzylamine route is excellent but adds unnecessary complexity when a simple nitro-reduction is feasible.
Conclusion
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Direct synthesis of poly(benzoxazine imide) from an ortho-benzoxazine: its thermal conversion to highly cross-linked polybenzoxazole and blending with poly(4-vinylphenol). Polymer Chemistry (RSC Publishing). [Link]
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A Comparative Guide to Catalyst Efficacy in the Synthesis of 1-(3-Bromopropoxy)-2-nitrobenzene
In the landscape of pharmaceutical and fine chemical synthesis, the production of specific intermediates is a critical step that dictates the efficiency and viability of a drug development pipeline. One such crucial building block is 1-(3-bromopropoxy)-2-nitrobenzene, a key precursor for various biologically active molecules. Its synthesis, predominantly achieved through the Williamson ether synthesis, is highly dependent on the catalytic system employed. This guide provides an in-depth comparison of common catalytic strategies for the O-alkylation of 2-nitrophenol with 1,3-dibromopropane, offering experimental insights and data to inform your synthetic route optimization.
The Synthetic Challenge: Williamson Ether Synthesis of a Nitroaromatic Ether
The formation of this compound involves the nucleophilic substitution reaction between the phenoxide of 2-nitrophenol and an alkyl halide, in this case, 1,3-dibromopropane. This reaction proceeds via an SN2 mechanism, where the deprotonated hydroxyl group of the phenol acts as the nucleophile.[1][2] The presence of the nitro group on the aromatic ring activates the molecule towards nucleophilic aromatic substitution and increases the acidity of the phenolic proton, facilitating the formation of the phenoxide ion.[3]
The choice of catalyst is paramount in this reaction for several reasons:
-
Facilitating Deprotonation: A base is required to deprotonate the 2-nitrophenol to form the more nucleophilic phenoxide.
-
Enhancing Reaction Rate: Catalysts can significantly influence the reaction kinetics, leading to shorter reaction times and milder conditions.
-
Improving Yield and Purity: An optimal catalyst can minimize side reactions, such as the formation of diaryl ethers or dialkylated products, thus maximizing the yield of the desired monosubstituted product.
This guide will focus on two main classes of catalysts: inorganic bases and phase transfer catalysts.
Visualizing the Reaction Pathway
Caption: General mechanism of the Williamson ether synthesis for this compound.
Catalyst Performance Comparison
The following table summarizes the expected performance of different catalytic systems in the synthesis of this compound based on typical outcomes for similar Williamson ether syntheses of nitrophenols.
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) | Expected Yield (%) | Key Considerations |
| Standard Basic Salt | K₂CO₃ | Acetonitrile or DMF | 80-100 | 6-12 | 75-85 | Cost-effective and readily available. May require longer reaction times. |
| Strong Base | NaH | THF or DMF | 0 to RT | 2-6 | 80-90 | Highly effective at deprotonation, leading to faster reactions. Requires anhydrous conditions and careful handling. |
| Phase Transfer Catalysis | NaOH (aq) | Toluene or Dichloromethane | Reflux | 4-8 | >90 | Excellent for biphasic systems, enhancing nucleophilicity and reaction rate.[4][5] |
| Phase Transfer Catalysis | K₂CO₃ | Acetonitrile | 80 | 4-6 | >90 | Can accelerate reactions even in a single organic phase by improving the solubility and reactivity of the phenoxide. |
Note: The expected yields and reaction times are illustrative and can vary based on the specific reaction scale and conditions.
In-Depth Analysis of Catalytic Systems
Inorganic Bases (e.g., K₂CO₃, NaH)
Mechanism of Action: Inorganic bases like potassium carbonate (K₂CO₃) are a common and economical choice for Williamson ether synthesis.[3] They act by deprotonating the 2-nitrophenol to form the potassium 2-nitrophenoxide salt, which is soluble in polar aprotic solvents like acetonitrile or DMF and can then react with 1,3-dibromopropane. Stronger bases like sodium hydride (NaH) offer a more rapid and complete deprotonation, often leading to shorter reaction times.
Experimental Insights: While effective, the use of inorganic bases alone can sometimes lead to longer reaction times due to the limited solubility of the phenoxide salt in less polar solvents. The choice of solvent is therefore critical, with polar aprotic solvents being preferred.[6]
Phase Transfer Catalysts (e.g., Tetrabutylammonium Bromide - TBAB)
Mechanism of Action: Phase transfer catalysis (PTC) is a powerful technique for accelerating reactions where reactants are present in different phases (e.g., a solid base and a liquid organic phase, or an aqueous and an organic phase).[5] Quaternary ammonium salts like tetrabutylammonium bromide (TBAB) are common PTCs.[7] The lipophilic tetrabutylammonium cation can pair with the phenoxide anion, transporting it from the solid or aqueous phase into the organic phase where the alkylating agent resides.[4] This "naked" anion in the organic phase is highly nucleophilic, leading to a significant rate enhancement.[7]
Experimental Insights: The use of TBAB can lead to significantly higher yields and shorter reaction times compared to using an inorganic base alone.[8] It allows for the use of less expensive and more environmentally benign solvents and bases, such as aqueous sodium hydroxide with toluene.[4]
Experimental Protocols
The following are detailed protocols for the synthesis of this compound using two different catalytic systems.
Protocol 1: Synthesis using Potassium Carbonate
Caption: Experimental workflow for the synthesis using potassium carbonate.
Materials:
-
2-Nitrophenol
-
1,3-Dibromopropane
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Acetonitrile (CH₃CN)
-
Ethyl acetate and Hexane for chromatography
Procedure:
-
To a dry round-bottom flask, add 2-nitrophenol (1 equivalent), anhydrous potassium carbonate (2 equivalents), and anhydrous acetonitrile.
-
Stir the suspension at room temperature for 15 minutes.
-
Add 1,3-dibromopropane (1.2 equivalents) to the mixture.
-
Heat the reaction mixture to reflux (approximately 82°C) and monitor the reaction by Thin Layer Chromatography (TLC).[3]
-
Once the starting material is consumed (typically 6-12 hours), cool the mixture to room temperature.
-
Filter off the inorganic salts and wash the solid with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
Protocol 2: Synthesis using Phase Transfer Catalysis with Tetrabutylammonium Bromide (TBAB)
Caption: Experimental workflow for the synthesis using phase transfer catalysis.
Materials:
-
2-Nitrophenol
-
1,3-Dibromopropane
-
Sodium Hydroxide (NaOH)
-
Tetrabutylammonium Bromide (TBAB)
-
Toluene
-
Ethyl acetate and Hexane for chromatography
Procedure:
-
In a round-bottom flask, combine 2-nitrophenol (1 equivalent), a 50% aqueous solution of sodium hydroxide (2 equivalents), toluene, and a catalytic amount of TBAB (0.05-0.1 equivalents).
-
Add 1,3-dibromopropane (1.2 equivalents) to the biphasic mixture.
-
Stir the mixture vigorously and heat to reflux.
-
Monitor the reaction progress by TLC.
-
After completion (typically 4-8 hours), cool the mixture to room temperature.
-
Separate the organic layer and extract the aqueous layer with toluene.
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Conclusion and Recommendations
For the synthesis of this compound, the choice of catalyst has a profound impact on the reaction efficiency. While standard inorganic bases like potassium carbonate are effective and economical, they often require longer reaction times. For researchers and drug development professionals seeking to optimize this synthetic step, the use of a phase transfer catalyst such as tetrabutylammonium bromide is highly recommended. The PTC-mediated approach consistently offers higher yields, shorter reaction times, and can be performed under milder and more practical biphasic conditions. The modest cost of the catalyst is often offset by the significant improvements in productivity and purity.
References
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-
The Williamson Ether Synthesis - Master Organic Chemistry. (2014-10-24). Available at: [Link]
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Williamson Ether Synthesis - Edubirdie. Available at: [Link]
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Williamson Ether Synthesis - Utah Tech University. Available at: [Link]
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Remarkable Enhancement of Catalytic Reduction of Nitrophenol Isomers by Decoration of Ni Nanosheets with Cu Species - PMC - NIH. Available at: [Link]
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4.17: Nucleophilic Substitution in Synthesis- Amines - Chemistry LibreTexts. (2022-10-04). Available at: [Link]
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(a) Synthesis of 1-(3-bromopropoxy)-1H-benzo[d][1][2][9]triazole (2) (i)... - ResearchGate. Available at: [Link]
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An improved Williamson ether synthesis using phase transfer catalysis - Semantic Scholar. (1975-12-23). Available at: [Link]
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The Williamson Ether Synthesis. Available at: [Link]
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Bromination of Nitrobenzene - YouTube. (2023-08-09). Available at: [Link]
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Natural α-Fe 2 O 3 as an efficient catalyst for the p-nitrophenol reduction - ResearchGate. Available at: [Link]
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(PDF) Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles. (2025-10-15). Available at: [Link]
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ORGANIC REACTION MECHANISM. Available at: [Link]
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Selective Nitrobenzene Reduction Catalyzed by Small and Monodisperse Triimidazotriazinylidene Carbene-Protected Gold Nanoparticl - ChemRxiv. Available at: [Link]
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A Spectroscopic Deep Dive: Unraveling the Molecular Signature of 1-(3-Bromopropoxy)-2-nitrobenzene and its Analogues
For the Researcher, Scientist, and Drug Development Professional: A Guide to Spectroscopic Comparison
In the landscape of pharmaceutical research and materials science, a precise understanding of a molecule's structure is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide the essential toolkit for this elucidation. This guide offers a comprehensive spectroscopic comparison of 1-(3-Bromopropoxy)-2-nitrobenzene, a key intermediate in various synthetic pathways, with its structural analogues. By examining the subtle yet significant shifts in spectral data, we can gain a deeper understanding of how substituent positioning and functional group alterations impact the electronic and vibrational characteristics of these molecules. This comparative analysis serves as a valuable resource for researchers in verifying synthetic products and predicting the spectroscopic features of novel derivatives.
The Structural Landscape: this compound and its Relatives
The core structure of this compound features a benzene ring substituted with a nitro group and a 3-bromopropoxy chain at the ortho position. The analogues chosen for this comparison allow for a systematic evaluation of how changes in the substitution pattern and the nature of the substituents influence the spectroscopic output.
Figure 1. Key structural analogues of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Environments
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The chemical shifts (δ) in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei.
¹H NMR Spectral Comparison
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons and the aliphatic protons of the 3-bromopropoxy chain. The electron-withdrawing nature of the nitro group will deshield the aromatic protons, causing them to resonate at a lower field (higher ppm) compared to unsubstituted benzene.[1]
Table 1: Comparative ¹H NMR Data (Predicted and Experimental)
| Compound | Aromatic Protons (δ, ppm) | Aliphatic Protons (δ, ppm) |
| This compound (Predicted) | 7.8-8.2 (m, 4H) | ~4.3 (t, 2H, O-CH₂), ~2.4 (m, 2H, CH₂), ~3.6 (t, 2H, CH₂-Br) |
| 1-Bromo-2-nitrobenzene[2] | 7.40-7.78 (m, 4H) | - |
| Nitrobenzene[1] | 7.56 (H3/H5), 7.71 (H4), 8.25 (H2/H6) | - |
| Benzene, (3-bromopropoxy)-[3] | 6.8-7.3 (m, 5H) | 4.11 (t, 2H), 2.29 (m, 2H), 3.62 (t, 2H) |
The ortho-position of the nitro group in the target molecule will induce a significant downfield shift for the adjacent aromatic protons. In comparison, the meta-analogue, 1-(3-bromopropoxy)-3-nitrobenzene, would show a different splitting pattern and chemical shifts for the aromatic protons due to the altered electronic distribution. The absence of the deshielding nitro group in "(3-bromopropoxy)benzene" results in the aromatic protons appearing at a significantly higher field.[3]
¹³C NMR Spectral Comparison
The ¹³C NMR spectrum provides complementary information about the carbon skeleton. The carbon atom attached to the nitro group (ipso-carbon) is expected to be significantly deshielded.
Table 2: Comparative ¹³C NMR Data (Predicted and Experimental)
| Compound | Aromatic Carbons (δ, ppm) | Aliphatic Carbons (δ, ppm) |
| This compound (Predicted) | ~148 (C-NO₂), ~152 (C-O), 120-135 (other Ar-C) | ~68 (O-CH₂), ~32 (CH₂), ~30 (CH₂-Br) |
| 1-Bromo-3-nitrobenzene[4] | 122.7, 127.4, 130.2, 136.3, 148.6 | - |
| Nitrobenzene[1] | 123.5 (ortho), 129.4 (meta), 134.7 (para), 148.3 (ipso) | - |
The chemical shifts of the aliphatic carbons in the 3-bromopropoxy chain are influenced by the electronegative oxygen and bromine atoms.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is an excellent technique for identifying the presence of specific functional groups. The nitro group, in particular, gives rise to two strong and characteristic stretching vibrations.
Table 3: Key IR Absorption Bands (cm⁻¹)
| Functional Group | Vibration | Expected Range (cm⁻¹) |
| Nitro (Ar-NO₂) | Asymmetric Stretch | 1550-1475[5] |
| Nitro (Ar-NO₂) | Symmetric Stretch | 1360-1290[5] |
| C-O (Aryl Ether) | Stretch | 1270-1230 |
| C-Br (Alkyl) | Stretch | 690-515 |
| C-H (Aromatic) | Stretch | 3100-3000 |
| C-H (Aliphatic) | Stretch | 3000-2850 |
For this compound, the IR spectrum is expected to be dominated by strong absorption bands corresponding to the asymmetric and symmetric stretching of the nitro group. The presence of the aryl ether and alkyl bromide functionalities will also be evident from their characteristic absorption bands. Comparing the spectrum to that of nitrobenzene would highlight the additional bands from the 3-bromopropoxy chain, while a comparison with (3-bromopropoxy)benzene would emphasize the prominent nitro group absorptions.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its identity.
For this compound (C₉H₁₀BrNO₃), the expected molecular weight is approximately 260.08 g/mol . The mass spectrum will show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of the presence of a bromine atom.
Common Fragmentation Pathways:
-
Loss of the bromine atom: [M - Br]⁺
-
Cleavage of the propoxy chain: leading to fragments corresponding to the nitrophenoxy cation and the bromopropyl cation.
-
Loss of the nitro group: [M - NO₂]⁺
The fragmentation pattern of the analogues will differ based on their structure. For instance, 1-bromo-2-nitrobenzene would not exhibit fragmentation of the propoxy chain.[2]
Experimental Protocols
To ensure the acquisition of high-quality and reproducible spectroscopic data, the following standardized protocols are recommended.
Sample Preparation
-
NMR: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved and free of particulate matter.
-
IR: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For liquid samples, a thin film between salt plates is suitable.
-
MS: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
Instrumentation and Data Acquisition
Figure 2. Workflow for comprehensive spectroscopic analysis.
-
NMR Spectroscopy:
-
Acquire a ¹H NMR spectrum using a 400 MHz or higher field spectrometer.
-
Obtain a broadband proton-decoupled ¹³C NMR spectrum.
-
Perform DEPT-135 and DEPT-90 experiments to differentiate between CH, CH₂, and CH₃ groups.
-
For complex spectra, 2D NMR experiments such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) can be invaluable for unambiguous assignments.
-
-
IR Spectroscopy:
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Perform a background scan before running the sample.
-
Ensure the sample is dry to avoid interference from water bands.
-
-
Mass Spectrometry:
-
Choose an appropriate ionization technique, such as Electron Impact (EI) for volatile compounds or Electrospray Ionization (ESI) for less volatile or more polar compounds.
-
Acquire a full scan mass spectrum to identify the molecular ion.
-
Perform high-resolution mass spectrometry (HRMS) to confirm the elemental composition.
-
Conclusion
The spectroscopic analysis of this compound and its analogues provides a clear illustration of structure-property relationships. The position of the nitro group and the nature of the substituents on the benzene ring have a profound and predictable effect on the NMR chemical shifts, IR absorption frequencies, and mass spectral fragmentation patterns. This guide provides a foundational framework for researchers to interpret their own experimental data, validate the synthesis of these important compounds, and predict the spectroscopic characteristics of new derivatives. A thorough and multi-faceted spectroscopic approach, as outlined here, is essential for the rigorous characterization of molecules in modern chemical research.
References
Sources
A Comparative Guide to the Synthesis of 1-(3-Bromopropoxy)-2-nitrobenzene for Pharmaceutical and Research Applications
For researchers and professionals in the fields of organic synthesis and drug development, the efficient and high-yield synthesis of key intermediates is a cornerstone of successful project outcomes. 1-(3-Bromopropoxy)-2-nitrobenzene is a valuable building block in the synthesis of a variety of pharmaceutical and agrochemical compounds. The selection of an optimal synthetic route is therefore a critical decision, directly impacting project timelines, cost, and scalability. This in-depth technical guide provides an objective comparison of the primary methodologies for the synthesis of this compound, supported by experimental data and detailed protocols.
The synthesis of this target molecule primarily revolves around the formation of an ether linkage between a 2-nitrophenoxide and a three-carbon electrophilic synthon. The three main strategies explored in this guide are the classical Williamson ether synthesis, the efficiency-enhanced Phase-Transfer Catalysis (PTC) method, and the rapid, modern Microwave-Assisted Synthesis. Each method presents a unique set of advantages and disadvantages in terms of yield, reaction time, scalability, and environmental impact.
Comparative Analysis of Synthesis Yields
The choice of synthetic methodology can significantly influence the final product yield. Below is a summary of the expected yields for the different approaches to synthesizing this compound.
| Synthesis Method | Starting Materials | Key Reagents & Catalysts | Typical Reaction Conditions | Reported Yield (%) |
| Williamson Ether Synthesis | 2-Nitrophenol, 1,3-Dibromopropane | K₂CO₃, Acetone | Reflux, 17 hours | ~94% (for analogous chloro-derivative)[1] |
| Phase-Transfer Catalysis | 2-Nitrophenol, 1,3-Dibromopropane | NaOH, Tetrabutylammonium bromide (TBAB) | Biphasic system, vigorous stirring | High (expected >90%)[2] |
| Microwave-Assisted Synthesis | 2-Nitrophenol, 1,3-Dibromopropane | K₂CO₃, Solvent-free or high-boiling solvent | Microwave irradiation (e.g., 140°C, 90 min) | High (expected >80%)[3] |
In-Depth Mechanistic Insights and Experimental Protocols
A thorough understanding of the underlying reaction mechanisms is crucial for troubleshooting and optimizing synthetic procedures. This section delves into the mechanistic details of each method and provides comprehensive, step-by-step protocols.
Williamson Ether Synthesis: The Classical Approach
The Williamson ether synthesis is a cornerstone of organic chemistry, proceeding via an SN2 mechanism.[4] In this reaction, a phenoxide ion, generated by deprotonating 2-nitrophenol with a mild base, acts as a nucleophile and attacks the electrophilic carbon of 1,3-dibromopropane, displacing a bromide ion.
Causality Behind Experimental Choices:
-
Base: Potassium carbonate (K₂CO₃) is a commonly used base that is strong enough to deprotonate the acidic 2-nitrophenol but mild enough to avoid significant side reactions.
-
Solvent: Acetone is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction. Its boiling point allows for a convenient reflux temperature.
-
Excess Reagent: Using an excess of 1,3-dibromopropane helps to drive the reaction towards the desired mono-alkylation product and minimize the formation of the bis-ether byproduct.
Experimental Protocol:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-nitrophenol (1 equivalent), anhydrous potassium carbonate (3 equivalents), and acetone.
-
Add 1,3-dibromopropane (2 equivalents) to the mixture.
-
Heat the reaction mixture to reflux and maintain for approximately 17 hours.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or recrystallization to yield this compound.
Workflow Diagram:
Caption: Workflow for Williamson Ether Synthesis.
Phase-Transfer Catalysis (PTC): Enhancing Efficiency
Phase-transfer catalysis is a powerful technique for accelerating reactions between reactants in immiscible phases.[2] In this case, the 2-nitrophenoxide ion is generated in an aqueous phase using a strong base like sodium hydroxide and is then transported into the organic phase (containing 1,3-dibromopropane) by a phase-transfer catalyst, such as a quaternary ammonium salt. This "naked" and highly reactive phenoxide in the organic phase readily undergoes the SN2 reaction.
Causality Behind Experimental Choices:
-
Catalyst: Tetrabutylammonium bromide (TBAB) is an effective phase-transfer catalyst due to the lipophilic nature of the butyl groups, which facilitates the transport of the phenoxide anion into the organic phase.
-
Biphasic System: The use of an aqueous and an organic phase allows for the use of inexpensive inorganic bases and simplifies the workup procedure.
-
Vigorous Stirring: High-speed stirring is essential to maximize the interfacial area between the two phases, thereby increasing the rate of the catalyzed reaction.
Experimental Protocol:
-
In a round-bottom flask equipped with a mechanical stirrer, add 2-nitrophenol (1 equivalent), 1,3-dibromopropane (1.5 equivalents), and an organic solvent (e.g., toluene or dichloromethane).
-
Add an aqueous solution of sodium hydroxide (e.g., 50% w/w) and the phase-transfer catalyst (e.g., tetrabutylammonium bromide, 5 mol%).
-
Stir the biphasic mixture vigorously at a controlled temperature (e.g., 60-80°C).
-
Monitor the reaction by TLC or GC.
-
After completion, cool the mixture, separate the organic layer, and wash it with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the pure product.
Workflow Diagram:
Caption: Workflow for Phase-Transfer Catalysis Synthesis.
Microwave-Assisted Synthesis: The Rapid and Green Alternative
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods.[5] The mechanism involves the direct interaction of microwave radiation with polar molecules in the reaction mixture, leading to rapid and uniform heating.
Causality Behind Experimental Choices:
-
Microwave Reactor: A dedicated microwave reactor is essential for safe and controlled heating, allowing for precise temperature and pressure monitoring.
-
Solvent-Free or High-Boiling Solvent: The reaction can often be performed under solvent-free conditions or in a small amount of a high-boiling polar solvent like DMF, which absorbs microwave energy efficiently.[3]
-
Solid Support: Using a solid support like potassium carbonate not only acts as the base but also helps in absorbing microwave radiation.
Experimental Protocol:
-
In a dedicated microwave reaction vial, place 2-nitrophenol (1 equivalent), 1,3-dibromopropane (1.5 equivalents), and finely ground potassium carbonate (2-3 equivalents).
-
If a solvent is used, add a minimal amount of a high-boiling polar solvent (e.g., DMF).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 140°C) for a short duration (e.g., 90 minutes), with stirring.[3]
-
After the reaction is complete, cool the vial to a safe temperature.
-
Dilute the reaction mixture with a suitable organic solvent and water.
-
Separate the organic layer, wash, dry, and concentrate it as described in the previous methods.
-
Purify the crude product using column chromatography.
Workflow Diagram:
Caption: Workflow for Microwave-Assisted Synthesis.
Conclusion and Recommendations
The synthesis of this compound can be effectively achieved through several methods, each with its own set of operational parameters and outcomes.
-
Williamson Ether Synthesis remains a reliable and high-yielding method, particularly for large-scale synthesis where reaction time is less of a constraint. The protocol for a similar chloro-derivative suggests that yields in the range of 94% are achievable.[1]
-
Phase-Transfer Catalysis offers a significant improvement in reaction efficiency, often leading to high yields in shorter reaction times and under milder conditions compared to the classical Williamson synthesis. It is an excellent choice for optimizing yield and throughput.
-
Microwave-Assisted Synthesis represents the most rapid method, drastically reducing reaction times from hours to minutes. This "green chemistry" approach is ideal for rapid library synthesis and process development, with expected high yields.
For researchers and drug development professionals, the choice of method will depend on the specific project requirements, including scale, time constraints, and available equipment. For high-throughput screening and initial discovery phases, microwave-assisted synthesis is highly recommended. For process development and scale-up, phase-transfer catalysis offers a balance of efficiency and cost-effectiveness. The traditional Williamson ether synthesis, while slower, remains a robust and well-understood method suitable for various applications.
References
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-
PrepChem. Synthesis of 1-(3-Chloropropoxy)-4-nitrobenzene. [Link]
-
Industrial Phase Transfer Catalysis. (2005). [Link]
-
Donohoe, T. J., et al. (2012). Microwave-assisted Synthesis of 3-Nitroindoles from N-Aryl Enamines via Intramolecular Arene-Alkene Coupling. NIH Public Access, 2013 February 1. [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. (2014, October 24). [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. phasetransfer.com [phasetransfer.com]
- 3. Microwave-assisted Synthesis of 3-Nitroindoles from N-Aryl Enamines via Intramolecular Arene-Alkene Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Reactivity of Ortho, Meta, and Para Isomers of Bromopropoxy-nitrobenzene in Nucleophilic Aromatic Substitution
For researchers and professionals in drug development and synthetic chemistry, understanding the subtle yet profound differences in the reactivity of positional isomers is paramount for reaction design and optimization. This guide provides an in-depth comparative analysis of the reactivity of ortho, meta, and para isomers of 1-(3-bromopropoxy)-nitrobenzene, focusing on their susceptibility to nucleophilic aromatic substitution (SNAr). By integrating theoretical principles with a robust experimental framework, we aim to elucidate the electronic and steric factors that govern the reactivity of these crucial synthetic intermediates.
Theoretical Framework: Electronic and Steric Influences on SNAr Reactivity
Nucleophilic aromatic substitution is a cornerstone of modern organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic scaffolds. The reaction typically proceeds through a two-step addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1][2] The rate of this reaction is highly dependent on the electronic properties of the substituents on the aromatic ring.
The presence of a strongly electron-withdrawing group, such as the nitro group (-NO₂), is a prerequisite for activating the aromatic ring towards nucleophilic attack.[1] The position of this activating group relative to the leaving group (in this case, the entire bromopropoxy group, though for this analysis we will consider a model reaction where a nucleophile attacks the carbon bearing the nitro group, displacing a different leaving group for illustrative purposes of ring activation) dictates the stability of the Meisenheimer intermediate and, consequently, the reaction rate.
-
Ortho and Para Isomers: When the nitro group is positioned ortho or para to the site of nucleophilic attack, the negative charge of the Meisenheimer complex can be delocalized onto the nitro group through resonance.[1][3] This delocalization significantly stabilizes the intermediate, lowering the activation energy and accelerating the reaction.
-
Meta Isomer: In the meta isomer, the negative charge of the Meisenheimer complex cannot be directly delocalized onto the nitro group via resonance.[3] The stabilization is limited to the benzene ring itself, resulting in a much higher energy intermediate and a significantly slower reaction rate.
The 3-bromopropoxy substituent introduces additional complexity. The ether oxygen is an electron-donating group through resonance (+R effect) but is electron-withdrawing inductively (-I effect). The resonance effect, which activates the ortho and para positions to electrophilic attack, has a deactivating effect in the context of nucleophilic attack by increasing electron density on the ring. However, the powerful electron-withdrawing nature of the nitro group is the dominant factor in activating the ring for SNAr. Steric hindrance from the bulky bromopropoxy group, particularly in the ortho isomer, can also influence the rate of reaction by impeding the approach of the nucleophile.
Synthesis of Bromopropoxy-nitrobenzene Isomers
A common and effective method for the synthesis of the title compounds is the Williamson ether synthesis, starting from the corresponding nitrophenols and 1,3-dibromopropane.[4] This SN2 reaction involves the deprotonation of the phenol to form a more nucleophilic phenoxide, which then displaces a bromide ion from 1,3-dibromopropane.
Caption: Williamson ether synthesis workflow for preparing the isomers.
Experimental Design for a Comparative Reactivity Study
To empirically determine the relative reactivity of the ortho, meta, and para isomers, a competitive kinetic study can be designed. A common approach involves reacting the isomers with a nucleophile and monitoring the reaction progress over time using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Experimental Protocol: Nucleophilic Aromatic Substitution with Piperidine
This protocol outlines a method to compare the reaction rates of the three isomers of bromopropoxy-nitrobenzene with piperidine, a common nucleophile in SNAr reactions.
Materials:
-
ortho-Bromopropoxy-nitrobenzene
-
meta-Bromopropoxy-nitrobenzene
-
para-Bromopropoxy-nitrobenzene
-
Piperidine
-
Dimethylformamide (DMF, anhydrous)
-
Internal standard (e.g., decane)
-
Reaction vials
-
Thermostatted heating block or oil bath
-
Gas chromatograph with a flame ionization detector (GC-FID)
Procedure:
-
Stock Solution Preparation:
-
Prepare individual 0.1 M stock solutions of each bromopropoxy-nitrobenzene isomer in anhydrous DMF.
-
Prepare a 1.0 M stock solution of piperidine in anhydrous DMF.
-
Prepare a 0.05 M solution of the internal standard in DMF.
-
-
Reaction Setup:
-
For each isomer, add 1.0 mL of the respective stock solution to a reaction vial.
-
Add 0.1 mL of the internal standard solution to each vial.
-
Equilibrate the vials at the desired reaction temperature (e.g., 80 °C) in the heating block for 10 minutes.
-
-
Reaction Initiation and Monitoring:
-
To initiate the reaction, add 1.0 mL of the pre-heated piperidine stock solution to each vial simultaneously.
-
At specified time intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw a 0.1 mL aliquot from each reaction mixture.
-
Immediately quench the aliquot in a separate vial containing 1.0 mL of dilute HCl to neutralize the piperidine and stop the reaction.
-
-
Analysis:
-
Analyze the quenched aliquots by GC-FID to determine the concentration of the remaining bromopropoxy-nitrobenzene isomer relative to the internal standard.
-
Plot the natural logarithm of the concentration of the starting material versus time for each isomer. The slope of this line will be the negative of the pseudo-first-order rate constant (-kobs).
-
Caption: Flowchart of the comparative kinetic analysis.
Comparative Reactivity Data
Based on these established principles, the expected reactivity order and relative rates for the reaction of bromopropoxy-nitrobenzene isomers with a nucleophile like piperidine would be:
Table 1: Expected Relative Reactivity of Bromopropoxy-nitrobenzene Isomers in SNAr
| Isomer Position | Expected Relative Rate Constant (krel) | Rationale |
| Ortho | ~30 - 50 | Strong resonance stabilization of the Meisenheimer intermediate by the -NO₂ group. Potential for some steric hindrance from the bromopropoxy group. |
| Para | 1 | Good resonance stabilization of the Meisenheimer intermediate by the -NO₂ group. Less steric hindrance compared to the ortho isomer. |
| Meta | << 1 | No direct resonance stabilization of the Meisenheimer intermediate by the -NO₂ group. Reaction proceeds at a much slower rate. |
Note: The relative rates are estimates based on analogous systems and are intended for comparative purposes.
Mechanistic Discussion and Visualization
The profound difference in reactivity between the isomers can be visualized by examining the resonance structures of the Meisenheimer intermediates.
Ortho and Para Attack:
For the ortho and para isomers, the attacking nucleophile forms a Meisenheimer complex where the negative charge is delocalized across the aromatic ring and, crucially, onto the oxygen atoms of the nitro group. This extensive delocalization provides significant stabilization.
Caption: Enhanced stability of the Meisenheimer complex for ortho/para isomers.
Meta Attack:
In contrast, for the meta isomer, the resonance structures of the Meisenheimer complex keep the negative charge confined to the carbon atoms of the ring. The nitro group can only exert its electron-withdrawing inductive effect, which is a much weaker stabilizing influence than resonance.
Caption: The less stable Meisenheimer complex for the meta isomer.
Conclusion
The positional isomerism of the nitro and bromopropoxy groups on a benzene ring has a dramatic impact on the substrate's reactivity in nucleophilic aromatic substitution. The established order of reactivity, ortho > para >> meta , is a direct consequence of the ability of the nitro group to stabilize the key Meisenheimer intermediate through resonance. The ortho isomer is often the most reactive, though it can be susceptible to steric effects depending on the size of the nucleophile and the substituent. The meta isomer is markedly unreactive under typical SNAr conditions.
This guide provides a foundational understanding and a practical experimental framework for researchers to investigate and exploit these reactivity differences. For professionals in drug development and process chemistry, a firm grasp of these principles is essential for designing efficient synthetic routes and predicting potential side reactions.
References
-
Makosza, M., & Winiarski, J. (1987). Vicarious Nucleophilic Substitution of Hydrogen. Accounts of Chemical Research, 20(8), 282-289. [Link]
-
Paradisi, C., & Scorrano, G. (1999). The Kinetics and Mechanisms of Aromatic Nucleophilic Substitution Reactions in Liquid Ammonia. University of Huddersfield Research Portal. [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer.
-
Wikipedia contributors. (2024). Williamson ether synthesis. In Wikipedia, The Free Encyclopedia. [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
Chemistry Stack Exchange. (2018). Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. [Link]
-
Dalal Institute. (n.d.). Aromatic Nucleophilic Substitution. [Link]
Sources
A Comparative Guide to the Validation of Analytical Methods for the Quantification of 1-(3-Bromopropoxy)-2-nitrobenzene
For researchers, scientists, and drug development professionals, the accurate quantification of chemical intermediates is a cornerstone of robust process development and quality control. 1-(3-Bromopropoxy)-2-nitrobenzene, a key building block in the synthesis of various pharmaceutical agents, requires precise analytical monitoring to ensure reaction efficiency, product purity, and batch-to-batch consistency. This guide provides an in-depth comparison of validated analytical methods for the quantification of this critical intermediate, grounded in established scientific principles and regulatory expectations.
Introduction: The Analytical Imperative for this compound
This compound (MW: 260.09 g/mol ) is a nitroaromatic compound whose physicochemical properties necessitate careful consideration in analytical method development.[1] Its structure, featuring a nitrobenzene core and a brominated alkyl chain, lends itself to analysis by several chromatographic techniques. The choice of the optimal method hinges on a balance of sensitivity, selectivity, speed, and the specific requirements of the analytical challenge, be it in-process monitoring or final product release testing.
The validation of any analytical procedure is paramount to ensure its suitability for its intended purpose. This guide will adhere to the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines, which provide a framework for evaluating the performance characteristics of analytical procedures.[2][3]
Comparative Overview of Analytical Methodologies
Two primary analytical techniques are well-suited for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The selection between these methods is often dictated by the sample matrix, required sensitivity, and available instrumentation.
| Feature | HPLC-UV | GC-MS |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection via UV absorbance. | Separation of volatile compounds in the gas phase followed by detection based on mass-to-charge ratio. |
| Strengths | - Robust and widely available- Non-destructive- Suitable for non-volatile and thermally labile compounds | - High sensitivity and selectivity- Provides structural information- Excellent for complex matrices |
| Considerations | - Lower sensitivity than GC-MS- Potential for co-elution with matrix components | - Requires analyte to be volatile and thermally stable- Potential for analyte degradation at high temperatures[4] |
| Typical Application | Routine quality control, in-process monitoring, and stability testing. | Impurity profiling, trace analysis, and structure confirmation. |
Method Validation: A Tale of Two Techniques
The following sections provide a detailed, side-by-side comparison of the validation of a reversed-phase HPLC-UV method and a GC-MS method for the quantification of this compound. The experimental data presented is illustrative of what would be expected from a comprehensive validation study.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
The nitroaromatic chromophore in this compound makes it an excellent candidate for UV detection.[5][6] A reversed-phase HPLC method provides a robust and reliable approach for its quantification.
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for HPLC-UV quantification.
Detailed HPLC-UV Protocol:
-
Instrumentation: HPLC system with a binary pump, autosampler, column oven, and UV-Vis detector.
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with 60:40 (v/v) HPLC-grade acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: A stock solution of 1000 µg/mL is prepared by dissolving 25 mg of this compound in 25 mL of acetonitrile. Working standards are prepared by serial dilution.
-
Sample Preparation: Accurately weigh the sample and dissolve in acetonitrile to achieve a concentration within the calibration range.
Validation Data Summary: HPLC-UV Method
| Validation Parameter | Result | Acceptance Criteria (ICH Q2(R2)) |
| Specificity | No interference from placebo or known impurities at the retention time of the analyte. | The procedure should be able to assess unequivocally the analyte in the presence of components that may be expected to be present.[7] |
| Linearity (1-100 µg/mL) | Correlation Coefficient (r²): 0.9998 | r² ≥ 0.999 |
| Range | 1 - 100 µg/mL | The range is the interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[8] |
| Accuracy (% Recovery) | 99.2% - 101.5% | 98.0% - 102.0% for drug substance assay. |
| Precision (RSD) | Repeatability: 0.8%Intermediate Precision: 1.2% | RSD ≤ 2% |
| Limit of Detection (LOD) | 0.3 µg/mL | Signal-to-Noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | 1.0 µg/mL | Signal-to-Noise ratio of 10:1 |
| Robustness | No significant impact on results with minor variations in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%). | The reliability of an analytical procedure with respect to deliberate variations in method parameters.[3] |
Gas Chromatography-Mass Spectrometry (GC-MS)
For applications requiring higher sensitivity and selectivity, such as the detection of trace impurities or analysis in complex matrices, GC-MS is the method of choice.[9] The volatility of this compound allows for its analysis by GC without derivatization.
Experimental Workflow: GC-MS Analysis
Caption: Workflow for GC-MS quantification.
Detailed GC-MS Protocol:
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 150 °C, hold for 1 minute, ramp to 280 °C at 20 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of the molecular ion (m/z 260).
-
Standard and Sample Preparation: Similar to the HPLC method, but using ethyl acetate as the solvent.
Validation Data Summary: GC-MS Method
| Validation Parameter | Result | Acceptance Criteria (ICH Q2(R2)) |
| Specificity | Unique mass spectrum and no interfering peaks at the retention time of the analyte in the selected ion chromatogram. | The procedure should be able to assess unequivocally the analyte in the presence of components that may be expected to be present.[7] |
| Linearity (0.01-10 µg/mL) | Correlation Coefficient (r²): 0.9995 | r² ≥ 0.999 |
| Range | 0.01 - 10 µg/mL | The range is the interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[8] |
| Accuracy (% Recovery) | 98.5% - 101.8% | 98.0% - 102.0% for drug substance assay. |
| Precision (RSD) | Repeatability: 1.1%Intermediate Precision: 1.5% | RSD ≤ 2% (for assay); can be higher for trace analysis. |
| Limit of Detection (LOD) | 0.003 µg/mL | Signal-to-Noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | 0.01 µg/mL | Signal-to-Noise ratio of 10:1 |
| Robustness | No significant impact on results with minor variations in inlet temperature (±10 °C), oven temperature ramp rate (±2 °C/min), and carrier gas flow (±0.1 mL/min). | The reliability of an analytical procedure with respect to deliberate variations in method parameters.[3] |
Conclusion: Selecting the Right Tool for the Job
Both HPLC-UV and GC-MS are powerful and reliable techniques for the quantification of this compound. The choice between them is a strategic one, guided by the specific analytical needs.
-
For routine quality control, process monitoring, and release testing where analyte concentrations are relatively high, the HPLC-UV method offers a perfect blend of simplicity, robustness, and cost-effectiveness.
-
For applications demanding the utmost sensitivity and selectivity, such as trace impurity analysis or quantification in complex biological or environmental matrices, the GC-MS method is the superior choice, providing unparalleled performance and structural confirmation.
Ultimately, the validation data demonstrates that both methods, when properly developed and validated according to ICH guidelines, are fit for their intended purpose, providing accurate and precise results that can be trusted throughout the drug development lifecycle.
References
- Agency for Toxic Substances and Disease Registry. (1995). Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. U.S. Department of Health and Human Services.
- Andrade, F. J., & Martins, I. (2016). 3-Nitrotyrosine quantification methods: Current concepts and future challenges.
-
European Medicines Agency. (2006). Q 3 B (R2) Impurities in New Drug Products. Retrieved from [Link]
-
European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]
- Gao, Y., et al. (2011). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Physical Chemistry Chemical Physics, 13(28), 12943-12952.
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
- Kłos, J., & Narkiewicz, U. (2013). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION – VIOSEPT OINTMENT. Acta Poloniae Pharmaceutica, 70(1), 35-40.
- U.S. Environmental Protection Agency. (1996).
-
World Health Organization. (2017). Guidelines for drinking-water quality: fourth edition incorporating the first addendum. Retrieved from [Link]
- Zhang, Y., et al. (2010). Determination of nitrobenzene in plant by gas chromatography.
- Tsiamis, C., & Zografos, A. (2018). Sensitive and selective gas chromatography-tandem mass spectrometry method for the detection of nitrobenzene in tobacco smoke. PloS one, 13(6), e0198650.
-
Organic Syntheses. (n.d.). Benzene, 1-bromo-3-nitro-. Retrieved from [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
- Scherer, L. J., et al. (2019). A systematic study of the absorbance of the nitro functional group in the vacuum UV region. Journal of the American Society for Mass Spectrometry, 30(10), 2135-2144.
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
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A Comparative Guide to the Patented Utilization of 1-(3-Bromopropoxy)-2-nitrobenzene in Benzoxazine Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the quest for efficient and novel pathways to construct heterocyclic scaffolds remains a cornerstone of drug discovery and materials science. Among these, the benzoxazine framework is of significant interest due to its presence in a range of biologically active molecules. This guide provides an in-depth technical comparison of a plausible patented synthetic route utilizing 1-(3-bromopropoxy)-2-nitrobenzene for the preparation of 3,4-dihydro-2H-[1][2]benzoxazine, against established alternative methodologies. We will dissect the causality behind experimental choices, present self-validating protocols, and ground our analysis in authoritative references.
Introduction: The Strategic Value of this compound
This compound is a bifunctional aromatic compound poised for strategic application in the synthesis of fused heterocyclic systems. The molecule incorporates an electrophilic bromopropyl chain and a reducible nitro group ortho to an ether linkage. This arrangement presents a latent potential for a reductive cyclization cascade, a modern and efficient approach to complex molecule synthesis. While direct patents for this specific starting material remain niche, its application in the synthesis of valuable scaffolds like 3,4-dihydro-2H-[1][2]benzoxazine represents a logical and patentable synthetic strategy. This guide will explore this proposed pathway in the context of existing, more conventional methods.
Hypothetical Patented Route: Reductive Cyclization of this compound
The proposed patented approach leverages the unique functionalities of this compound to construct the 3,4-dihydro-2H-[1][2]benzoxazine ring system in a two-step, one-pot sequence. This method is predicated on the initial reduction of the nitro group to an amine, which then undergoes an intramolecular nucleophilic substitution to displace the bromide and form the benzoxazine ring.
Workflow of the Proposed Patented Synthesis
Sources
Safety Operating Guide
Navigating the Synthesis of 1-(3-Bromopropoxy)-2-nitrobenzene: A Guide to Safe Handling and Disposal
For the vanguard of scientific discovery, the synthesis and application of novel chemical entities is a daily pursuit. With this innovation comes the profound responsibility of ensuring the safety of both the researcher and the environment. This guide provides essential, immediate safety and logistical information for handling 1-(3-Bromopropoxy)-2-nitrobenzene, a compound with significant potential in synthetic chemistry. As your partners in the laboratory, we are committed to providing value beyond the product itself, building a foundation of trust through scientific integrity and a proactive approach to safety.
Understanding the Risks: A Proactive Stance on Safety
This compound is a crystalline powder that, while instrumental in various synthetic pathways, presents a notable hazard profile that demands meticulous handling.[1] It is classified as an irritant and is harmful if ingested, inhaled, or absorbed through the skin.[1][2] The primary hazards are categorized as follows:
-
Acute Toxicity (Oral): Harmful if swallowed.[1]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1][3]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][3]
The nitrobenzene moiety, in particular, is associated with the risk of methemoglobinemia, a condition where the iron in hemoglobin is oxidized, impeding oxygen transport in the blood.[2][4][5] Symptoms can include cyanosis (a bluish discoloration of the skin), headache, dizziness, and fatigue, with a potential delay in onset of 2 to 4 hours.[2][4][5]
Personal Protective Equipment: Your First Line of Defense
A comprehensive personal protective equipment (PPE) strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with an emphasis on the rationale behind each selection.
| PPE Component | Specifications | Rationale |
| Hand Protection | Nitrile or Neoprene gloves. Check manufacturer's compatibility chart. | Provides a barrier against skin absorption and irritation. These materials are generally resistant to a broad range of chemicals. |
| Eye Protection | Chemical splash goggles. A face shield is recommended when handling larger quantities or when there is a significant splash risk. | Protects against accidental splashes that can cause serious eye irritation. A face shield offers an additional layer of protection for the entire face.[4][6] |
| Body Protection | A fully buttoned lab coat. | Prevents contamination of personal clothing and minimizes skin contact. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator is necessary when engineering controls are insufficient or when handling the powder outside of a certified chemical fume hood. | Protects against the inhalation of the crystalline powder, which can cause respiratory tract irritation.[4][7] |
Operational Plan: From Benchtop to Disposal
A systematic approach to the handling and disposal of this compound is crucial for maintaining a safe laboratory environment.
Step-by-Step Handling Protocol
-
Preparation:
-
Ensure that a certified chemical fume hood is operational and available for use.[7]
-
Verify that an eyewash station and safety shower are accessible and unobstructed.[2][8]
-
Don all required PPE as outlined in the table above.
-
Designate a specific area within the fume hood for the handling of the compound to contain any potential spills.
-
-
Weighing and Transfer:
-
Reaction Setup:
-
If dissolving the compound, add the solvent slowly to the solid to avoid splashing.
-
Ensure all glassware is securely clamped and that the reaction setup is stable.
-
-
Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling is complete.[2]
-
Clean any contaminated surfaces within the fume hood.
-
Remove and properly dispose of gloves and any other contaminated disposable materials in a designated hazardous waste container.
-
Emergency Response and Spill Cleanup
In the event of a spill or exposure, immediate and decisive action is critical.
Exposure Procedures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of milk or water. Seek immediate medical attention.[2]
Spill Cleanup Protocol:
-
Evacuate: Alert others in the immediate area and evacuate non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain: For small spills, carefully sweep or vacuum the solid material, avoiding dust generation. Place the material into a sealed, labeled container for hazardous waste disposal.[2][6]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose: All materials used for cleanup, including contaminated PPE, must be placed in a sealed container and disposed of as hazardous waste.
Disposal Plan
All waste containing this compound, including unused product, reaction byproducts, and contaminated materials, must be treated as hazardous waste.
-
Segregation: Collect all brominated organic waste in a dedicated, properly labeled, and sealed container. Do not mix with other waste streams.[10]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name: "this compound."
-
Storage: Store the waste container in a designated, well-ventilated satellite accumulation area, away from incompatible materials.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations. Professional disposal services are often required for brominated compounds due to their hazardous nature.[11]
Visualizing Safety: Workflow Diagrams
To further clarify these critical procedures, the following diagrams illustrate the decision-making process for PPE selection and the step-by-step workflow for spill response.
Caption: PPE Selection Workflow
Caption: Spill Response Workflow
By adhering to these rigorous safety protocols, researchers can confidently and responsibly unlock the synthetic potential of this compound, advancing scientific frontiers while upholding the highest standards of laboratory safety.
References
-
Material Safety Data Sheet - 1-Bromo-4-nitrobenzene, 99%. Cole-Parmer. [Link]
-
Safety Data Sheet: Nitrobenzene. Carl ROTH. [Link]
-
Nitrobenzene - Incident management. GOV.UK. [Link]
-
Nitrobenzene - HAZARD SUMMARY. New Jersey Department of Health. [Link]
-
Safety Data Sheet: Nitrobenzene. Carl ROTH. [Link]
-
SAFETY DATA SHEET - 1-Bromo-2-nitrobenzene. Thermo Fisher Scientific. [Link]
-
Material Safety Data Sheet Nitrobenzene. Vastani. [Link]
-
NITROBENZENE FOR SYNTHESIS MSDS. Loba Chemie. [Link]
-
Nitrobenzene: toxicological overview. GOV.UK. [Link]
-
What is bromine and what are the safe disposal and recycling methods?. Ideal Response. [Link]
-
Bromine - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
-
Toxicological Profile for Nitrobenzene. Agency for Toxic Substances and Disease Registry. [Link]
-
STANDARD OPERATING PROCEDURES FOR HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS For Bromine. University of Washington. [Link]
-
Nitrobenzene - ToxFAQs™. Agency for Toxic Substances and Disease Registry. [Link]
-
Bromine water - disposal. Chemtalk. [Link]
-
Bromine - Standard Operating Procedure. Rutgers University. [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
